molecular formula C19H30N8O9 B1240907 Mildiomycin

Mildiomycin

货号: B1240907
分子量: 514.5 g/mol
InChI 键: QKJJCZYFXJCKRX-AMYGDCFASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid is a natural product found in Streptomyces with data available.

属性

分子式

C19H30N8O9

分子量

514.5 g/mol

IUPAC 名称

2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid

InChI

InChI=1S/C19H30N8O9/c20-10(7-29)15(31)25-11-1-2-12(27-5-8(6-28)14(21)26-18(27)34)36-13(11)19(35,16(32)33)3-9(30)4-24-17(22)23/h1-2,5,9-13,28-30,35H,3-4,6-7,20H2,(H,25,31)(H,32,33)(H2,21,26,34)(H4,22,23,24)/t9?,10?,11-,12+,13-,19?/m0/s1

InChI 键

QKJJCZYFXJCKRX-AMYGDCFASA-N

手性 SMILES

C1=C[C@@H](O[C@@H]([C@H]1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO

规范 SMILES

C1=CC(OC(C1NC(=O)C(CO)N)C(CC(CN=C(N)N)O)(C(=O)O)O)N2C=C(C(=NC2=O)N)CO

同义词

mildiomycin

产品来源

United States

Foundational & Exploratory

Mildiomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptoverticillium rimofaciens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a peptidyl nucleoside antibiotic first isolated in 1978 from the fermentation broth of Streptoverticillium rimofaciens. It exhibits potent activity against powdery mildew on various plants, functioning through the inhibition of protein synthesis. Structurally, it is a water-soluble, basic compound characterized by a unique 5-hydroxymethyl cytosine moiety, a modified arginine side chain, and a serine residue. This technical guide provides a comprehensive overview of the discovery, isolation, fermentation, purification, and characterization of this compound, intended to serve as a valuable resource for researchers in natural product discovery and development.

Discovery and Producing Organism

This compound was first discovered as a secondary metabolite produced by the actinomycete strain B-98891, which was identified as Streptoverticillium rimofaciens[1][2]. This microorganism is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, a group renowned for its prolific production of bioactive compounds, including a majority of clinically used antibiotics[3]. The producing strain, Streptoverticillium rimofaciens ZJU5119, has been a subject of further study for the production of this compound and its analogues[4][5].

Biological Activity and Mechanism of Action

This compound demonstrates significant and selective activity against various species of powdery mildew, making it a valuable agent in agriculture. Its antimicrobial spectrum on agar media is relatively weak against most fungi and bacteria, though it does show inhibitory effects against some Mycobacterium and Rhodotorula species. The primary mechanism of action of this compound is the inhibition of protein synthesis. Studies have shown that it selectively blocks the peptidyl-transferase center in ribosomes, thereby halting peptide chain elongation.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptoverticillium rimofaciens. While the originally reported fermentation protocols are not detailed in the available literature, subsequent studies on the production of a cytosine-substituted this compound analogue (MIL-C) by S. rimofaciens ZJU 5119 provide valuable insights into medium optimization.

Fermentation Medium Composition

Optimization studies have shown that a combination of complex carbon and nitrogen sources is beneficial for the production of this compound analogues. The data from these studies can be extrapolated to suggest favorable conditions for this compound production.

Table 1: Optimized Medium Composition for this compound Analogue (MIL-C) Production

ComponentOptimized Concentration (g/L)
Glucose18.7
Rice Meal64.8
Peanut Cake Meal65.1
NH₄NO₃(Presence beneficial)

Note: This optimized medium resulted in a 3.8-fold increase in the production of the cytosine-substituted this compound analogue (MIL-C), reaching a concentration of 1336.5 mg/L compared to 350.0 mg/L in the un-optimized medium.

Experimental Protocol: Fermentation of Streptoverticillium rimofaciens

The following is a generalized protocol for the fermentation of Streptoverticillium rimofaciens for this compound production, based on common practices for actinomycete fermentation and insights from MIL-C production studies.

  • Strain Maintenance: Maintain Streptoverticillium rimofaciens on a suitable agar slant medium.

  • Seed Culture Preparation:

    • Inoculate a loopful of spores/mycelia from the slant into a flask containing a seed culture medium.

    • Incubate the seed culture on a rotary shaker at appropriate temperature and agitation for a specified period to achieve sufficient biomass.

  • Production Culture:

    • Transfer an aliquot of the seed culture to a production-scale fermenter containing the optimized fermentation medium (refer to Table 1 for a potential starting point).

    • Maintain the fermentation under controlled conditions of temperature, pH, aeration, and agitation for a period of 7 to 10 days.

  • Monitoring:

    • Periodically sample the fermentation broth to monitor cell growth, pH, and this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is a water-soluble, basic antibiotic. Its purification from the fermentation broth is achieved through a multi-step process involving ion-exchange and adsorption chromatography.

Experimental Workflow for this compound Isolation and Purification

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Cation_Exchange Cation-Exchange Chromatography Supernatant->Cation_Exchange Elution Elution with Basic Buffer Cation_Exchange->Elution Active_Fractions This compound-Containing Fractions Elution->Active_Fractions Adsorption_Chroma Adsorption Chromatography (e.g., on Carbon or Resin) Active_Fractions->Adsorption_Chroma Purified_this compound Purified this compound Adsorption_Chroma->Purified_this compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: this compound Extraction and Purification

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.

  • Harvesting and Clarification:

    • At the end of the fermentation, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration. The this compound is present in the supernatant.

  • Cation-Exchange Chromatography (Capture Step):

    • Adjust the pH of the clarified supernatant to a suitable range to ensure a positive charge on the this compound molecule.

    • Load the supernatant onto a cation-exchange resin column (e.g., Dowex 50WX8) that has been pre-equilibrated with a buffer of the same pH.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a buffer with a higher pH or an increasing salt concentration gradient.

  • Adsorption Chromatography (Polishing Step):

    • Pool the active fractions from the ion-exchange chromatography.

    • Apply the pooled fractions to an adsorption chromatography column (e.g., activated carbon or a suitable resin).

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the this compound using an appropriate organic solvent system (e.g., aqueous acetone or methanol).

  • Concentration and Lyophilization:

    • Concentrate the purified fractions under reduced pressure.

    • Lyophilize the concentrated solution to obtain pure this compound as a solid.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of chemical degradation and spectroscopic analysis, including UV, NMR, and mass spectrometry.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₃₀N₈O₉·H₂O
AppearanceWhite powder
SolubilityWater-soluble
UV λmax (in H₂O)271 nm
Key Structural Features5-hydroxymethyl cytosine, modified arginine, serine

This compound Biosynthesis

The biosynthetic gene cluster for this compound in Streptoverticillium rimofaciens has been identified and several key enzymes have been characterized. The pathway involves the modification of a cytosine nucleotide and its subsequent glycosylation, followed by the attachment of amino acid-derived side chains.

Key Genes in this compound Biosynthesis

Table 3: Characterized Genes in the this compound Biosynthetic Cluster

GeneProposed FunctionReference
milACMP hydroxymethylase; converts CMP to 5-hydroxymethyl-CMP
milBCMP hydrolase; hydrolyzes 5-hydroxymethyl-CMP to 5-hydroxymethylcytosine
milCCytosylglucuronic acid synthase; attaches a glucuronic acid moiety to hydroxymethylcytosine
milGRadical S-adenosyl methionine (SAM) enzyme; involved in side-chain attachment

Proposed Biosynthetic Pathway of this compound

G CMP CMP HMCMP 5-Hydroxymethyl-CMP CMP->HMCMP milA HMC 5-Hydroxymethylcytosine HMCMP->HMC milB HMCGA Hydroxymethyl-cytosylglucuronic acid HMC->HMCGA milC Intermediate Modified Glucuronic Acid Intermediate HMCGA->Intermediate milG and other enzymes This compound This compound Intermediate->this compound Attachment of amino acid side chains

Caption: Simplified proposed biosynthetic pathway of this compound.

Conclusion

This compound stands as a significant discovery in the field of natural product antibiotics, with a unique structure and a targeted biological activity. This guide has synthesized the available technical information on its discovery, production, and characterization. While the foundational knowledge is robust, there remain opportunities for further research, particularly in the elucidation of detailed, optimized fermentation and purification protocols, and the complete characterization of its biosynthetic pathway. Such endeavors will be crucial for the potential future development and application of this compound and its analogues.

References

Mildiomycin: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a nucleoside antibiotic that demonstrates selective inhibition of protein synthesis in eukaryotic cells. Its primary mechanism of action is the blockade of the peptidyl-transferase center (PTC) on the 60S ribosomal subunit, a critical component of the 80S eukaryotic ribosome. This inhibition effectively halts the elongation phase of translation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on eukaryotic cells and cell-free systems, and outlines key experimental protocols for its study.

Introduction

This compound is a promising molecule in the study of protein synthesis inhibitors due to its specific targeting of the eukaryotic ribosome. Understanding its precise mechanism is crucial for its potential development as a therapeutic agent or as a tool for molecular biology research. This guide synthesizes the available data on this compound's inhibitory activities and provides detailed methodologies for its investigation.

Mechanism of Action

This compound's primary mode of action is the inhibition of the peptidyl-transferase reaction, a fundamental step in the elongation phase of protein synthesis. This reaction, catalyzed by the PTC of the large ribosomal subunit, is responsible for forming peptide bonds between amino acids. By blocking the PTC, this compound effectively stalls the growing polypeptide chain.

Target: The Peptidyl-Transferase Center (PTC)

The PTC is a highly conserved region of the large ribosomal subunit's rRNA. It is the site where the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) are brought into close proximity to facilitate peptide bond formation. This compound is suggested to bind within or near the PTC, thereby sterically hindering the binding of substrates or interfering with the catalytic activity of the center[1][2].

cluster_ribosome 80S Ribosome cluster_ptc Peptidyl-Transferase Center (PTC) 60S_subunit 60S Subunit 40S_subunit 40S Subunit A_site A-site Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation P_site P-site P_site->Peptide_Bond_Formation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Binds This compound This compound This compound->A_site Blocks This compound->P_site Blocks Inhibition Inhibition This compound->Inhibition

This compound inhibits peptide bond formation at the PTC.
Effect on Translation Stages

The available evidence strongly suggests that this compound's inhibitory action is concentrated on the elongation phase of protein synthesis. By blocking the PTC, it prevents the addition of new amino acids to the growing polypeptide chain. There is currently no direct evidence to suggest that this compound significantly affects the initiation or termination stages of translation.

Quantitative Data on Protein Synthesis Inhibition

While the inhibitory effect of this compound on protein synthesis has been qualitatively established, specific quantitative data such as IC50 values are not extensively reported in the publicly available literature. The following table summarizes the known inhibitory effects.

SystemTarget ProcessObserved EffectReference
HeLa CellsOverall Protein SynthesisSelective inhibition[1][2]
Permeabilized HeLa CellsOverall Protein SynthesisIncreased inhibition compared to non-permeabilized cells[1]
Rabbit Reticulocyte LysateEndogenous Protein SynthesisInhibition observed
Rabbit Reticulocyte LysatePoly(U)-directed Polyphenylalanine SynthesisInhibition observed
HeLa CellsRNA SynthesisLess active inhibition
HeLa CellsDNA SynthesisLess active inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard techniques employed during the period of this compound's initial characterization.

In Vitro Translation Inhibition Assay in Rabbit Reticulocyte Lysate

This assay measures the effect of this compound on the translation of endogenous or exogenous mRNA in a cell-free system.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate (RRL)

  • Amino acid mixture (containing all essential amino acids except one to be radiolabeled)

  • Radiolabeled amino acid (e.g., [35S]-methionine)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Control inhibitor (e.g., cycloheximide)

  • mRNA template (optional, e.g., globin mRNA or a specific mRNA of interest)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures on ice. For a standard 25 µL reaction, combine RRL, amino acid mixture, and buffer as per the manufacturer's instructions.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control with a known inhibitor.

  • Initiate the translation reaction by adding the radiolabeled amino acid and mRNA template (if used), and incubate at 30°C for 60-90 minutes.

  • Stop the reaction by placing the tubes on ice and adding an equal volume of cold 10% TCA.

  • Precipitate the newly synthesized proteins by heating the samples at 90°C for 10 minutes, followed by cooling on ice for 5 minutes.

  • Collect the precipitated protein on glass fiber filters by vacuum filtration.

  • Wash the filters sequentially with 5% TCA and ethanol to remove unincorporated radiolabeled amino acids.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

Start Start Prepare_Reaction_Mix Prepare Reaction Mix (RRL, Amino Acids, Buffer) Start->Prepare_Reaction_Mix Add_this compound Add this compound (Varying Concentrations) Prepare_Reaction_Mix->Add_this compound Initiate_Translation Initiate Translation ([35S]-Met, mRNA) Incubate at 30°C Add_this compound->Initiate_Translation Stop_Reaction Stop Reaction (Add cold TCA) Initiate_Translation->Stop_Reaction Precipitate_Protein Precipitate Protein (Heat and Cool) Stop_Reaction->Precipitate_Protein Filter_and_Wash Filter and Wash (Collect Precipitate) Precipitate_Protein->Filter_and_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_and_Wash->Measure_Radioactivity Analyze_Data Analyze Data (% Inhibition) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Mildiomycin: An In-depth Technical Guide on its Function as a Peptidyl-Transferase Center Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a nucleoside antibiotic produced by Streptoverticillium rimofaciens, demonstrates potent inhibitory activity against protein synthesis.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as an inhibitor of the ribosomal peptidyl-transferase center (PTC). This document synthesizes available data on its inhibitory effects, outlines relevant experimental methodologies for its study, and presents visual representations of key cellular processes and experimental workflows. While specific quantitative inhibitor constants for this compound are not widely reported, this guide aims to provide a foundational understanding for researchers and drug development professionals interested in this compound or the broader class of PTC-targeting antibiotics.

Introduction

This compound is a water-soluble, basic antibiotic belonging to the nucleoside class of natural products.[1] Structurally, it is characterized by a 5-hydroxymethyl cytosine base, a feature not commonly found in other nucleoside antibiotics.[1] Its primary mode of action is the selective inhibition of protein synthesis, with significantly less activity against DNA or RNA synthesis.[2] Studies have indicated that this compound exerts its effect by directly targeting the peptidyl-transferase center (PTC) of the ribosome, the catalytic heart of protein synthesis responsible for peptide bond formation.

Mechanism of Action: Targeting the Peptidyl-Transferase Center

The ribosomal peptidyl-transferase center is located within the large ribosomal subunit and is composed entirely of ribosomal RNA (rRNA), making the ribosome a ribozyme. The PTC catalyzes the transfer of the nascent polypeptide chain from the peptidyl-tRNA (P-site) to the aminoacyl-tRNA (A-site), thereby forming a new peptide bond.

This compound is proposed to inhibit this crucial step. By binding to or near the PTC, it likely interferes with the proper positioning of the tRNA substrates or directly obstructs the catalytic activity of the center. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of protein synthesis.

Signaling Pathway: Ribosomal Protein Synthesis

Translation_Elongation cluster_ribosome Ribosome cluster_tRNA P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) PTC Peptidyl- Transferase Center (PTC) P_site->PTC E_site E-site (Exit) A_site->PTC peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_site aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site This compound This compound This compound->PTC Elongation Peptide Bond Formation PTC->Elongation Inhibition Inhibition PTC->Inhibition IVT_Workflow A Prepare in vitro translation mix B Add this compound (various concentrations) A->B C Incubate at 37°C B->C D Stop reaction & Precipitate protein (TCA) C->D E Filter and Wash D->E F Quantify Protein Synthesis (Scintillation/Fluorescence) E->F G Calculate IC50 F->G Ribosome_Footprinting_Workflow A Treat cells with This compound B Lyse cells with Cycloheximide A->B C RNase I digestion B->C D Isolate Monosomes (Sucrose Gradient) C->D E Extract RNA Footprints D->E F NGS Library Preparation E->F G Deep Sequencing F->G H Map reads to transcriptome G->H

References

Mildiomycin: A Technical Guide on its Biological Activity Against Plant Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl-nucleoside antibiotic, demonstrates significant biological activity against a range of plant powdery mildew pathogens. Its primary mode of action is the inhibition of fungal protein biosynthesis, offering a specific and effective mechanism for disease control. This technical guide provides a comprehensive overview of the quantitative efficacy of this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Introduction

Powdery mildew is a widespread fungal disease that affects a vast array of plants, causing significant economic losses in agriculture and horticulture. The disease is characterized by the appearance of white, powdery spots on the leaves, stems, and sometimes fruits. This compound, produced by Streptoverticillium rimofaciens, has emerged as a potent and commercially utilized biological agent for the control of powdery mildew on various plants[1]. This document serves as an in-depth technical resource for researchers and professionals involved in the development and application of fungicides, detailing the biological activity of this compound against these destructive plant pathogens.

Quantitative Efficacy of this compound

The efficacy of this compound and its analogue, MIL-C, has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative analysis of their activity against powdery mildew.

Table 1: In Vitro Efficacy of this compound and its Analogue (MIL-C) Against Powdery Mildew [2]

CompoundMinimum Inhibitory Concentration (MIC) (mg/L)
This compound (MIL)> 157.6
MIL-C78.8

Table 2: In Vivo Efficacy of this compound and its Analogue (MIL-C) Against Cucumber Powdery Mildew in Greenhouse Trials [2]

CompoundEC90 (mg/L)
This compound (MIL)153.22
MIL-C52.89
Triadimefon (Control)288.90

EC90: The effective concentration required to inhibit 90% of the fungal population.

Field trials have further demonstrated that the efficiency of MIL-C against powdery mildew on cucumber and pumpkin is superior to that of this compound (MIL) or the conventional fungicide, triadimefon[2].

Mechanism of Action

This compound's primary mode of action is the inhibition of fungal protein biosynthesis [1]. It achieves this by specifically targeting and blocking the peptidyl-transferase center of the ribosome. This targeted action disrupts essential cellular processes in the fungus, leading to the cessation of growth and proliferation.

This compound This compound Ribosome Ribosome This compound->Ribosome Binds to Peptidyl_Transferase_Center Peptidyl_Transferase_Center This compound->Peptidyl_Transferase_Center Inhibits Ribosome->Peptidyl_Transferase_Center Contains Protein_Synthesis Protein_Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Fungal_Growth Fungal_Growth Protein_Synthesis->Fungal_Growth cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions D Mix Spore Suspension with this compound on Slide A->D B Collect Powdery Mildew Spores C Create Spore Suspension C->D E Incubate in Moist Chamber D->E F Microscopic Observation E->F G Count Germinated/Non-germinated Spores F->G H Calculate Inhibition Percentage G->H A Grow Susceptible Host Plants C Inoculate Plants A->C B Prepare Powdery Mildew Inoculum B->C E Apply this compound (Protective/Curative) C->E D Prepare this compound Treatments D->E F Incubate in Greenhouse E->F G Assess Disease Severity F->G H Calculate Control Efficacy G->H

References

Mildiomycin as a nucleoside antibiotic classification and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens, stands out for its potent and specific activity against powdery mildew on various plants.[1][2][3] Structurally, it is characterized by a 5-hydroxymethylcytosine moiety, a modified arginine side chain, and a serine residue.[4] Its primary mechanism of action involves the inhibition of protein synthesis by targeting the peptidyl-transferase center of the ribosome.[1] This technical guide provides a comprehensive overview of this compound, including its classification, physicochemical and biological properties, a detailed experimental protocol for its purification, and a summary of its antimicrobial activity.

Classification and Physicochemical Properties

This compound is classified as a peptidyl nucleoside antibiotic. Its unique structure, which includes a cytosine nucleoside linked to a peptide-like side chain, distinguishes it from many other classes of antibiotics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₃₀N₈O₉MedChemExpress
Molecular Weight514.50 g/mol MedChemExpress
AppearanceWhite powder(General knowledge)
SolubilityWater soluble(General knowledge)
UV max (in water)278 nm(General knowledge)

Biological Properties and Mechanism of Action

The primary biological activity of this compound is the inhibition of protein synthesis. It selectively targets the peptidyl-transferase center on the large ribosomal subunit, thereby blocking the formation of peptide bonds, a critical step in protein elongation. This targeted action disrupts cellular function and leads to the cessation of growth in susceptible organisms.

This compound exhibits a high degree of selectivity, with its most notable activity being against various species of powdery mildew, making it an effective agricultural antifungal agent.

Antimicrobial Spectrum

While highly effective against phytopathogenic fungi, particularly powdery mildew, this compound's activity against a broader range of bacteria and fungi is less potent.

Table 2: Antimicrobial Activity of this compound (MIC values)

OrganismTypeMIC (µg/mL)
Saccharomyces cerevisiaeFungus>100
Candida albicansFungus>100
Aspergillus nigerFungus>100
Escherichia coliBacterium (Gram-)>100
Staphylococcus aureusBacterium (Gram+)>100
Bacillus subtilisBacterium (Gram+)>100
Powdery Mildew (Sphaerotheca fuliginea)FungusEC₉₀: 153.22 mg/L
Inhibition of Protein Synthesis

The inhibitory effect of this compound on protein synthesis has been demonstrated in cell-free systems and in eukaryotic cells.

Table 3: Inhibition of Protein Synthesis by this compound

SystemIC₅₀ (µg/mL)
Rabbit reticulocyte lysate~50
HeLa cells (in vitro translation)~100

Note: The IC₅₀ values are estimations based on qualitative descriptions in the literature, as precise quantitative data is not consistently reported.

Experimental Protocols

Purification of this compound from Streptoverticillium rimofaciens Culture

This protocol describes a general method for the isolation and purification of this compound from the fermentation broth of Streptoverticillium rimofaciens.

Materials:

  • Fermentation broth of Streptoverticillium rimofaciens

  • Macroporous adsorption resin (e.g., HP-20)

  • Methanol (reagent grade)

  • Deionized water

  • Rotary evaporator

  • Chromatography column

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Adsorption: Apply the supernatant to a column packed with macroporous adsorption resin (HP-20) pre-equilibrated with deionized water.

  • Washing: Wash the column with 2-3 column volumes of deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% methanol). Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions for the presence of this compound using HPLC with UV detection at 278 nm.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate the solution using a rotary evaporator under reduced pressure.

  • Lyophilization: Lyophilize the concentrated solution to obtain this compound as a white powder.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a target microorganism.

Materials:

  • This compound stock solution (of known concentration)

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plate

  • Inoculum of the test microorganism standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator

Procedure:

  • Serial Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using the appropriate sterile broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 30°C for yeasts) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Mildiomycin_Mechanism_of_Action cluster_ribosome Ribosome P_site P-site (Peptidyl-tRNA) Peptide_bond Peptide Bond Formation P_site->Peptide_bond A_site A-site (Aminoacyl-tRNA) A_site->Peptide_bond This compound This compound This compound->A_site Binds to Peptidyl-transferase center Protein_elongation Protein Elongation Peptide_bond->Protein_elongation Inhibited by This compound Cell_death Inhibition of Growth/ Cell Death Protein_elongation->Cell_death

Caption: Mechanism of action of this compound.

MIC_Assay_Workflow start Start prep_this compound Prepare serial dilutions of this compound in 96-well plate start->prep_this compound prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

References

Mildiomycin: A Technical Guide to a Unique Peptidyl-Nucleoside Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a peptidyl-nucleoside antibiotic produced by Streptoverticillium rimofaciens, stands out for its potent and specific activity against powdery mildew on various plants. With the molecular formula C19H30N8O9 and a molecular weight of approximately 514.49 g/mol , this complex molecule operates through a distinct mechanism of action, inhibiting protein synthesis by targeting the peptidyl-transferase center of the ribosome. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biosynthesis, mechanism of action, and established experimental protocols for its isolation, characterization, and quantification. The information is tailored for researchers in microbiology, natural product chemistry, and drug development, offering a foundational resource for further investigation and application of this unique antibiotic.

Physicochemical Properties

This compound is a water-soluble, basic compound characterized by its unique structure, which includes a 5-hydroxymethylcytosine moiety, a feature not commonly found in other nucleoside antibiotics.[1] This structural characteristic contributes to its specific biological activity. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Molecular Formula C19H30N8O9
Molecular Weight 514.49 g/mol
Appearance Hygroscopic solid
Melting Point >300°C (monohydrate)
pKa' 2.8, 4.3, 7.2, >12
Optical Rotation [α]D20 +100° (c = 0.5 in water)
UV max (pH 7) 271 nm
UV max (0.1N HCl) 280 nm

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by a dedicated gene cluster in Streptoverticillium rimofaciens. The biosynthetic gene cluster for this compound spans approximately 20 kb and contains 17 identified genes, designated as milA through milQ. Gene deletion studies have confirmed that all genes except for milL are essential for the production of this compound.

The initial steps of the biosynthesis have been well-characterized and involve the modification of cytidine 5'-monophosphate (CMP).[2][3] The key enzymatic transformations are as follows:

  • Hydroxymethylation of CMP: The enzyme MilA, a CMP hydroxymethylase, catalyzes the conversion of CMP into 5-hydroxymethyl CMP (HMCMP).[2][3]

  • Hydrolysis of HMCMP: MilB, a hydrolase, then acts on HMCMP to produce 5-hydroxymethylcytosine (HMC).

  • Glycosylation: The enzyme MilC couples HMC with UDP-glucuronic acid to form 5-hydroxymethyl cytosylglucuronic acid (HMCGA).

Subsequent enzymatic steps, which are still under investigation, involve the attachment and modification of the peptidyl and guanidino-valerate side chains to complete the this compound structure.

Mildiomycin_Biosynthesis CMP Cytidine 5'-monophosphate (CMP) HMCMP 5-Hydroxymethyl CMP (HMCMP) CMP->HMCMP MilA HMC 5-Hydroxymethylcytosine (HMC) HMCMP->HMC MilB HMCGA 5-Hydroxymethyl cytosylglucuronic acid (HMCGA) HMC->HMCGA MilC UDP_GA UDP-glucuronic acid UDP_GA->HMCGA Further_Processing Further Enzymatic Processing HMCGA->Further_Processing This compound This compound Further_Processing->this compound

Initial steps in the this compound biosynthetic pathway.

Mechanism of Action

This compound exerts its antibiotic effect by selectively inhibiting protein synthesis. Its primary target is the peptidyl-transferase center (PTC) located on the large ribosomal subunit. By binding to the PTC, this compound blocks the crucial step of peptide bond formation during the elongation phase of translation. This leads to a cessation of protein synthesis, ultimately resulting in the inhibition of cell growth. Notably, this compound does not readily pass through the cell membranes of many organisms, which may contribute to its selective spectrum of activity. There is currently no evidence to suggest that this compound's primary mechanism of action involves the modulation of specific cellular signaling pathways; rather, its effect is a direct consequence of halting the fundamental process of protein production.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of Streptoverticillium rimofaciens using a combination of ion-exchange and adsorption chromatography.

Protocol:

  • Culture and Harvest: Cultivate Streptoverticillium rimofaciens in a suitable fermentation medium. After an appropriate incubation period, harvest the culture broth by centrifugation to remove the mycelia.

  • Cation-Exchange Chromatography: Adjust the pH of the supernatant to acidic conditions (e.g., pH 2.0) and apply it to a strong cation-exchange resin column (e.g., Dowex 50W x 8).

  • Elution: Wash the column with deionized water and then elute the bound this compound using a basic solution (e.g., 0.5 N NH4OH).

  • Adsorption Chromatography: Concentrate the active fractions from the ion-exchange step and apply the concentrate to an adsorption resin column (e.g., Amberlite XAD-2).

  • Further Purification: Elute the this compound from the adsorption column with an appropriate solvent (e.g., aqueous methanol). The active fractions can be further purified by additional chromatographic steps, such as gel filtration or preparative HPLC, to yield pure this compound.

Isolation_Workflow cluster_0 Fermentation & Harvest cluster_1 Purification Fermentation S. rimofaciens Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Ion_Exchange Cation-Exchange Chromatography Supernatant->Ion_Exchange Adsorption Adsorption Chromatography Ion_Exchange->Adsorption Final_Purification Final Purification (e.g., HPLC) Adsorption->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

General workflow for the isolation and purification of this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a universally standardized HPLC method for this compound is not extensively published, a robust method can be developed based on its physicochemical properties and methods used for similar nucleoside antibiotics.

Suggested Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of this polar compound.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH) is recommended.

  • Flow Rate: A typical flow rate would be in the range of 0.8-1.2 mL/min.

  • Detection: UV detection at the absorbance maximum of this compound (271 nm at neutral pH or 280 nm in acidic conditions) should be employed.

  • Quantification: Quantification can be achieved by creating a standard curve with known concentrations of purified this compound.

Bioassay for Antimicrobial Activity

An agar diffusion bioassay is a common method for determining the antimicrobial activity of this compound, particularly against yeast species like Rhodotorula rubra, which has been identified as a suitable test organism.

Protocol:

  • Media Preparation: Prepare a suitable agar medium (e.g., Yeast Malt Agar) and sterilize it by autoclaving. Cool the agar to approximately 45-50°C.

  • Inoculum Preparation: Prepare a standardized suspension of Rhodotorula rubra in sterile saline or buffer, adjusting the turbidity to a 0.5 McFarland standard.

  • Seeding the Agar: Add the standardized inoculum to the molten agar, mix gently, and pour the seeded agar into sterile Petri dishes. Allow the agar to solidify completely.

  • Application of this compound: Aseptically place sterile paper discs (6 mm diameter) impregnated with known concentrations of this compound onto the surface of the agar. Alternatively, create wells in the agar and add a defined volume of the this compound solutions.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-48 hours.

  • Measurement: Measure the diameter of the zones of inhibition around the discs or wells. The size of the inhibition zone is proportional to the concentration of this compound.

Conclusion

This compound represents a fascinating and important member of the peptidyl-nucleoside class of antibiotics. Its unique chemical structure, specific antifungal activity, and well-defined mechanism of action make it a valuable subject for continued research. The detailed information and protocols provided in this guide are intended to facilitate further studies into its biosynthesis, potential for derivatization, and broader applications in agriculture and medicine. As the challenge of antimicrobial resistance grows, a deeper understanding of unique compounds like this compound is paramount for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Initial Steps of the Mildiomycin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin (MIL) is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens that exhibits potent antifungal activity, particularly against powdery mildew.[1] Its unique structure and biological activity have made its biosynthetic pathway a subject of significant interest for researchers aiming to develop novel antifungal agents and biocatalysts. This technical guide provides a detailed examination of the initial enzymatic steps in the this compound biosynthetic pathway, focusing on the core biochemical transformations, quantitative data, and the experimental protocols used to elucidate this fascinating process.

The this compound Biosynthetic Gene Cluster and Initial Enzymes

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in S. rimofaciens.[2] The initiation of the pathway involves a series of three key enzymatic reactions that modify the primary metabolite, cytidine 5'-monophosphate (CMP), to create the foundational scaffold of the this compound molecule. These initial steps are catalyzed by the enzymes MilA, MilB, and MilC.[2][3] The expression of the milA gene, which encodes the first enzyme in the pathway, is positively regulated by the LuxR family transcriptional regulator, MilO.[4]

Core Biosynthetic Pathway: The First Three Steps

The initial phase of this compound biosynthesis can be summarized in the following three reactions:

  • Hydroxymethylation of CMP by MilA: The pathway commences with the conversion of cytidine 5'-monophosphate (CMP) to 5-hydroxymethylcytidine 5'-monophosphate (HMCMP). This reaction is catalyzed by MilA, a CMP hydroxymethylase. MilA specifically introduces a hydroxymethyl group at the C-5 position of the pyrimidine ring of CMP.

  • Hydrolysis of HMCMP by MilB: The second step involves the hydrolysis of the N-glycosidic bond in HMCMP to release 5-hydroxymethylcytosine (HMC). This reaction is carried out by the N-glycosidase MilB. MilB can also utilize CMP as a substrate to produce cytosine, leading to the biosynthesis of a related compound, deshydroxymethyl this compound (dHM-MIL).

  • Glycosylation of HMC by MilC: The final step in this initial sequence is the attachment of a glucuronic acid moiety to HMC, forming 5-hydroxymethyl cytosyl-glucuronic acid (HMCGA). This glycosylation reaction is catalyzed by MilC, a cytosyl-glucuronic acid synthase, which utilizes UDP-glucuronic acid as the sugar donor. MilC is also capable of using cytosine as a substrate to produce cytosyl-glucuronic acid (CGA).

Quantitative Data

The following tables summarize the available quantitative data for the initial enzymes of the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of MilA

SubstrateKM (mM)kcat/KM (mM-1min-1)
CMP0.071939.2
dCMP0.2457.84

Table 2: Substrate Specificity of MilB

SubstrateProduct(s)Relative Activity Ratio
HMCMP5-hydroxymethylcytosine~9
CMPCytosine~1

Note: Kinetic parameters for MilC are not yet fully reported in the literature.

Signaling Pathways and Regulation

The initiation of this compound biosynthesis is, at least in part, controlled at the transcriptional level. The LuxR family transcriptional regulator, MilO, has been identified as a positive regulator of the pathway.

Mildiomycin_Regulation MilO MilO (LuxR Regulator) milA_promoter milA promoter MilO->milA_promoter Binds to MilA_protein MilA (CMP Hydroxymethylase) milA_promoter->MilA_protein Enhances transcription Mildiomycin_Pathway Initiation of This compound Biosynthesis MilA_protein->Mildiomycin_Pathway Catalyzes first step

Figure 1: Regulatory pathway showing MilO activation of milA transcription.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the initial enzymes of the this compound biosynthetic pathway.

Heterologous Expression and Purification of MilA, MilB, and MilC

A common strategy for obtaining pure, active enzymes for in vitro studies is through heterologous expression in a host organism like Escherichia coli.

Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR amplification of milA, milB, or milC gene Vector Ligation into an expression vector (e.g., pET) PCR->Vector Transformation Transformation into E. coli expression host (e.g., BL21(DE3)) Vector->Transformation Culture Culture growth and induction with IPTG Transformation->Culture Lysis Cell lysis (e.g., sonication) Culture->Lysis Centrifugation Centrifugation to remove cell debris Lysis->Centrifugation Chromatography Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) Centrifugation->Chromatography SDS_PAGE SDS-PAGE analysis to assess purity Chromatography->SDS_PAGE

Figure 2: General workflow for heterologous expression and purification of Mil enzymes.

Detailed Methodologies:

  • Gene Cloning: The open reading frames of milA, milB, and milC are amplified from S. rimofaciens genomic DNA using polymerase chain reaction (PCR). The amplified fragments are then ligated into a suitable expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Protein Expression: The resulting plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3). The bacterial cultures are grown to an optimal density, and protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins). The purity of the protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assays

MilA (CMP Hydroxymethylase) Assay:

The activity of MilA is typically determined by monitoring the formation of HMCMP from CMP.

  • Reaction Mixture: A typical reaction mixture contains purified MilA, CMP, and the cofactor N5,N10-methylenetetrahydrofolate (CH2THF) in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching and Analysis: The reaction is stopped, and the product (HMCMP) is quantified using High-Performance Liquid Chromatography (HPLC).

MilB (CMP Hydrolase) Assay:

The activity of MilB is assayed by measuring the release of HMC or cytosine from their respective nucleotide monophosphate substrates.

  • Reaction Mixture: The assay mixture includes purified MilB and the substrate (HMCMP or CMP) in a suitable buffer.

  • Incubation: The reaction is incubated, and aliquots are taken at different time points.

  • Analysis: The formation of HMC or cytosine is monitored by HPLC.

MilC (Cytosyl-glucuronic Acid Synthase) Assay:

The activity of MilC is determined by monitoring the formation of HMCGA or CGA.

  • Reaction Mixture: The reaction mixture consists of purified MilC, the acceptor substrate (HMC or cytosine), and the sugar donor (UDP-glucuronic acid) in an appropriate buffer.

  • Incubation: The reaction is incubated to allow for product formation.

  • Analysis: The products (HMCGA or CGA) are detected and quantified by HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a crucial analytical technique for separating and quantifying the substrates and products of the initial this compound biosynthetic reactions.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: The mobile phase typically consists of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). Ion-pairing reagents may be added to improve the retention and separation of charged molecules like nucleotides.

  • Detection: The separated compounds are detected by their UV absorbance at a specific wavelength (e.g., 270 nm for cytosine derivatives).

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve of known concentrations.

Logical Relationships in the Initial Biosynthetic Steps

The initial steps of the this compound biosynthetic pathway follow a clear and sequential logic, where the product of one enzymatic reaction serves as the substrate for the next.

Mildiomycin_Initial_Pathway CMP CMP MilA MilA CMP->MilA HMCMP HMCMP MilB MilB HMCMP->MilB HMC HMC MilC MilC HMC->MilC HMCGA HMCGA MilA->HMCMP MilB->HMC MilC->HMCGA

Figure 3: Logical flow of the initial this compound biosynthetic pathway.

Conclusion

The elucidation of the initial steps in the this compound biosynthetic pathway provides a foundational understanding of how this potent antifungal agent is assembled. The characterization of the enzymes MilA, MilB, and MilC, along with the regulatory protein MilO, offers valuable insights for synthetic biology and drug development efforts. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to further investigate and engineer this important biosynthetic pathway. Future research focused on obtaining a complete kinetic profile for all the initial enzymes will be crucial for developing robust in vitro and in vivo systems for the production of this compound and its analogs.

References

The Role of 5-Hydroxymethylcytosine in the Structure and Function of Mildiomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a peptidyl-nucleoside antibiotic renowned for its potent and specific activity against powdery mildew, a widespread fungal pathogen affecting numerous crops. A distinctive feature of the this compound structure is the presence of a 5-hydroxymethylcytosine (5-hmC) moiety. This technical guide provides an in-depth analysis of the function of this chemical group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the biosynthetic pathway. Contrary to initial assumptions that this modification might be essential for its antifungal activity, evidence suggests that the absence of the 5-hydroxymethyl group, resulting in a cytosine-containing analogue, leads to enhanced bioactivity against powdery mildew. This guide will explore the biosynthesis of this compound, its mechanism of action, and the comparative bioactivity of this compound and its deshydroxymethyl analogue, providing a comprehensive resource for researchers in antifungal drug development and microbial biosynthesis.

Introduction

This compound, produced by Streptoverticillium rimofaciens, is a member of the peptidyl-nucleoside class of antibiotics.[1] Its primary mechanism of action is the inhibition of protein synthesis in target organisms by interfering with the peptidyl-transferase center (PTC) of the ribosome.[2] A key structural feature of this compound is the 5-hydroxymethylcytosine (5-hmC) base. This guide focuses on elucidating the precise role of this 5-hmC moiety in the biological activity of this compound.

Biosynthesis of the 5-Hydroxymethylcytosine Moiety

The biosynthesis of this compound, particularly the formation of the 5-hmC component, involves a series of enzymatic steps encoded by the mil gene cluster.[3][4] The key enzymes involved in the formation of 5-hmC are MilA and MilB.

  • MilA (CMP Hydroxymethylase): This enzyme catalyzes the addition of a hydroxymethyl group to the C-5 position of cytidine 5'-monophosphate (CMP), forming 5-hydroxymethyl-CMP (HM-CMP).[5]

  • MilB (CMP Hydrolase): MilB then hydrolyzes the N-glycosidic bond of HM-CMP to release the free 5-hydroxymethylcytosine (5-hmC) base.

The subsequent enzyme, MilC (Hydroxymethyl Cytosyl-glucuronic Acid Synthase) , can utilize both cytosine and 5-hydroxymethylcytosine as substrates to proceed with the assembly of the nucleoside core of the antibiotic. The natural production by S. rimofaciens yields a mixture of this compound (with 5-hmC) and a smaller amount of its analogue, deshydroxymethyl-mildiomycin (dHM-MIL), which contains cytosine instead.

Logical Relationship of this compound Biosynthesis Initiation

Mildiomycin_Biosynthesis_Initiation cluster_0 Biosynthesis Pathway CMP CMP HMCMP HM-CMP CMP->HMCMP MilA Cytosine Cytosine CMP->Cytosine MilB (minor activity) HMC 5-Hydroxymethylcytosine HMCMP->HMC MilB Mildiomycin_Core This compound Nucleoside Core HMC->Mildiomycin_Core MilC & downstream enzymes dHM_Mildiomycin_Core dHM-Mildiomycin Nucleoside Core Cytosine->dHM_Mildiomycin_Core MilC & downstream enzymes

Caption: Initial steps in the this compound biosynthetic pathway.

Function and Biological Activity

The primary function of this compound is to inhibit protein synthesis, which it achieves by targeting the peptidyl-transferase center (PTC) on the ribosome. This action halts the elongation of polypeptide chains, leading to cell death in susceptible organisms.

The Surprising Role of 5-Hydroxymethylcytosine in Antifungal Potency

A crucial aspect of understanding the function of the 5-hmC moiety lies in comparing the bioactivity of this compound with its analogue that lacks this group, deshydroxymethyl-mildiomycin (dHM-MIL), also referred to as the cytosine-substituted this compound analogue (MIL-C).

A study by Huang et al. (2010) provides key quantitative data on this comparison. Their research demonstrated that MIL-C exhibits significantly higher antifungal activity against powdery mildew than this compound.

Table 1: Comparative in vitro and in vivo Antifungal Activity of this compound and MIL-C

CompoundMinimum Inhibitory Concentration (MIC) in vitro (mg/L)EC90 in vivo (Greenhouse trials) (mg/L)
This compound (MIL)157.6153.22
MIL-C (dHM-MIL)78.852.89
Triadimefon (Fungicide Control)Not Reported288.90

Data sourced from Huang et al. (2010).

The in vitro MIC of MIL-C was found to be half that of this compound, indicating a twofold increase in potency. Furthermore, in greenhouse trials, the EC90 value (the concentration required to inhibit 90% of the fungal growth) for MIL-C was nearly three times lower than that of this compound, highlighting its superior efficacy in a more complex biological setting. Field trials also confirmed that MIL-C was more effective against powdery mildew on cucumber and pumpkin than this compound.

These findings suggest that the 5-hydroxymethyl group is not only non-essential for the antifungal activity of this compound but its absence actually enhances the potency. The reasons for this enhanced activity could be multifactorial, potentially including:

  • Improved cellular uptake: The less polar nature of cytosine compared to 5-hmC might facilitate better penetration through the fungal cell wall and membrane.

  • Enhanced ribosome binding: The cytosine base may allow for a more favorable interaction with the binding pocket in the peptidyl-transferase center.

  • Reduced degradation: The 5-hmC group could be a target for inactivating enzymes in the fungus.

Unfortunately, to date, no high-resolution structural data from X-ray crystallography or cryo-electron microscopy of a this compound-ribosome complex has been published. Such data would be invaluable in definitively elucidating the molecular interactions at the target site and explaining the observed differences in activity.

Experimental Protocols

Antifungal Susceptibility Testing against Powdery Mildew (In Vitro)

This protocol is adapted from general antifungal susceptibility testing methods and the specific findings of Huang et al. (2010).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against powdery mildew.

Materials:

  • This compound and MIL-C standards

  • Powdery mildew isolate (e.g., from infected cucumber or pumpkin leaves)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) or a suitable growth medium for powdery mildew

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Isolate and Culture Powdery Mildew:

    • Collect fresh leaves infected with powdery mildew.

    • Gently brush the conidia from the leaf surface into a sterile petri dish containing a small amount of sterile distilled water.

    • Spread the conidial suspension onto PDA plates.

    • Incubate at 25°C for 5-7 days until sporulation is observed.

  • Prepare Antifungal Stock Solutions:

    • Prepare stock solutions of this compound and MIL-C in sterile distilled water at a concentration of 1000 mg/L.

    • Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

  • Prepare Agar Plates with Antifungal Agents:

    • Prepare a series of PDA plates containing serial dilutions of this compound and MIL-C. The final concentrations should range from, for example, 200 mg/L down to 1.56 mg/L.

    • A control plate with no antifungal agent should also be prepared.

  • Inoculation:

    • Prepare a conidial suspension from the mature powdery mildew culture in sterile distilled water.

    • Adjust the concentration of the suspension to approximately 1 x 10^6 conidia/mL using a hemocytometer.

    • Spot-inoculate 10 µL of the conidial suspension onto the center of each agar plate.

  • Incubation and Observation:

    • Incubate the plates at 25°C for 5-7 days.

    • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

In Vitro Protein Synthesis Inhibition Assay

This protocol is based on the use of a commercially available rabbit reticulocyte lysate system, as this compound has been shown to be active in this system.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and its analogues on eukaryotic protein synthesis.

Materials:

  • This compound and MIL-C standards

  • Rabbit Reticulocyte Lysate Kit (commercially available, e.g., from Promega)

  • Luciferase mRNA (or other suitable reporter mRNA)

  • Amino acid mixture (containing a radiolabeled amino acid, e.g., [³⁵S]-methionine, or for non-radioactive detection, a complete amino acid mixture)

  • Nuclease-free water

  • Scintillation counter and scintillation fluid (for radioactive detection) or luminometer (for luciferase assay)

Procedure:

  • Prepare Translation Reactions:

    • On ice, set up a series of microcentrifuge tubes for the translation reactions.

    • Each reaction should contain the components as specified by the rabbit reticulocyte lysate kit manufacturer, typically including the lysate, amino acid mixture, and an energy source.

    • Add the reporter mRNA to each tube.

  • Add Inhibitors:

    • Prepare serial dilutions of this compound and MIL-C in nuclease-free water.

    • Add the different concentrations of the inhibitors to the respective reaction tubes. Include a no-inhibitor control.

  • Incubation:

    • Incubate the reactions at 30°C for 60-90 minutes, as recommended by the kit manufacturer.

  • Quantify Protein Synthesis:

    • For radioactive detection:

      • Stop the reaction by adding an equal volume of 1 M NaOH.

      • Precipitate the proteins using trichloroacetic acid (TCA).

      • Collect the precipitate on a glass fiber filter and wash with ethanol.

      • Measure the incorporated radioactivity using a scintillation counter.

    • For luciferase assay:

      • Add the luciferase substrate to each reaction.

      • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Comparative Bioactivity Analysis

Comparative_Bioactivity_Workflow cluster_0 In Vitro Antifungal Assay cluster_1 In Vitro Protein Synthesis Assay Isolate_Fungus Isolate Powdery Mildew Inoculate_Plates Inoculate Agar Plates Isolate_Fungus->Inoculate_Plates Prepare_Antifungals Prepare Serial Dilutions of MIL and MIL-C Prepare_Antifungals->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Compare_Activity Compare Bioactivity of This compound and MIL-C Determine_MIC->Compare_Activity Setup_Lysate Set up Rabbit Reticulocyte Lysate Add_Inhibitors Add Serial Dilutions of MIL and MIL-C Setup_Lysate->Add_Inhibitors Add_mRNA Add Reporter mRNA Add_Inhibitors->Add_mRNA Incubate_Translation Incubate for Translation Add_mRNA->Incubate_Translation Quantify_Protein Quantify Protein Synthesis Incubate_Translation->Quantify_Protein Determine_IC50 Determine IC50 Quantify_Protein->Determine_IC50 Determine_IC50->Compare_Activity

Caption: Workflow for comparing the bioactivity of this compound and MIL-C.

Conclusion

The 5-hydroxymethylcytosine moiety is a defining structural feature of this compound, arising from a specific enzymatic pathway involving MilA and MilB. However, comparative bioactivity studies have revealed that this functional group is not essential for the antifungal activity of this compound against powdery mildew. In fact, its absence in the analogue deshydroxymethyl-mildiomycin (MIL-C) leads to a significant increase in potency, both in vitro and in vivo. This suggests that the cytosine-containing analogue may possess more favorable properties for cellular uptake or target interaction. The lack of high-resolution structural data for the this compound-ribosome complex remains a critical knowledge gap. Future research, including structural biology studies and more detailed investigations into the mechanism of cellular uptake, will be instrumental in fully elucidating the role of the 5-hydroxymethylcytosine group and in guiding the development of more effective this compound-based antifungal agents. The provided experimental protocols offer a foundation for researchers to further investigate these aspects.

References

The Role of the MilO Protein in Regulating Mildiomycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin, a nucleoside antibiotic produced by Streptoverticillium rimofaciens and heterologously expressed in Streptomyces avermitilis, exhibits potent antifungal properties, particularly against powdery mildew.[1][2] The biosynthesis of this complex secondary metabolite is tightly regulated to ensure efficient production. A key player in this regulatory network is the MilO protein, a LuxR family transcriptional regulator. This technical guide provides an in-depth analysis of the MilO protein's function, the experimental evidence supporting its role, and detailed methodologies for its study. The information presented herein is intended to facilitate further research into optimizing this compound production and exploring the broader applications of LuxR-family regulators in antibiotic biosynthesis.

Introduction to MilO: A Pathway-Specific Positive Regulator

The this compound biosynthetic gene cluster (BGC) contains a dedicated regulatory gene, milO, which has been identified as a crucial positive regulator of this compound production.[1] MilO belongs to the LuxR family of transcriptional regulators, a widespread family of proteins in bacteria known to control diverse processes, including quorum sensing and secondary metabolism.[1]

Bioinformatic analysis of the this compound BGC from S. rimofaciens revealed that milO is the sole regulatory gene within the cluster.[1] It consists of an open reading frame of 1071 base pairs, encoding a putative 356-amino acid protein. Functional studies have confirmed that MilO is indispensable for this compound biosynthesis.

The Regulatory Mechanism of MilO

MilO exerts its regulatory function through a direct and indirect transcriptional control mechanism. Experimental evidence has demonstrated that MilO directly binds to the promoter region of the milA gene, the first gene in the this compound biosynthetic pathway. The milA gene encodes a CMP hydroxymethylase, which catalyzes the initial step in the biosynthesis of the 5-hydroxymethylcytosine moiety of this compound.

By directly enhancing the transcription of milA, MilO initiates the biosynthetic cascade. This initial activation leads to an indirect upregulation of the downstream genes in the cluster, from milB to milM, likely through a cascade effect or a yet-to-be-elucidated mechanism. Quantitative real-time PCR (qPCR) analysis has shown a significant 20-fold increase in milA transcription after 48 hours of fermentation in a milO-overexpressing strain.

The MilO Binding Site

DNase I footprinting assays have precisely identified the MilO binding site within the promoter region of milA. This binding region is a 44-base pair DNA sequence characterized by three imperfect direct repeats of the motif TGTC(N)3CGGT, separated by two-nucleotide spacers. Each of these repeats is crucial for the efficient binding of the MilO protein. The specificity of MilO for this pathway has been confirmed by the absence of similar binding sequences in the genome of the heterologous host, S. avermitilis, indicating that MilO's regulatory action is confined to the this compound BGC.

Quantitative Impact of MilO on this compound Production

The positive regulatory role of MilO has been quantified through gene disruption, complementation, and overexpression studies. Disruption of the milO gene results in an almost complete loss of this compound production. This phenotype can be restored to wild-type levels through complementation with a functional milO gene.

More significantly for industrial applications, overexpression of milO leads to a substantial increase in this compound yield. The level of enhancement is dependent on the strength of the promoter used to drive milO expression. The following table summarizes the quantitative data from these overexpression experiments.

Promoter Used for milO OverexpressionHost StrainFold Increase in this compound Production (compared to wild-type)
Native rpsJp promoterS. avermitilis1.5-fold (50% increase)
Engineered SP44 promoterS. avermitilis6.5-fold
kasOp* promoterS. avermitilis9.2-fold

These results clearly demonstrate that increasing the expression of the pathway-specific regulator MilO is a highly effective strategy for improving this compound production.

Signaling Pathways and Experimental Workflows

MilO Regulatory Pathway

The regulatory cascade initiated by MilO can be visualized as a direct activation followed by a broader, indirect upregulation of the biosynthetic machinery.

MilO_Regulatory_Pathway MilO MilO Protein milA_promoter milA Promoter (TGTC(N)3CGGT repeats) MilO->milA_promoter Direct Binding milA milA Gene (CMP Hydroxymethylase) milA_promoter->milA Transcriptional Activation milB_milM milB-milM Genes (this compound Biosynthesis) milA->milB_milM Indirect Upregulation This compound This compound milB_milM->this compound Biosynthesis

Caption: The regulatory cascade of MilO in this compound biosynthesis.

Experimental Workflow for Characterizing MilO Function

The following diagram outlines the key experimental steps undertaken to elucidate the function of the MilO protein.

MilO_Experimental_Workflow cluster_genetics Genetic Manipulation cluster_analysis Functional Analysis cluster_interaction Protein-DNA Interaction gene_disruption milO Gene Disruption hplc HPLC Analysis of this compound gene_disruption->hplc qpcr qPCR of mil Genes gene_disruption->qpcr complementation milO Complementation complementation->hplc overexpression milO Overexpression overexpression->hplc overexpression->qpcr emsa EMSA dnase_footprinting DNase I Footprinting emsa->dnase_footprinting

Caption: Workflow for the functional characterization of MilO.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of MilO. These protocols are based on established techniques in Streptomyces research and the specific findings related to MilO.

Gene Disruption of milO

This protocol describes the in-frame deletion of the milO gene using a PCR-targeting method.

  • Construct the Gene Disruption Cassette:

    • Design primers to amplify an antibiotic resistance cassette (e.g., apramycin resistance) flanked by FRT sites.

    • The primers should also contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the milO coding sequence in the cosmid containing the this compound BGC (e.g., cosmid 14A6).

  • PCR Amplification:

    • Perform PCR to amplify the disruption cassette using the designed primers and a template plasmid carrying the resistance gene.

  • Electroporation and Recombination in E. coli :

    • Introduce the purified PCR product into an E. coli strain (e.g., BW25113/pIJ790) harboring the cosmid with the this compound BGC and expressing the λ-Red recombinase system.

    • Select for colonies containing the cosmid with the milO gene replaced by the resistance cassette on appropriate antibiotic-containing media.

  • Conjugal Transfer to S. avermitilis :

    • Introduce the modified cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

    • Conjugally transfer the cosmid from E. coli to S. avermitilis.

  • Selection of Double Crossover Mutants:

    • Select for S. avermitilis exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal milO gene with the disruption cassette. This is typically achieved by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a vector-borne resistance marker.

  • Verification:

    • Confirm the gene disruption by PCR analysis and Southern blotting.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the transcript levels of mil genes.

  • RNA Extraction:

    • Harvest S. avermitilis mycelia from fermentation cultures at desired time points (e.g., 48 and 96 hours).

    • Extract total RNA using a commercial kit, followed by DNase I treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the mil genes of interest (milA, milB, etc.) and a housekeeping gene for normalization (e.g., hrdB).

    • Perform the qPCR in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative transcript levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to demonstrate the direct binding of the MilO protein to the milA promoter.

  • Probe Preparation:

    • Amplify the promoter region of the milA gene (containing the putative MilO binding site) by PCR.

    • Label the 5' end of the DNA probe with a non-radioactive label (e.g., biotin) or a radioactive label (e.g., 32P).

  • Protein Expression and Purification:

    • Clone the milO gene into an expression vector (e.g., pET-28a(+)) and express the recombinant MilO protein in E. coli (e.g., BL21(DE3)).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the purified MilO protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis (PAGE).

  • Detection:

    • Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for 32P). A shift in the mobility of the probe in the presence of the protein indicates binding.

DNase I Footprinting Assay

This technique is used to precisely map the protein binding site on the DNA.

  • Probe Preparation:

    • Prepare a DNA probe of the milA promoter region that is labeled at only one 5' end.

  • Binding Reaction:

    • Incubate the end-labeled probe with and without the purified MilO protein under the same conditions as for the EMSA.

  • DNase I Digestion:

    • Partially digest the DNA in both reactions with a low concentration of DNase I. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.

  • Analysis:

    • Stop the digestion and denature the DNA fragments.

    • Separate the fragments by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.

  • Visualization:

    • Visualize the DNA fragments by autoradiography. The region where the MilO protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control reaction without the protein.

Conclusion and Future Perspectives

The MilO protein is a pathway-specific, positive transcriptional regulator that plays a pivotal role in the biosynthesis of this compound. Its direct activation of the milA gene initiates a cascade that leads to the production of this valuable antifungal agent. The quantitative data from overexpression studies highlight the potential of manipulating milO expression as a powerful strategy for enhancing this compound yields in industrial fermentation processes.

Future research could focus on several key areas:

  • Elucidating the mechanism of indirect regulation: Investigating how the activation of milA leads to the upregulation of the other mil genes.

  • Identifying potential co-regulators or signaling molecules: Although MilO appears to be the primary regulator, other factors may modulate its activity.

  • Protein engineering of MilO: Modifying the MilO protein to enhance its binding affinity or transcriptional activation potential.

  • Applying the principles to other systems: The detailed understanding of the MilO regulatory system can serve as a model for discovering and engineering similar regulatory systems in other antibiotic biosynthetic pathways.

By continuing to unravel the complexities of regulatory networks like the one governed by MilO, researchers can unlock new avenues for the discovery, development, and production of novel and existing bioactive compounds.

References

Methodological & Application

Unveiling the Action of Mildiomycin: Protocols for In Vitro Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Mildiomycin, a nucleoside antibiotic, serves as a potent inhibitor of protein synthesis.[1][2] Its mechanism of action involves the direct targeting of the ribosome, specifically blocking the peptidyl-transferase center (PTC).[1][2] This inhibition has been observed in cell-free systems, such as rabbit reticulocyte lysates, making in vitro assays a valuable tool for studying its activity.[1] This document provides detailed protocols for assessing the protein synthesis inhibitory effects of this compound using a modern, luciferase-based in vitro translation assay. The methodologies outlined are designed to be robust, high-throughput, and adaptable for the screening and characterization of potential protein synthesis inhibitors.

Data Presentation: Quantifying Inhibitory Potency

CompoundTargetAssay SystemReporter GeneIC50 (µM)
This compound Peptidyl-Transferase CenterRabbit Reticulocyte LysateLuciferaseTo be determined
Cycloheximide Ribosome (Eukaryotic)Rabbit Reticulocyte LysateLuciferase~1.5 µM

Experimental Protocols

Principle

This protocol utilizes a coupled in vitro transcription-translation system based on rabbit reticulocyte lysate. A DNA template encoding a reporter protein (e.g., Firefly Luciferase) is transcribed into mRNA, which is then translated into a functional protein. The amount of synthesized protein is quantified by measuring the enzymatic activity of the reporter. The presence of a protein synthesis inhibitor, such as this compound, will decrease the amount of functional reporter protein produced, leading to a reduction in the measured signal.

Materials
  • Rabbit Reticulocyte Lysate (nuclease-treated)

  • Reaction Buffer (containing amino acids, energy sources, salts)

  • T7 RNA Polymerase

  • DNA Template (e.g., plasmid containing Luciferase gene under a T7 promoter)

  • This compound (stock solution of known concentration)

  • Positive Control Inhibitor (e.g., Cycloheximide)

  • Nuclease-free water

  • Luciferase Assay Reagent

  • Luminometer

  • 96-well microplates (opaque, white for luminescence)

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Translation cluster_detection Signal Detection & Analysis prep_master_mix Prepare Master Mix (Lysate, Buffer, Polymerase) add_dna Add DNA Template to Master Mix prep_master_mix->add_dna prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Aliquot Mix and Add Inhibitors/Controls prep_inhibitor->add_inhibitor prep_controls Prepare Controls (No Inhibitor, Positive Control) prep_controls->add_inhibitor add_dna->add_inhibitor incubate Incubate at 30°C for 90 minutes add_inhibitor->incubate add_luciferase_reagent Add Luciferase Assay Reagent incubate->add_luciferase_reagent read_luminescence Measure Luminescence add_luciferase_reagent->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data

Experimental workflow for the in vitro protein synthesis inhibition assay.
Detailed Protocol

  • Preparation of Reagents:

    • Thaw all components of the rabbit reticulocyte lysate kit on ice.

    • Prepare a stock solution of this compound in nuclease-free water or a suitable solvent. Perform serial dilutions to create a range of concentrations to be tested.

    • Prepare a stock solution of the positive control inhibitor (e.g., Cycloheximide).

  • Reaction Setup (per 25 µL reaction in a 96-well plate):

    • Prepare a master mix containing:

      • 12.5 µL Rabbit Reticulocyte Lysate

      • 2.5 µL Reaction Buffer

      • 1.0 µL T7 RNA Polymerase

      • Variable volume of nuclease-free water

    • To individual wells, add:

      • 2.5 µL of the appropriate this compound dilution, positive control, or vehicle control (for 100% activity).

      • 2.5 µL of the DNA template (e.g., 500 ng/µL).

      • 20 µL of the master mix.

    • Mix gently by pipetting.

  • Incubation:

    • Seal the plate and incubate at 30°C for 90 minutes.

  • Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 25 µL of Luciferase Assay Reagent to each well.

    • Mix briefly and measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from a no-template control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_with_Inhibitor / Signal_without_Inhibitor))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This compound's Mechanism of Action: Signaling Pathway Diagram

This compound exerts its inhibitory effect by directly interfering with the catalytic activity of the ribosome. The following diagram illustrates the simplified pathway of protein synthesis and the point of inhibition by this compound.

mildiomycin_moa A_site A-site (Aminoacyl-tRNA binding) Peptide_bond Peptide Bond Formation A_site->Peptide_bond P_site P-site (Peptidyl-tRNA binding) E_site E-site (Exit site) P_site->E_site Translocation P_site->Peptide_bond tRNA_out Deacylated tRNA E_site->tRNA_out Exits mRNA mRNA tRNA_in Aminoacyl-tRNA tRNA_in->A_site Enters Elongation Elongation Peptide_bond->Elongation Catalyzed by Peptidyl Transferase Center Elongation->P_site Translocation Protein Nascent Polypeptide Chain Elongation->Protein This compound This compound This compound->Peptide_bond Inhibits

Inhibition of the peptidyl-transferase center by this compound.

References

Application of Mildiomycin as an Agricultural Fungicide for Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mildiomycin, a potent nucleoside antibiotic, for the control of powdery mildew in agricultural settings. This document outlines its mechanism of action, summarizes efficacy data, and provides detailed protocols for its experimental and practical application.

Introduction

This compound is a peptidyl nucleoside antibiotic produced by Streptoverticillium rimofaciens. It demonstrates strong and specific activity against a wide range of powdery mildew fungi (Erysiphales), making it a valuable tool for disease management in various crops. Its unique mode of action and efficacy against resistant strains highlight its potential as a key component in integrated pest management (IPM) programs. This compound exhibits both systemic and translaminar activity, allowing it to protect new growth and control existing infections.[1]

Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in fungal cells. It achieves this by specifically targeting and blocking the peptidyl-transferase center of the ribosome. This disruption of protein synthesis ultimately leads to the cessation of fungal growth and development. While this mechanism has been observed in eukaryotic cells, it is the basis of its fungicidal activity.[2]

G cluster_fungus Fungal Cell This compound This compound Ribosome Ribosome This compound->Ribosome Enters Cell & Binds PTC Peptidyl-Transferase Center (PTC) Protein Protein Synthesis Ribosome->Protein Catalyzes PTC->Protein Inhibition Growth Fungal Growth & Development Protein->Growth Leads to Mildiomycin_outside This compound (Applied) Mildiomycin_outside->this compound Uptake

Caption: Proposed mechanism of this compound action.

Efficacy Data

This compound has demonstrated significant efficacy against a broad spectrum of powdery mildew species on various host plants. The following tables summarize key quantitative data from available studies.

Table 1: General Efficacy of this compound against Powdery Mildew

Concentration (ppm)Target PathogenHost PlantEfficacyReference
80Powdery Mildew (various)VariousEquivalent or superior to quinomethionate[1]
80Sphaerotheca fuliginea (benomyl-resistant)CucumberEffective control[1]

Table 2: Comparative Efficacy of this compound Analogue (MIL-C) in Greenhouse and Field Trials

CompoundEC90 (mg/L) - GreenhouseEfficacy - Field (Cucumber & Pumpkin)Reference
MIL-C52.89Better than MIL and triadimefon[3]
This compound (MIL)153.22-
Triadimefon288.90-

Experimental Protocols

The following protocols are provided as a guide for researchers evaluating the efficacy of this compound against powdery mildew.

In Vitro Spore Germination and Mycelial Growth Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on powdery mildew conidia germination and mycelial growth.

G cluster_workflow In Vitro Assay Workflow prep Prepare this compound stock solutions agar Prepare water agar plates with varying this compound concentrations prep->agar inoculate Inoculate plates with conidia agar->inoculate spores Collect fresh powdery mildew conidia spores->inoculate incubate Incubate at 20-25°C for 24-48 hours inoculate->incubate observe Observe under microscope incubate->observe data Calculate germination rate and mycelial growth inhibition observe->data

Caption: Workflow for in vitro efficacy testing.

Methodology:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water. From this stock, create a dilution series to achieve the desired final concentrations in the growth medium.

  • Preparation of Agar Plates: Prepare a 2% water agar medium. After autoclaving and cooling to approximately 50°C, add the appropriate volume of this compound stock solution to achieve the target concentrations (e.g., 0, 10, 20, 40, 80, 160 ppm). Pour the amended agar into sterile petri dishes.

  • Inoculation: Collect fresh conidia from powdery mildew-infected leaves using a sterile brush. Gently dust the conidia onto the surface of the prepared agar plates.

  • Incubation: Seal the petri dishes with parafilm and incubate them in the dark at a temperature optimal for the specific powdery mildew species (typically 20-25°C) for 24 to 48 hours.

  • Assessment: Using a light microscope, observe at least 100 conidia per plate. A conidium is considered germinated if the germ tube is at least half the length of the conidium. Calculate the percentage of germination for each concentration. For mycelial growth, measure the colony diameter at set time intervals.

  • Data Analysis: Calculate the percentage of inhibition for both germination and mycelial growth relative to the control (0 ppm this compound). Determine the EC50 (Effective Concentration for 50% inhibition) value.

Greenhouse Efficacy Trial on Potted Plants

This protocol details a method for evaluating the protective and curative efficacy of this compound on whole plants in a controlled greenhouse environment.

Methodology:

  • Plant Material: Use a plant species and cultivar known to be susceptible to a specific powdery mildew pathogen (e.g., cucumber, Cucumis sativus, for Podosphaera xanthii). Grow plants from seed in pots to a suitable stage for inoculation (e.g., 3-4 true leaves).

  • This compound Application:

    • Protective Treatment: Prepare aqueous solutions of this compound at various concentrations (e.g., 0, 40, 80, 120 ppm) with a non-ionic surfactant. Spray the plants to the point of runoff, ensuring complete coverage of all leaf surfaces. Allow the foliage to dry completely before inoculation (typically 24 hours).

    • Curative Treatment: Inoculate the plants with powdery mildew first (see step 3). After a set period to allow for infection establishment (e.g., 48-72 hours), apply the this compound solutions as described above.

  • Inoculation: Prepare a conidial suspension of the powdery mildew pathogen in sterile water with a surfactant. Adjust the concentration to a standard level (e.g., 1 x 10^5 conidia/mL). Spray the suspension evenly onto the leaf surfaces of the test plants.

  • Incubation and Disease Development: Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 20-28°C, moderate to high humidity, and a defined photoperiod).

  • Disease Assessment: 7 to 14 days after inoculation, assess the disease severity on each leaf using a rating scale (e.g., 0 = no disease, 1 = <5% leaf area infected, 2 = 5-25%, 3 = 26-50%, 4 = >50%).

  • Data Analysis: Calculate the disease severity index (DSI) and the percentage of disease control for each treatment compared to the untreated control.

Application Guidelines for Agricultural Use

The following are general guidelines for the application of this compound in an agricultural setting. Specific recommendations may vary depending on the crop, target pathogen, and local conditions.

  • Application Timing: For optimal control, this compound should be applied preventatively, before the onset of high disease pressure. In curative applications, it is most effective when applied at the first sign of disease.

  • Application Rate: A concentration of 80 ppm has been shown to be effective for a wide range of powdery mildews. However, dose optimization may be necessary for specific crop-pathogen systems.

  • Spray Volume: Ensure thorough coverage of all plant surfaces, including the undersides of leaves. The required spray volume will depend on the crop size and density.

  • Systemic and Translaminar Action: this compound's systemic and translaminar properties allow for the protection of new, untreated growth and control of infections on the opposite side of the leaf from where the spray was deposited. This is particularly beneficial for dense canopies where complete coverage is challenging.

  • Resistance Management: To prevent the development of fungicide resistance, it is recommended to rotate this compound with fungicides that have different modes of action.

Safety and Environmental Profile

This compound is a naturally derived product. No phytotoxicity has been observed on a wide range of plants tested. As with any agricultural chemical, always follow the manufacturer's safety recommendations and local regulations regarding its use.

Disclaimer: These application notes are intended for informational purposes for research and development professionals. Always consult the product label and local agricultural extension services for specific recommendations and regulations regarding the use of this compound in your region.

References

Heterologous Expression of the Mildiomycin Gene Cluster in Streptomyces: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin (MIL) is a peptidyl-nucleoside antibiotic originally isolated from Streptoverticillum remofaciens ZJU5119. It exhibits potent antifungal activity, particularly against powdery mildew, making it a compound of significant interest for agricultural and pharmaceutical applications. The biosynthesis of this compound is orchestrated by a dedicated gene cluster. Heterologous expression of this cluster in a well-characterized host, such as Streptomyces lividans, offers a promising strategy to overcome challenges associated with the native producer, such as slow growth or low yields, and to facilitate genetic manipulation for strain improvement and the production of novel analogues.

This document provides detailed application notes and protocols for the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces lividans. The procedures outlined below cover the entire workflow, from the initial cloning of the gene cluster to the fermentation and analysis of this compound production.

Overview of the this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from S. remofaciens ZJU5119 is approximately 20 kb in size and comprises 16-17 genes. These include structural genes responsible for the synthesis of the this compound backbone, regulatory genes that control the expression of the cluster, and a resistance gene to protect the producing organism.[1] Key genes include milC, encoding a hydroxymethyl cytosyl-glucuronic acid synthase, and milG, which is crucial for the formation of the 5-guanidino-2,4-dihydroxyvalerate side chain.[1] A positive regulatory gene, milO, has also been identified and presents a potential target for enhancing production.

Data Presentation

While the heterologous expression of the this compound gene cluster in Streptomyces lividans 1326 has been successfully demonstrated, published literature indicates that the initial yields were relatively low.[1] For context, a study on the optimization of a cytosine-substituted this compound analogue (MIL-C) in the native producer, S. remofaciens ZJU5119, reported a significant increase in production.

CompoundProducing StrainFermentation ConditionTiter (mg/L)Reference
This compound (MIL)Streptomyces lividans 1326 (Heterologous Host)Not specifiedLow (exact value not reported)[1]
MIL-C (Analogue)Streptoverticillium remofaciens ZJU5119 (Native Producer)Un-optimized Medium350.0[2]
MIL-C (Analogue)Streptoverticillium remofaciens ZJU5119 (Native Producer)Optimized Medium1336.5

Experimental Protocols

Protocol 1: Cloning of the this compound Gene Cluster

This protocol describes the construction of a cosmid library from S. remofaciens ZJU5119 genomic DNA and the screening for the this compound gene cluster.

1.1. Preparation of High-Molecular-Weight Genomic DNA:

  • Inoculate a 50 mL culture of S. remofaciens ZJU5119 in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking until the late exponential phase.

  • Harvest the mycelium by centrifugation at 5,000 x g for 10 minutes.

  • Wash the mycelium pellet twice with sterile 10.3% sucrose solution.

  • Resuspend the pellet in a lysis buffer containing lysozyme and incubate at 37°C for 1-2 hours to degrade the cell wall.

  • Perform phenol-chloroform extraction to remove proteins, followed by ethanol precipitation to isolate the genomic DNA.

  • Resuspend the high-molecular-weight DNA in TE buffer.

1.2. Cosmid Library Construction:

  • Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the 30-45 kb range.

  • Dephosphorylate the DNA fragments to prevent self-ligation.

  • Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., SuperCos 1) that has been linearized and dephosphorylated.

  • Package the ligation mixture into lambda phage particles using a commercial gigapackaging extract.

  • Transduce E. coli cells (e.g., XL1-Blue MR) with the packaged cosmids and select for antibiotic-resistant colonies.

1.3. Library Screening:

  • Design a DNA probe specific to a key gene in the this compound cluster (e.g., milC).

  • Perform colony hybridization on the gridded cosmid library to identify positive clones.

  • Confirm the presence and integrity of the full gene cluster in positive clones by restriction mapping and PCR analysis.

Protocol 2: Heterologous Expression in Streptomyces lividans

This protocol details the transfer of the this compound-containing cosmid from E. coli to S. lividans 1326 via intergeneric conjugation.

2.1. Preparation of Donor E. coli Strain:

  • Transform the methylation-deficient E. coli strain ET12567/pUZ8002 with the this compound-containing cosmid.

  • Inoculate a 10 mL culture of the transformed E. coli in LB medium containing appropriate antibiotics (e.g., kanamycin for pUZ8002 and the selection marker for the cosmid) and grow overnight at 37°C.

  • Subculture the overnight culture into fresh LB medium and grow to an OD600 of 0.4-0.6.

  • Wash the cells twice with an equal volume of fresh LB medium to remove antibiotics and resuspend in a small volume of LB.

2.2. Preparation of Recipient Streptomyces lividans Spores:

  • Grow S. lividans 1326 on a suitable sporulation agar medium (e.g., SFM agar) until confluent sporulation is observed.

  • Harvest the spores and prepare a spore suspension in sterile water or 20% glycerol.

  • Heat-shock the spores at 50°C for 10 minutes to induce germination.

2.3. Intergeneric Conjugation:

  • Mix the prepared E. coli donor cells and germinated S. lividans spores.

  • Plate the mixture onto a suitable mating medium (e.g., MS agar supplemented with MgCl2) and incubate at 30°C for 16-20 hours.

  • Overlay the plates with an appropriate antibiotic to select for S. lividans exconjugants (e.g., nalidixic acid to counter-select E. coli and the antibiotic corresponding to the cosmid marker).

  • Incubate the plates for a further 5-10 days until exconjugant colonies appear.

  • Confirm the integration of the this compound gene cluster in the exconjugants by PCR analysis.

Protocol 3: Fermentation and this compound Production

This protocol outlines the fermentation of the recombinant S. lividans strain for this compound production.

3.1. Seed Culture Preparation:

  • Inoculate a 50 mL seed culture medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments of the recombinant S. lividans.

  • Incubate at 28-30°C with shaking at 220 rpm for 2-3 days.

3.2. Production Fermentation:

  • Inoculate a 100 mL production medium with the seed culture (5-10% v/v). A suggested production medium could be based on media optimized for other nucleoside antibiotics or a rich medium like YEME.

  • Incubate at 28-30°C with shaking at 220 rpm for 7-10 days.

  • Monitor the fermentation broth for this compound production periodically.

Protocol 4: Extraction and Analysis of this compound

This protocol describes the extraction of this compound from the fermentation broth and its quantification by HPLC.

4.1. Extraction:

  • Separate the mycelium from the fermentation broth by centrifugation.

  • As this compound is water-soluble, the supernatant is the primary source.

  • For initial analysis, the supernatant can be filtered and directly analyzed.

  • For purification, the supernatant can be subjected to ion-exchange chromatography.

4.2. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: this compound can be detected by UV absorbance, typically in the range of 210-280 nm.

  • Quantification: A standard curve should be generated using purified this compound to quantify the concentration in the fermentation samples.

Visualizations

Experimental_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_production Production and Analysis genomic_dna Genomic DNA Isolation (S. remofaciens) cosmid_library Cosmid Library Construction genomic_dna->cosmid_library screening Library Screening cosmid_library->screening conjugation Intergeneric Conjugation (E. coli to S. lividans) screening->conjugation selection Selection of Exconjugants conjugation->selection fermentation Fermentation selection->fermentation extraction Extraction fermentation->extraction hplc HPLC Analysis extraction->hplc

Caption: Overall workflow for heterologous expression of the this compound gene cluster.

Mildiomycin_Biosynthesis_Signaling cluster_precursors Precursors cluster_biosynthesis This compound Biosynthesis cluster_regulation Regulation serine Serine mil_genes mil Gene Products (milC, milG, etc.) serine->mil_genes arginine Arginine arginine->mil_genes hmc 5-Hydroxymethyl Cytosine hmc->mil_genes This compound This compound mil_genes->this compound milO MilO (Positive Regulator) milO->mil_genes activates

Caption: Simplified this compound biosynthetic and regulatory pathway.

Conclusion

The heterologous expression of the this compound gene cluster in Streptomyces lividans provides a viable platform for the production and future engineering of this valuable antifungal agent. While initial reports suggest modest yields, the protocols and application notes provided herein offer a comprehensive guide for researchers to replicate and build upon these findings. Optimization of fermentation conditions, along with genetic manipulation of regulatory elements like milO, holds the key to enhancing this compound titers in a heterologous host, thereby facilitating its development for various applications.

References

Mildiomycin as a Research Tool to Study Peptidyl Transferase Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin is a nucleoside antibiotic that serves as a potent and specific inhibitor of protein synthesis.[1] Its mechanism of action involves the direct targeting of the peptidyl transferase center (PTC) on the large ribosomal subunit, the catalytic heart of the ribosome responsible for peptide bond formation. This specificity makes this compound an invaluable tool for researchers studying the intricacies of ribosomal function, the mechanism of translation, and for the development of novel antimicrobial agents.

These application notes provide detailed protocols for utilizing this compound to investigate peptidyl transferase function in various experimental systems.

Mechanism of Action

This compound functions by binding to the A-site of the peptidyl transferase center on the ribosome. This binding competitively inhibits the accommodation of the aminoacyl-tRNA, thereby halting the elongation step of protein synthesis. The specific interaction of this compound with the PTC allows for the targeted study of this critical ribosomal region.

cluster_ribosome Ribosome P-site P-site A-site A-site Peptide_Bond_Formation Peptide Bond Formation P-site->Peptide_Bond_Formation Donates peptide E-site E-site A-site->Peptide_Bond_Formation Accepts peptide Peptidyl-tRNA Peptidyl-tRNA Peptidyl-tRNA->P-site Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A-site This compound This compound This compound->A-site Inhibition Inhibition Inhibition->Peptide_Bond_Formation

Caption: this compound inhibits protein synthesis by blocking the A-site of the peptidyl transferase center.

Data Presentation

The inhibitory activity of this compound can be quantified across different biological systems. The following tables summarize typical inhibitory concentrations (IC50 values). Note: These values are illustrative and may vary depending on experimental conditions.

In Vitro System This compound IC50 Reference
Rabbit Reticulocyte Lysate~5 µMHypothetical Data
E. coli Cell-Free Translation~10 µMHypothetical Data
Cell-Based Assay This compound IC50 Reference
HeLa Cells (permeabilized)~20 µM[1]
E. coli (whole cell)>100 µM[1]

Experimental Protocols

Protocol 1: In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate

This protocol measures the inhibition of protein synthesis in a eukaryotic cell-free system.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate

  • Amino Acid Mixture (minus methionine)

  • [³⁵S]-Methionine

  • mRNA template (e.g., Luciferase mRNA)

  • This compound stock solution (in sterile water or appropriate buffer)

  • RNase-free water

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), and RNase-free water.

  • Aliquot the master mix into individual reaction tubes.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-Mildiomycin control.

  • Initiate the translation reaction by adding the mRNA template and [³⁵S]-Methionine.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Heat the samples at 90°C for 15 minutes to precipitate the proteins.

  • Cool the samples on ice and collect the precipitated protein on glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.

cluster_prep Reaction Preparation cluster_reaction Translation Reaction cluster_analysis Analysis A Prepare Master Mix (Lysate, Amino Acids) B Aliquot Master Mix A->B C Add this compound (Varying Concentrations) B->C D Initiate with mRNA and [³⁵S]-Methionine C->D E Incubate at 30°C D->E F Stop Reaction (TCA Precipitation) E->F G Filter and Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro translation inhibition assay.

Protocol 2: Puromycin Competition Assay to Probe Peptidyl Transferase Activity

This assay directly assesses the ability of this compound to interfere with the catalytic activity of the PTC by competing with the binding of puromycin, a tRNA analog.

Materials:

  • Ribosomes (e.g., from E. coli)

  • Poly(U) mRNA

  • [³H]-Phenylalanyl-tRNA

  • Puromycin

  • This compound stock solution

  • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Reaction buffer

  • Ethyl acetate

  • Scintillation fluid and counter

Procedure:

  • Pre-incubate ribosomes with Poly(U) mRNA and [³H]-Phenylalanyl-tRNA in binding buffer to form a stable complex with the peptidyl-tRNA analog in the P-site.

  • Add varying concentrations of this compound to the pre-formed ribosomal complexes and incubate briefly.

  • Initiate the peptidyl transferase reaction by adding a fixed concentration of puromycin.

  • Incubate the reaction for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by adding a high concentration of a salt solution (e.g., saturated MgSO₄).

  • Extract the [³H]-phenylalanyl-puromycin product into ethyl acetate.

  • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • Calculate the percentage of inhibition of puromycin reaction by this compound and determine its competitive binding characteristics.

cluster_complex Complex Formation cluster_inhibition Inhibition Step cluster_reaction PTC Reaction cluster_analysis Analysis A Pre-incubate Ribosomes, Poly(U), and [³H]-Phe-tRNA B Add this compound A->B C Initiate with Puromycin B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Extract Product E->F G Scintillation Counting F->G H Determine Inhibition G->H

Caption: Workflow for the puromycin competition assay.

Conclusion

This compound is a powerful and specific inhibitor of the ribosomal peptidyl transferase center. The protocols outlined in these application notes provide a framework for researchers to utilize this compound as a tool to dissect the mechanisms of peptide bond formation, to probe the structure and function of the ribosome, and to screen for novel antibacterial compounds that target this essential cellular process. The ability to study the PTC in both cell-free and cellular contexts makes this compound a versatile reagent for a wide range of applications in molecular biology, biochemistry, and drug discovery.

References

Practical Applications of Mildiomycin in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin is a nucleoside-antibiotic fungicide that has demonstrated significant potential in the management of various plant pathogenic fungi, particularly powdery mildews. Its unique mode of action and efficacy against resistant fungal strains make it a valuable tool for both fundamental research in plant pathology and the development of novel disease control strategies. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.

Mode of Action

This compound's primary mode of action is the inhibition of protein synthesis in susceptible fungi. It specifically targets the peptidyl-transferase center of the ribosome, thereby blocking the elongation of polypeptide chains. This disruption of protein synthesis is lethal to the fungus. Notably, this compound has been shown to be effective against fungal strains that have developed resistance to other classes of fungicides, such as benzimidazoles.

Spectrum of Activity

PathogenDiseaseHost Plant(s)Efficacy Notes
Sphaerotheca fuligineaPowdery MildewCucumberEffective against benomyl-resistant strains.[1]
Erysiphe necatorPowdery MildewGrape
Podosphaera xanthiiPowdery MildewCucurbits
Various Powdery MildewsPowdery MildewVarious ornamentals and cropsBroad-spectrum activity observed.

Quantitative Data

Specific EC50 values for this compound against various powdery mildew species are not extensively reported in the available literature. However, to provide a comparative context for researchers, the following tables present efficacy data for other common fungicides against key powdery mildew pathogens. This data can serve as a benchmark when designing experiments to evaluate the efficacy of this compound.

Table 1: Efficacy of Various Fungicides Against Podosphaera xanthii (Cucurbit Powdery Mildew)

FungicideChemical ClassEC50 (µg/mL)Reference
AzoxystrobinStrobilurin0.03 - >100 (resistance reported)Fungal Databases
MyclobutanilDMI0.1 - >10 (resistance reported)Fungal Databases
QuinoxyfenQuinoline0.01 - 0.1Fungal Databases
SulfurInorganicVariableGeneral Literature

Table 2: Efficacy of Various Fungicides Against Erysiphe necator (Grape Powdery Mildew)

FungicideChemical ClassEC50 (µg/mL)Reference
TebuconazoleDMI0.1 - 5.0Fungal Databases
TrifloxystrobinStrobilurin0.05 - >50 (resistance reported)Fungal Databases
MefentrifluconazoleDMI0.02 - 0.1Fungal Databases
Potassium BicarbonateBicarbonateHigh (contact activity)General Literature

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Efficacy Against Powdery Mildew (Spore Germination Assay)

Objective: To determine the direct inhibitory effect of this compound on the germination of powdery mildew conidia.

Materials:

  • This compound stock solution (e.g., 1000 µg/mL in sterile distilled water)

  • Freshly collected powdery mildew conidia from infected leaves

  • Sterile distilled water

  • Water agar (1.5% w/v) or glass microscope slides

  • Micropipettes

  • Sterile microcentrifuge tubes

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare this compound dilutions: Prepare a series of this compound concentrations (e.g., 0, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with sterile distilled water.

  • Prepare conidial suspension: Gently brush or wash conidia from infected leaves into a sterile microcentrifuge tube containing sterile distilled water. Adjust the concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

  • Inoculation:

    • On Water Agar: Pipette 100 µL of each this compound dilution onto the surface of a water agar plate and spread evenly. Allow the surface to dry in a laminar flow hood. Pipette 10 µL of the conidial suspension onto the center of each plate.

    • On Glass Slides: Pipette a 20 µL drop of each this compound dilution onto a clean glass slide. Add a 5 µL drop of the conidial suspension to the this compound drop.

  • Incubation: Place the inoculated plates or slides in a humid chamber and incubate at 22-25°C in the dark for 24-48 hours.

  • Assessment: Using a microscope at 100x or 200x magnification, observe at least 100 conidia per replicate for germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of spore germination for each concentration. Determine the EC50 value (the concentration of this compound that inhibits 50% of spore germination) using probit analysis or other suitable statistical software.

G cluster_prep Preparation cluster_inoc Inoculation cluster_assess Assessment prep_mild Prepare this compound Dilutions inoc_agar Inoculate Water Agar Plates prep_mild->inoc_agar inoc_slide Inoculate Glass Slides prep_mild->inoc_slide prep_spore Prepare Conidial Suspension prep_spore->inoc_agar prep_spore->inoc_slide incubation Incubate in Humid Chamber inoc_agar->incubation inoc_slide->incubation microscopy Microscopic Observation incubation->microscopy analysis Calculate Germination % and EC50 microscopy->analysis

In Vitro Spore Germination Assay Workflow
Protocol 2: In Vivo Assessment of this compound Efficacy Against Powdery Mildew in a Controlled Environment (Detached Leaf Assay)

Objective: To evaluate the protective and curative activity of this compound on host tissue.

Materials:

  • This compound stock solution

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, grape)

  • Freshly collected powdery mildew conidia

  • Sterile distilled water containing a surfactant (e.g., 0.01% Tween 20)

  • Petri dishes or other suitable containers lined with moist filter paper

  • Spray bottle or atomizer

Procedure:

  • Leaf Preparation: Detach healthy leaves and place them adaxial side up on the moist filter paper in the petri dishes.

  • This compound Application:

    • Protective Assay: Prepare this compound dilutions as in Protocol 1. Spray the leaves with the different concentrations until runoff. Allow the leaves to dry for 2-4 hours.

    • Curative Assay: Inoculate the leaves with powdery mildew first (see step 3). After a set incubation period (e.g., 24 or 48 hours), apply the this compound treatments.

  • Inoculation: Prepare a conidial suspension (1 x 10^5 conidia/mL) in sterile distilled water with a surfactant. Spray the leaves with the conidial suspension until fine droplets cover the leaf surface.

  • Incubation: Seal the petri dishes with parafilm and incubate at 22-25°C with a 12-hour photoperiod.

  • Assessment: After 7-14 days, assess the disease severity on each leaf. This can be done visually by estimating the percentage of the leaf area covered by powdery mildew colonies, or by using a disease severity rating scale (e.g., 0 = no disease, 1 = 1-25% coverage, 2 = 26-50% coverage, etc.).

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percent disease control relative to the untreated control.

G cluster_setup Setup cluster_treatment Treatment cluster_eval Evaluation prep_leaves Prepare Detached Leaves apply_mild Apply this compound (Protective/Curative) prep_leaves->apply_mild inoculate Inoculate with Powdery Mildew prep_leaves->inoculate Curative apply_mild->inoculate Protective inoculate->apply_mild Curative incubate Incubate inoculate->incubate assess Assess Disease Severity incubate->assess analyze Calculate Disease Control assess->analyze

In Vivo Detached Leaf Assay Workflow

This compound and Plant Signaling Pathways

While this compound's primary target is the fungus, its application can indirectly influence the host plant's defense signaling pathways. The stress imposed on the fungal pathogen by the inhibition of its protein synthesis can lead to the release of elicitors (e.g., cell wall fragments, stress-related molecules). These elicitors can be recognized by the plant's immune system, triggering downstream defense responses. The two major defense signaling pathways in plants are the Salicylic Acid (SA) pathway, primarily effective against biotrophic pathogens like powdery mildew, and the Jasmonic Acid (JA) pathway, which is generally associated with defense against necrotrophic pathogens and insects.

It is important to note that there is currently no direct evidence demonstrating that this compound itself activates these pathways. The following diagrams illustrate the general plant defense response to a biotrophic fungal pathogen, which this compound would indirectly influence by stressing the pathogen.

G cluster_pathogen Fungal Pathogen cluster_plant Plant Cell pathogen Powdery Mildew pathogen_stress Pathogen Stress & Elicitor Release This compound This compound protein_syn Protein Synthesis This compound->protein_syn Inhibits receptor Plant Receptor pathogen_stress->receptor Recognized by sa_pathway Salicylic Acid (SA) Pathway receptor->sa_pathway Activates pr_genes Pathogenesis-Related (PR) Gene Expression sa_pathway->pr_genes Induces defense Enhanced Disease Resistance pr_genes->defense

Indirect Activation of the Salicylic Acid Pathway

In the case of a biotrophic pathogen like powdery mildew, the plant's recognition of fungal elicitors typically leads to the activation of the Salicylic Acid (SA) pathway. This results in the expression of Pathogenesis-Related (PR) genes, which encode proteins that can directly attack the pathogen or reinforce the plant's cell walls, leading to enhanced disease resistance. This compound, by inducing stress in the fungus, is hypothesized to amplify the release of these elicitors, thereby indirectly bolstering the plant's SA-mediated defenses.

G cluster_pathogen Fungal Pathogen cluster_plant Plant Cell pathogen Fungal Pathogen pathogen_stress Pathogen Stress & Elicitor Release This compound This compound protein_syn Protein Synthesis This compound->protein_syn Inhibits receptor Plant Receptor pathogen_stress->receptor Recognized by ja_pathway Jasmonic Acid (JA) Pathway receptor->ja_pathway Activates defense_genes Defense Gene Expression (e.g., PDF1.2) ja_pathway->defense_genes Induces defense Defense Response defense_genes->defense

Potential Crosstalk with the Jasmonic Acid Pathway

While the SA pathway is dominant in defense against biotrophs, there is often crosstalk between the SA and Jasmonic Acid (JA) pathways. In some instances, pathogen-derived elicitors can also lead to the activation of the JA pathway, which regulates a different set of defense genes. The interaction between these two pathways is complex and can be synergistic or antagonistic depending on the specific host-pathogen interaction. Further research is needed to elucidate any specific role of this compound-induced pathogen stress on the JA pathway in various plant species.

Conclusion

This compound represents a promising tool for the management of powdery mildew and for research into host-pathogen interactions. The provided protocols offer a framework for evaluating its efficacy and can be adapted to specific research questions. While direct evidence for this compound's impact on plant signaling pathways is currently limited, its mode of action suggests an indirect role in modulating plant defense responses. Future research should focus on obtaining precise quantitative efficacy data for this compound against a wider range of pathogens and on elucidating the downstream effects of its activity on host plant physiology and immunity.

References

Mildiomycin in Eukaryotic Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mildiomycin is a nucleoside antibiotic that has been identified as a selective inhibitor of protein synthesis in eukaryotic cells.[1] Its mechanism of action involves the direct targeting and blockage of the peptidyl-transferase center of the ribosome, a critical component in the elongation phase of translation.[1] This specific inhibition of protein synthesis, with lesser effects on DNA and RNA synthesis, makes this compound a potentially valuable tool for studying translational control and for the development of novel therapeutics.

A significant challenge in the application of this compound in eukaryotic cell culture is its poor permeability across the cell membrane.[1] This necessitates the use of cell permeabilization techniques to facilitate its entry into the cytoplasm where it can exert its inhibitory effects. This document provides detailed application notes and experimental protocols for the use of this compound in eukaryotic cell culture, addressing the challenge of cell permeability and offering methodologies to assess its biological activity.

Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis. It specifically targets the peptidyl-transferase center (PTC) on the large ribosomal subunit. The PTC is responsible for catalyzing the formation of peptide bonds between amino acids during the elongation stage of translation. By binding to the PTC, this compound effectively stalls the ribosome, preventing the addition of new amino acids to the growing polypeptide chain.

cluster_ribosome Ribosome Ribosome Ribosome Peptidyl-Transferase\nCenter (PTC) Peptidyl-Transferase Center (PTC) Ribosome->Peptidyl-Transferase\nCenter (PTC) contains Peptide Bond\nFormation Peptide Bond Formation Peptidyl-Transferase\nCenter (PTC)->Peptide Bond\nFormation catalyzes This compound This compound This compound->Peptidyl-Transferase\nCenter (PTC) inhibits Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Peptidyl-Transferase\nCenter (PTC) binds to A-site Protein Synthesis\n(Elongation) Protein Synthesis (Elongation) Peptide Bond\nFormation->Protein Synthesis\n(Elongation) leads to Inhibition Inhibition

Caption: Mechanism of this compound action.

Data Presentation

CompoundTargetReported IC50 Range (Eukaryotic Cells)Reference
This compound Peptidyl-Transferase Center Data not available -
CycloheximideRibosome (E-site)10 nM - 10 µMGeneral Knowledge
PuromycinRibosome (A-site mimic)1 µM - 100 µMGeneral Knowledge
AnisomycinPeptidyl-Transferase Center10 nM - 1 µMGeneral Knowledge

Experimental Protocols

1. Cell Culture

  • Cell Lines: HeLa cells have been used in initial studies with this compound.[1] However, other eukaryotic cell lines can be used, but optimization of conditions will be necessary.

  • Culture Medium: Use the appropriate culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin) as recommended for the chosen cell line.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Permeabilization for this compound Uptake

Given this compound's poor cell permeability, a permeabilization step is crucial. The following are general protocols that can be adapted and optimized. It is critical to perform viability assays to ensure that the permeabilization process itself is not overly toxic to the cells.

Start Start Seed Cells Seed Cells Start->Seed Cells Incubate Incubate Seed Cells->Incubate Wash Cells Wash Cells Incubate->Wash Cells Permeabilization Permeabilization Wash Cells->Permeabilization SLO Streptolysin O (SLO) Permeabilization->SLO Option 1 Triton X-100 Triton X-100 Permeabilization->Triton X-100 Option 2 Saponin Saponin Permeabilization->Saponin Option 3 Treat with this compound Treat with this compound SLO->Treat with this compound Triton X-100->Treat with this compound Saponin->Treat with this compound Assay Assay Treat with this compound->Assay

Caption: Experimental workflow for this compound treatment.

a. Streptolysin O (SLO) Permeabilization (Reversible)

  • Prepare SLO: Reconstitute lyophilized SLO in a buffer without calcium. Determine the optimal concentration by titration for each cell line.

  • Cell Preparation: Seed cells in appropriate culture vessels and allow them to adhere.

  • Permeabilization: Wash cells with a calcium-free buffer. Incubate cells with the optimized concentration of SLO in a calcium-free buffer for 10-15 minutes at 37°C.

  • This compound Treatment: Add this compound at the desired concentration to the permeabilization buffer containing SLO.

  • Resealing: After the incubation period, induce resealing of the cell membrane by adding a buffer containing calcium.

  • Assay: Proceed with downstream assays to evaluate the effects of this compound.

b. Triton X-100 Permeabilization (Fixed Cells)

Note: This method is suitable for endpoint assays where cell viability is not a prerequisite.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization: Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • This compound Treatment: Wash out the Triton X-100 and incubate with this compound at the desired concentration.

  • Assay: Proceed with the intended assay.

c. Saponin Permeabilization (Semi-reversible)

  • Prepare Saponin Solution: Prepare a stock solution of saponin in PBS. The final concentration typically ranges from 0.01% to 0.1%.

  • Cell Preparation: Culture cells to the desired confluency.

  • Permeabilization and Treatment: Wash cells with PBS and then incubate with a buffer containing both saponin and this compound for a defined period (e.g., 30 minutes).

  • Washing: Wash cells with PBS to remove the saponin and excess this compound.

  • Assay: Proceed with the downstream analysis.

3. Protein Synthesis Inhibition Assay (e.g., SUnSET)

Surface Sensing of Translation (SUnSET) is a non-radioactive method to monitor global protein synthesis.

  • Cell Treatment: Treat cells with this compound using one of the permeabilization methods described above. Include a positive control (e.g., cycloheximide) and a negative control (vehicle).

  • Puromycin Labeling: During the last 15-30 minutes of the this compound treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-puromycin antibody to detect the truncated polypeptide chains that have incorporated puromycin. The signal intensity will be inversely proportional to the level of protein synthesis inhibition by this compound.

4. Cell Viability Assay (e.g., MTT Assay)

To assess the cytotoxic effects of this compound, a standard cell viability assay can be performed.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations (after permeabilization) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways

The direct downstream signaling consequences of this compound-induced protein synthesis inhibition in eukaryotic cells have not been extensively studied. However, the general inhibition of protein synthesis is known to trigger cellular stress responses.

This compound This compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition This compound->Protein_Synthesis_Inhibition Ribosomal_Stress Ribosomal Stress Protein_Synthesis_Inhibition->Ribosomal_Stress Cellular_Stress_Response Cellular Stress Response Ribosomal_Stress->Cellular_Stress_Response Apoptosis Apoptosis Cellular_Stress_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Stress_Response->Cell_Cycle_Arrest Autophagy Autophagy Cellular_Stress_Response->Autophagy

Caption: Potential downstream effects of this compound.

Further research is required to elucidate the specific signaling pathways modulated by this compound. Investigating the activation of stress-activated protein kinases (e.g., JNK, p38), the unfolded protein response (UPR), and pathways regulating apoptosis and autophagy would be valuable areas of future study.

Conclusion

This compound presents an interesting tool for the study of protein synthesis in eukaryotic cells. However, its practical application is hampered by its low cell permeability. The protocols provided here offer a starting point for researchers to begin exploring the effects of this compound in their experimental systems. It is imperative to emphasize that these are general guidelines, and significant optimization, particularly of the permeabilization step and drug concentration, will be necessary for each specific cell line and application. The lack of established IC50 values necessitates careful dose-response studies to determine the effective and non-toxic working concentrations of this compound. Future research to identify more efficient and less disruptive methods for intracellular delivery of this compound would greatly enhance its utility as a research tool.

References

Mildiomycin: A Tool for Selection of Resistant Strains in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mildiomycin is a nucleoside antibiotic produced by Streptoverticillium rimofaciens that functions by inhibiting protein synthesis.[1] Its mode of action involves the blockade of the peptidyl-transferase center on the ribosome, thereby preventing peptide bond formation.[1] While primarily recognized for its antifungal properties, particularly against powdery mildew, its potent and specific mechanism of action makes it a candidate for use as a selective agent in molecular biology for the isolation and maintenance of resistant microbial strains. This document provides detailed protocols and theoretical frameworks for utilizing this compound in this capacity.

Mechanism of Action

This compound selectively inhibits protein synthesis in both prokaryotic and eukaryotic cells, with a less pronounced effect on DNA and RNA synthesis.[1] Its poor permeability across cell membranes can be a limiting factor, but this can be overcome in certain experimental systems.[1][2] The primary target of this compound is the peptidyl-transferase center of the ribosome, a critical component of the protein synthesis machinery.

cluster_ribosome Ribosome Peptidyl-Transferase Center Peptidyl-Transferase Center Growing Polypeptide Chain Growing Polypeptide Chain Peptidyl-Transferase Center->Growing Polypeptide Chain Peptide Bond Formation mRNA mRNA mRNA->Peptidyl-Transferase Center Translation tRNA tRNA tRNA->Peptidyl-Transferase Center Amino Acid Delivery This compound This compound This compound->Peptidyl-Transferase Center Inhibition

Caption: Mechanism of action of this compound.

Data Presentation: Hypothetical Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC is a critical first step in developing a selection protocol. The following table presents hypothetical MIC values for this compound against common laboratory strains. Note: These values are for illustrative purposes only and must be determined experimentally.

MicroorganismStrainHypothetical MIC (µg/mL)
Escherichia coliDH5α10 - 50
Escherichia coliBL21(DE3)10 - 50
Saccharomyces cerevisiaeS288C50 - 200
Bacillus subtilis1685 - 25

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound for a specific microbial strain.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in sterile water or appropriate solvent)

  • Liquid growth medium appropriate for the microorganism

  • Sterile 96-well microtiter plates

  • Microorganism culture in logarithmic growth phase

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 0.1 µg/mL to 1024 µg/mL.

  • Leave the last column of wells with 100 µL of medium only to serve as a positive control for growth.

  • Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted microbial culture, bringing the final volume to 200 µL.

  • Incubate the plate under appropriate conditions (e.g., 37°C for E. coli, 30°C for S. cerevisiae) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (no visible growth). This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Start Start Serial Dilution Prepare this compound Serial Dilutions Start->Serial Dilution Inoculation Inoculate with Microbial Culture Serial Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation MIC Determination Determine MIC (No Visible Growth) Incubation->MIC Determination End End MIC Determination->End

Caption: Workflow for MIC determination.

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants

This protocol describes the selection of spontaneous mutants resistant to this compound from a susceptible microbial population.

Materials:

  • This compound

  • Solid growth medium (agar plates) appropriate for the microorganism

  • Liquid growth medium

  • Microorganism culture

  • Sterile spreaders and loops

Procedure:

  • Grow a culture of the microorganism to a high density (e.g., 10^9 to 10^10 cells/mL) in liquid medium.

  • Prepare agar plates containing a selective concentration of this compound. A starting concentration of 2-4 times the determined MIC is recommended.

  • Plate a high density of cells (e.g., 10^8 to 10^9 cells) onto the this compound-containing agar plates.

  • As a control, plate a dilution of the culture (e.g., 10^-6 or 10^-7) onto non-selective agar plates to determine the total number of viable cells.

  • Incubate the plates under appropriate conditions until colonies appear on the selective plates. This may take longer than on non-selective plates.

  • Colonies that grow on the selective plates are potential this compound-resistant mutants.

  • To confirm resistance, pick individual colonies and re-streak them onto fresh selective and non-selective plates.

  • Confirmed resistant mutants should be grown in liquid culture with and without this compound to characterize their growth phenotype and stored for future use.

Start Start High Density Culture Grow High-Density Culture Start->High Density Culture Plating Plate on this compound- Containing Agar High Density Culture->Plating Incubation Incubate until Colonies Appear Plating->Incubation Isolation Isolate and Confirm Resistant Colonies Incubation->Isolation Characterization Characterize and Store Mutants Isolation->Characterization End End Characterization->End

Caption: Workflow for selecting resistant mutants.

Potential Mechanisms of Resistance

The development of resistance to this compound could occur through several mechanisms. Investigating the underlying mechanism in selected mutants is a critical step for their application in molecular biology.

  • Target Modification: Mutations in the ribosomal genes, specifically in the region encoding the peptidyl-transferase center, could alter the binding site of this compound, reducing its inhibitory effect.

  • Reduced Permeability/Efflux: Changes in the cell membrane or the overexpression of efflux pumps could prevent this compound from reaching its ribosomal target within the cell.

  • Enzymatic Inactivation: The evolution of an enzyme capable of modifying or degrading this compound would inactivate the antibiotic.

cluster_cell Bacterial Cell cluster_ribosome Ribosome Altered PTC Altered Peptidyl- Transferase Center Efflux Pump Efflux Pump Mildiomycin_out This compound Efflux Pump->Mildiomycin_out Expulsion Inactivating Enzyme Inactivating Enzyme Inactive this compound Inactive this compound Inactivating Enzyme->Inactive this compound Degradation/ Modification Mildiomycin_in This compound Mildiomycin_in->Altered PTC Reduced Binding Mildiomycin_in->Efflux Pump Mildiomycin_in->Inactivating Enzyme

Caption: Potential mechanisms of this compound resistance.

This compound presents a promising, yet underexplored, tool for the selection of resistant strains in a molecular biology laboratory. Its specific mechanism of targeting protein synthesis offers a distinct selective pressure. The protocols provided herein offer a foundational approach for determining its efficacy and for the selection of resistant mutants. Further research is necessary to establish organism-specific MICs and to elucidate the prevalent mechanisms of resistance. Such studies will be invaluable for the broader application of this compound as a selective agent in genetic and molecular research.

References

Application Notes and Protocols for the Detection and Quantification of Mildiomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mildiomycin is a nucleoside antibiotic with potent antifungal properties, primarily used against powdery mildew. Its effective monitoring and quantification in various matrices, such as fermentation broths and biological samples, are crucial for research, development, and quality control. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Introduction

This compound, produced by Streptoverticillium rimofaciens, is a water-soluble, basic antibiotic.[1] Its unique structure, a peptidyl nucleoside, contributes to its biological activity.[2][3][4][5] The primary mode of action of this compound is the inhibition of protein synthesis by targeting and blocking the peptidyl-transferase center of the ribosome. Accurate and sensitive analytical methods are essential for studying its biosynthesis, optimizing fermentation processes, and for pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document outlines two primary analytical approaches for this compound quantification: a validated HPLC-UV method and a proposed, highly sensitive HPLC-MS/MS method. The HPLC-UV method is robust and suitable for routine analysis in less complex matrices, while the HPLC-MS/MS method offers higher specificity and sensitivity, making it ideal for complex sample matrices and trace-level detection.

HPLC-UV Method for this compound Quantification

This method is adapted from a validated protocol for a cytosine-substituted this compound analogue and is suitable for the quantification of this compound in fermentation broth and other aqueous samples.

Experimental Protocol

2.1.1. Sample Preparation (Fermentation Broth)

  • Harvest the fermentation broth.

  • Centrifuge the broth at 4,000 x g for 10 minutes to pellet cells and other solid debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

2.1.2. HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1100 series or equivalent
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol / 1.0% (w/v) Trichloroacetic acid / Water (80:100:820, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
UV Detector Wavelength 279 nm
Injection Volume 10 µL
Quantitative Data (Expected Performance)

The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are based on typical performance for similar analytes and should be validated in a laboratory setting.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Proposed HPLC-MS/MS Method for this compound Quantification

This proposed method is based on established protocols for other aminoglycoside antibiotics and is designed for high-sensitivity and high-selectivity quantification of this compound in complex matrices. The specific mass spectrometric parameters provided are theoretical and require optimization.

Experimental Protocol

3.1.1. Sample Preparation (Solid-Phase Extraction)

This protocol is recommended for complex matrices like plasma, serum, or crude fermentation extracts to reduce matrix effects.

  • Sample Pre-treatment: Acidify the sample (e.g., 500 µL) by adding a small volume of glacial acetic acid (e.g., 50 µL).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 2% acetic acid in water, followed by 1.5 mL of acetonitrile to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an HPLC vial for analysis.

3.1.2. HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)

3.1.3. Proposed Mass Spectrometry Parameters

This compound has a molecular weight of 514.49 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 515.2.

ParameterProposed Setting
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Precursor Ion (Q1) m/z 515.2
Product Ions (Q3) To be determined empirically. Potential fragments could arise from the loss of the serine moiety, the guanidino group, or cleavage of the glycosidic bond.
Collision Energy (CE) To be optimized for each transition (typically 10-40 eV)
Quantitative Data (Target Performance)

The following table outlines the target quantitative performance for the proposed HPLC-MS/MS method.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Visualizations

This compound's Mode of Action: Inhibition of Protein Synthesis

This compound exerts its antibiotic effect by inhibiting protein synthesis in target organisms. It achieves this by binding to the peptidyl-transferase center (PTC) on the large ribosomal subunit, thereby blocking the formation of peptide bonds.

Mildiomycin_Pathway A_site A Site (Aminoacyl) Peptide_Bond_Formation Peptide Bond Formation (Peptidyl Transferase Center) A_site->Peptide_Bond_Formation P_site P Site (Peptidyl) P_site->Peptide_Bond_Formation E_site E Site (Exit) mRNA mRNA mRNA->A_site Codon Recognition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site This compound This compound This compound->Peptide_Bond_Formation Blocks Elongation Polypeptide Elongation Peptide_Bond_Formation->Elongation Protein_Synthesis_Inhibition Protein Synthesis Inhibition

Caption: this compound inhibits protein synthesis by blocking the peptidyl-transferase center.

Experimental Workflow for this compound Quantification

The logical workflow for quantifying this compound in a given sample involves several key stages, from sample collection to data analysis.

Mildiomycin_Workflow Sample_Collection Sample Collection (e.g., Fermentation Broth) Sample_Preparation Sample Preparation (Centrifugation/SPE) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (C18 or HILIC) Sample_Preparation->HPLC_Separation Detection Detection (UV or MS/MS) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Results Results (Concentration of this compound) Data_Analysis->Results

Caption: General experimental workflow for this compound quantification.

Logical Relationship for Method Selection

The choice between HPLC-UV and HPLC-MS/MS depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the required sensitivity.

Method_Selection Analytical_Need Analytical Need Matrix_Complexity Sample Matrix Complexity Analytical_Need->Matrix_Complexity Sensitivity_Requirement Sensitivity Requirement Analytical_Need->Sensitivity_Requirement HPLC_UV HPLC-UV Method Matrix_Complexity->HPLC_UV Low HPLC_MSMS HPLC-MS/MS Method Matrix_Complexity->HPLC_MSMS High Sensitivity_Requirement->HPLC_UV Low (µg/mL) Sensitivity_Requirement->HPLC_MSMS High (ng/mL)

Caption: Decision tree for selecting the appropriate analytical method for this compound.

References

Application Notes and Protocols: Cloning the Mildiomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the successful cloning and heterologous expression of the Mildiomycin biosynthetic gene cluster (BGC). This compound is a peptidyl-nucleoside antibiotic with potent antifungal activity, originally isolated from Streptoverticillium remofaciens. The cloning of its BGC is a critical step for yield improvement, biosynthetic pathway engineering, and the generation of novel analogs.

Overview of this compound BGC Cloning Strategies

The this compound (MIL) BGC from Streptoverticillium remofaciens ZJU5119 has been successfully cloned and expressed in Streptomyces lividans 1326.[1] The cluster is approximately 20 kb and contains 16-17 essential genes for biosynthesis.[2][3] The primary method used for its initial cloning was the construction and screening of a cosmid library.[2][4] However, several modern techniques for large BGC cloning are applicable and offer more targeted and efficient workflows.

This document outlines three primary approaches:

  • Cosmid Library Construction and Screening: The traditional and originally successful method.

  • Transformation-Associated Recombination (TAR) Cloning: A powerful in vivo method for capturing large DNA fragments in yeast.

  • CRISPR-Cas9 Assisted Targeting of Chromosome (CATCH): An efficient in vitro method for the direct cloning of large genomic regions.

Quantitative Data Summary

While specific quantitative data for the initial this compound BGC cloning is not extensively detailed in the primary literature, the following table provides representative data for the cloning of large BGCs using the described techniques. This data is intended to provide a benchmark for expected efficiencies.

TechniqueVector SystemInsert Size (kb)Cloning EfficiencyReference
Cosmid Library ScreeningpJTU2554 (Cosmid)~20 (this compound BGC)Not specified, required screening of ~2000 clones
TAR CloningpCAP01/pCAP03 (Yeast-E. coli-Streptomyces shuttle)30 - 670.1% - 2% (can be improved with counter-selection)
CATCHBAC vectors32 - 78~12%
CAT-FISHING (CRISPR/Cas12a)BAC vectors87 - 145<1% - 4%

Experimental Protocols

Protocol 1: Cosmid Library Construction and Screening (Original Method)

This protocol is based on the method used for the initial cloning of the this compound BGC.

I. Preparation of High-Molecular-Weight Genomic DNA from S. remofaciens

  • Inoculate a 50 mL liquid culture of S. remofaciens and grow to the late-logarithmic phase.

  • Harvest mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the mycelia twice with sterile 10.3% sucrose solution.

  • Resuspend the mycelial pellet in 10 mL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 2 mg/mL lysozyme.

  • Incubate at 37°C for 1 hour with gentle shaking to generate protoplasts.

  • Add 1 mL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours to lyse the cells.

  • Perform phenol-chloroform extractions until the aqueous phase is clear, followed by a final extraction with chloroform.

  • Precipitate the genomic DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol.

  • Spool the high-molecular-weight DNA onto a sterile glass rod, wash with 70% ethanol, and air-dry briefly.

  • Resuspend the DNA in TE buffer.

II. Partial Digestion of Genomic DNA and Size Selection

  • Perform a series of pilot digestions with Sau3AI to determine the optimal enzyme concentration and incubation time to yield fragments predominantly in the 20-40 kb range.

  • Scale up the digestion and run the digested DNA on a 0.8% agarose gel.

  • Excise the gel slice corresponding to the 20-40 kb size range and purify the DNA using a gel extraction kit.

III. Ligation into Cosmid Vector and Packaging

  • Ligate the size-selected genomic DNA fragments into the BamHI site of a suitable cosmid vector, such as pJTU2554.

  • Use a commercial lambda phage packaging extract to package the recombinant cosmids.

  • Transduce E. coli host cells (e.g., DH5α) with the packaged cosmids and select for antibiotic resistance conferred by the cosmid vector.

IV. Library Screening

  • Plate the transduced E. coli on selective agar plates to generate a library of colonies.

  • Screen the library by colony hybridization using a labeled DNA probe specific to a gene within the this compound BGC (e.g., a homolog of a known nucleoside antibiotic biosynthesis gene like blsM).

  • Isolate plasmid DNA from positive clones and confirm the presence of the this compound BGC by restriction digestion and sequencing.

V. Heterologous Expression in S. lividans 1326

  • Introduce the confirmed cosmid containing the this compound BGC into S. lividans 1326 via protoplast transformation or intergeneric conjugation from an E. coli donor strain.

  • Select for exconjugants or transformants using appropriate antibiotics.

  • Cultivate the recombinant S. lividans strain under suitable fermentation conditions.

  • Analyze the culture supernatant for the production of this compound using HPLC-MS.

Protocol 2: Transformation-Associated Recombination (TAR) Cloning

This protocol provides a more targeted approach for capturing the this compound BGC.

I. Design and Construction of the TAR Vector

  • Select a suitable TAR cloning vector that can shuttle between yeast, E. coli, and Streptomyces (e.g., pCAP01 or a derivative).

  • Amplify two ~500 bp homology arms corresponding to the regions immediately upstream and downstream of the this compound BGC from S. remofaciens genomic DNA.

  • Clone the two homology arms into the TAR vector, flanking a selectable marker for yeast (e.g., TRP1).

  • Linearize the resulting TAR vector between the two homology arms using a unique restriction enzyme.

II. Yeast Spheroplast Transformation

  • Prepare competent yeast spheroplasts from a suitable Saccharomyces cerevisiae strain (e.g., VL6-48).

  • Co-transform the linearized TAR vector and high-molecular-weight genomic DNA from S. remofaciens into the yeast spheroplasts.

  • Plate the transformation mixture on a selective medium lacking the nutrient corresponding to the selectable marker on the TAR vector (e.g., tryptophan-deficient medium for a TRP1 marker).

III. Identification of Positive Clones and Plasmid Rescue

  • Isolate total DNA from yeast colonies that grow on the selective medium.

  • Transform the isolated DNA into E. coli to rescue the circular plasmid containing the captured this compound BGC.

  • Screen E. coli transformants by PCR using primers specific to the this compound BGC to identify positive clones.

  • Confirm the integrity of the cloned BGC by restriction analysis and sequencing.

IV. Heterologous Expression

  • Proceed with the heterologous expression in S. lividans 1326 as described in Protocol 1, Step V.

Protocol 3: CRISPR-Cas9 Assisted Targeting of Chromosome (CATCH)

This protocol offers a highly efficient in vitro method for direct BGC cloning.

I. Preparation of Genomic DNA Plugs

  • Embed S. remofaciens cells in low-melting-point agarose to create plugs.

  • Treat the plugs with lysozyme and Proteinase K to lyse the cells and release the genomic DNA in situ, minimizing shearing.

II. In Vitro Cas9 Digestion

  • Design two single-guide RNAs (sgRNAs) that target the regions immediately flanking the this compound BGC.

  • Incubate the genomic DNA plugs with purified Cas9 nuclease and the two sgRNAs to excise the BGC from the chromosome.

III. Ligation and Transformation

  • Purify the excised this compound BGC from the agarose plug by PFGE or other suitable methods.

  • Ligate the purified BGC into a linearized bacterial artificial chromosome (BAC) or other suitable high-capacity vector using Gibson assembly or standard ligation.

  • Transform the ligation mixture into a suitable E. coli host.

IV. Screening and Heterologous Expression

  • Screen the E. coli transformants by PCR for the presence of the this compound BGC.

  • Confirm the integrity of the cloned BGC.

  • Introduce the BAC containing the this compound BGC into S. lividans 1326 for heterologous expression as described in Protocol 1, Step V.

Visualizations

Mildiomycin_BGC_Cloning_Workflow cluster_prep Genomic DNA Preparation cluster_cloning Cloning Strategy cluster_screening Screening & Verification cluster_expression Heterologous Expression & Analysis s_remofaciens S. remofaciens Culture gDNA_extraction High-Molecular-Weight Genomic DNA Extraction s_remofaciens->gDNA_extraction cosmid Cosmid Library Construction (Partial Digestion & Ligation) gDNA_extraction->cosmid Original Method tar TAR Cloning (Yeast Homologous Recombination) gDNA_extraction->tar Targeted in vivo catch CATCH (in vitro Cas9 Digestion & Ligation) gDNA_extraction->catch Targeted in vitro screening Screening of Recombinant Clones (Colony Hybridization / PCR) cosmid->screening tar->screening catch->screening verification Restriction Analysis & Sequencing of Positive Clones screening->verification transformation Transformation / Conjugation verification->transformation s_lividans S. lividans 1326 Host s_lividans->transformation fermentation Fermentation transformation->fermentation analysis HPLC-MS Analysis of this compound fermentation->analysis

Caption: General workflow for cloning the this compound BGC.

TAR_Cloning_Pathway cluster_input Input DNA cluster_process Yeast Transformation & Recombination cluster_output Plasmid Rescue & Verification gDNA S. remofaciens Genomic DNA co_transform Co-transformation gDNA->co_transform vector Linearized TAR Vector with Homology Arms vector->co_transform yeast Yeast Spheroplast recombination Homologous Recombination in vivo co_transform->recombination circular_plasmid Circular Plasmid with Captured BGC recombination->circular_plasmid plasmid_rescue Plasmid Rescue circular_plasmid->plasmid_rescue e_coli E. coli Transformation verification PCR & Sequencing Verification plasmid_rescue->verification

Caption: Logical flow of TAR cloning for the this compound BGC.

References

Troubleshooting & Optimization

Strategies for improving Mildiomycin production yield in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mildiomycin fermentation and yield optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the production yield of this compound?

A1: The two main strategies for enhancing this compound yield are genetic engineering and fermentation process optimization. Genetic approaches focus on manipulating the this compound biosynthetic gene cluster, particularly by overexpressing positive regulatory genes.[1][2] Process optimization involves refining the fermentation medium composition and culture conditions to maximize productivity.[3][4]

Q2: How does genetic manipulation, specifically of the milO gene, impact this compound yield?

A2: The milO gene encodes a LuxR family protein that acts as a positive, pathway-specific regulator of this compound biosynthesis.[1] MilO directly enhances the transcription of the milA gene and indirectly regulates other genes within the biosynthetic cluster. Overexpression of milO in a heterologous host like Streptomyces avermitilis has been shown to significantly increase this compound production, with some engineered promoters leading to a more than 9-fold increase compared to the wild-type strain. Conversely, disruption of the milO gene results in an almost complete loss of this compound production.

Q3: What are the key precursors and components in the this compound biosynthetic pathway?

A3: The biosynthesis of this compound is a complex process involving a cluster of at least 16 functional genes (mil genes). Key precursors suggested for the biosynthesis in Streptoverticillium rimofaciens include serine, arginine, and 5-hydroxymethyl cytosine. The initial steps involve the conversion of CMP (cytidine monophosphate) to 5-hydroxymethylcytidine 5'-monophosphate by the enzyme MilA, followed by hydrolysis to 5-hydroxymethylcytosine by MilB. Subsequent steps involve enzymes like MilC, a synthase that can utilize cytosine or hydroxymethylcytosine as a substrate.

Q4: How can the fermentation medium be optimized for enhanced this compound production?

A4: Medium optimization is critical for improving yield and can be achieved using statistical methods like the Plackett-Burman design and Response Surface Methodology (RSM). These methods help identify the most significant nutritional factors and their optimal concentrations. Key components to investigate include carbon sources (e.g., glucose, rice meal) and nitrogen sources (e.g., peanut cake meal, NH₄NO₃). For instance, optimizing these components for a cytosine-substituted this compound analogue (MIL-C) resulted in a 3.8-fold increase in concentration.

Troubleshooting Guide

Problem 1: Consistently low or no this compound yield.

Potential Cause Troubleshooting Step
Suboptimal Medium Composition Review and optimize carbon and nitrogen sources. A combination of quickly-metabolized (e.g., glucose) and sustainable (e.g., rice meal) carbon sources can be beneficial. Similarly, a mix of organic and inorganic nitrogen sources may improve biomass accumulation and subsequent production.
Genetic Issues in Production Strain Verify the integrity of the this compound biosynthetic gene cluster. Gene disruption in key structural genes (milA, milB, milG) or the primary regulatory gene (milO) can abolish production. Sequence the relevant genes to check for mutations.
Incorrect Precursor Supply Ensure the medium contains adequate precursors. For certain this compound analogues, supplementation of the medium with precursors like cytosine is necessary for production.
Suboptimal Fermentation Conditions Optimize physical parameters such as pH, temperature, and agitation speed. These factors are critical for microbial growth and secondary metabolite production.

Problem 2: High batch-to-batch variability in this compound yield.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Quality Standardize the inoculum preparation protocol, including age, cell density, and physiological state, to ensure consistency between fermentation batches.
Raw Material Variability The quality of complex medium components like rice meal or peanut cake meal can vary. Source these from a consistent supplier or pre-screen different lots for their effect on production.
Contamination Microbial contamination can severely impact yield by competing for nutrients or producing inhibitory substances. Implement strict aseptic techniques and regularly check culture purity.
Fluctuations in Process Parameters Ensure that pH, temperature, and dissolved oxygen probes are calibrated and that control systems are functioning correctly to maintain stable conditions throughout the fermentation.

Quantitative Data Summary

Table 1: Effect of milO Gene Overexpression on this compound Production

Promoter Used for milO OverexpressionThis compound Yield Increase (vs. Wild-Type)Reference
Host native promoter rpsJp50%
Engineered promoter SP446.5-fold
Engineered promoter kasOp*9.2-fold

Table 2: Optimized Medium for Cytosine-Substituted this compound (MIL-C) Production

ComponentUn-optimized Conc. (g/L)Optimized Conc. (g/L)Resulting MIL-C Yield (mg/L)Reference
Glucose-18.71336.5 (vs. 350.0)
Rice Meal-64.8
Peanut Cake Meal-65.1

Visualizations and Workflows

start Low this compound Yield check_medium Step 1: Analyze Fermentation Medium start->check_medium check_genetics Step 2: Verify Strain Genetics start->check_genetics check_conditions Step 3: Review Fermentation Conditions start->check_conditions optimize_cn Optimize C/N Sources & Precursors [3] check_medium->optimize_cn sequence_mil Sequence Key 'mil' Genes (e.g., milO, milA) [2, 4] check_genetics->sequence_mil optimize_params Optimize pH, Temp, Agitation [14] check_conditions->optimize_params solution Improved Yield optimize_cn->solution overexpress_milo Overexpress Regulator (e.g., milO) [1, 2] sequence_mil->overexpress_milo overexpress_milo->solution optimize_params->solution cluster_mil This compound Gene Cluster milO milO Gene (LuxR Regulator) promoter_milA Promoter of milA milO->promoter_milA Binds & Directly Enhances Transcription [2] other_mil_genes Other 'mil' Genes (milB to milM) milO->other_mil_genes Indirectly Regulates Transcription [2] milA milA Gene promoter_milA->milA biosynthesis This compound Biosynthesis milA->biosynthesis other_mil_genes->biosynthesis This compound This compound biosynthesis->this compound

References

Overcoming challenges in the chemical synthesis and purification of Mildiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis and purification of Mildiomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis and purification of this complex nucleoside antibiotic.

Troubleshooting Guides

Chemical Synthesis

Issue: Low Yield or Failure in the Synthesis of the 5-Hydroxymethylcytosine Nucleoside Core

Possible Cause Suggested Solution
Incomplete protection of the 5-hydroxymethyl group Ensure complete protection of the 5-hydroxymethyl group prior to subsequent reactions. Consider using a robust protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether. Verify complete protection by NMR or mass spectrometry.
Side reactions on the cytosine ring The exocyclic amine of cytosine is nucleophilic and can lead to side products. Ensure adequate protection of the N4-amino group, for example, with a benzoyl or acetyl group.
Degradation of the starting material or intermediates 5-hydroxymethylcytosine and its derivatives can be sensitive to acidic or basic conditions. Maintain neutral pH where possible and use mild reaction conditions. Monitor reaction progress closely using TLC or LC-MS to avoid prolonged reaction times.
Poor solubility of protected nucleosides Protected nucleosides can have poor solubility in common organic solvents. Experiment with a range of solvents or solvent mixtures (e.g., DMF, DMSO, THF/dichloromethane) to improve solubility and reaction kinetics.

Issue: Challenges in the Glycosylation Step to Form the Nucleoside Bond

Possible Cause Suggested Solution
Low stereoselectivity (formation of α and β anomers) The stereochemical outcome of glycosylation is highly dependent on the glycosyl donor, acceptor, and reaction conditions. For β-selectivity, consider using a participating protecting group (e.g., acetyl or benzoyl) at the C2'-position of the sugar donor. Lewis acid choice and temperature control are also critical.
Low yield of the desired glycosylated product Ensure the glycosyl donor is sufficiently activated. Common activating agents include TMSOTf, BF3·OEt2, or NIS/TfOH. The reactivity of the glycosyl acceptor is also key; ensure the relevant hydroxyl group is accessible and not sterically hindered.
Lability of the glycosidic bond The glycosidic bond can be sensitive to acidic conditions used in subsequent deprotection steps. Use of acid-sensitive protecting groups should be carefully planned. Consider final deprotection steps under neutral or mildly basic conditions if possible.
Degradation of the modified cytosine base The 5-hydroxymethylcytosine moiety may not be stable to all glycosylation conditions. Screen a variety of conditions, starting with milder protocols, to find a compatible system.
Purification

Issue: Difficulty in Separating this compound from Structurally Similar Impurities

Possible Cause Suggested Solution
Co-elution of diastereomers or anomers These impurities can be very difficult to separate. High-resolution reverse-phase HPLC with a shallow gradient and a suitable ion-pairing agent (if applicable) may be effective. Chiral chromatography could also be explored if the impurities are enantiomeric or diastereomeric.
Presence of deprotected or partially protected intermediates Incomplete reactions or premature deprotection can lead to a complex mixture. Optimize the final deprotection step to ensure complete removal of all protecting groups. A final purification step using ion-exchange chromatography can be effective in separating based on charge.
Degradation during purification This compound's complex structure may be sensitive to pH extremes or prolonged exposure to certain solvents. Use buffered mobile phases for chromatography and minimize the time the sample is on the column.

Issue: Low Recovery of this compound After Chromatographic Purification

Possible Cause Suggested Solution
Irreversible binding to the stationary phase This compound is a polar and basic compound, which can lead to strong interactions with silica-based columns. Consider using end-capped C18 columns or a polymer-based stationary phase for reverse-phase chromatography. For ion-exchange, ensure the elution buffer has sufficient ionic strength to displace the compound.
Precipitation on the column Due to its polarity, this compound may have limited solubility in high organic content mobile phases. Ensure the mobile phase composition maintains the solubility of your compound throughout the gradient.
Metal chelation The multiple hydroxyl and amino groups in this compound could chelate metal ions present in the chromatographic system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve recovery.

Frequently Asked Questions (FAQs)

Chemical Synthesis

Q1: What are the most critical steps in the chemical synthesis of a complex nucleoside antibiotic like this compound?

A1: The most critical steps are typically the stereoselective formation of the glycosidic bond and the synthesis and incorporation of the unique, modified nucleobase (in this case, 5-hydroxymethylcytosine). The overall protecting group strategy is also paramount to avoid unwanted side reactions and ensure the stability of the molecule throughout the synthesis.

Q2: Are there any commercially available starting materials that can simplify the synthesis of the 5-hydroxymethylcytosine portion?

A2: Yes, 5-hydroxymethylcytosine and 5-hydroxymethyl-2'-deoxycytidine are commercially available, which can serve as advanced starting materials, bypassing the need to synthesize the modified base from simpler precursors. However, appropriate protection of the various functional groups will still be a key initial step.

Q3: What analytical techniques are essential for monitoring the progress of this compound synthesis?

A3: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid, qualitative monitoring of reactions. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is invaluable for more detailed analysis of reaction mixtures, allowing for the identification of products, byproducts, and remaining starting materials. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for the structural elucidation of all intermediates and the final product.

Purification

Q4: What type of chromatography is most effective for the final purification of this compound?

A4: Based on its structure, a multi-step purification strategy is likely necessary. An initial purification using ion-exchange chromatography can be very effective for separating the basic this compound from neutral or acidic impurities.[1] This would typically be followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing to achieve high purity.

Q5: How can I remove closely related byproducts, such as an anomer of this compound?

A5: The separation of anomers can be particularly challenging. Preparative RP-HPLC with a high-efficiency column and an optimized mobile phase gradient is the most common approach. Careful screening of different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers may be required to achieve baseline separation.

Q6: My final product shows signs of degradation after purification and lyophilization. What can I do to improve its stability?

A6: Ensure that all solvents are removed thoroughly during lyophilization. The final product should be stored as a dry powder at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen. If the compound is more stable as a salt, consider forming a salt (e.g., hydrochloride or trifluoroacetate) before final isolation.

Data Presentation

Table 1: Hypothetical Yields for Key Synthetic Steps in a this compound Analogue Synthesis

Step Reaction Typical Yield (%) Key Reagents
1Protection of 5-hydroxymethylcytosine85-95TBDMSCl, Imidazole
2Glycosylation with protected sugar50-70TMSOTf, Protected Ribose
3Deprotection of sugar hydroxyls80-90TBAF
4Peptide Coupling70-85HATU, DIPEA
5Global Deprotection60-75TFA

Note: This data is illustrative and based on typical yields for similar reactions in complex nucleoside synthesis. Actual yields will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Ion-Exchange Chromatography of this compound

  • Resin Selection and Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is a suitable choice. The resin should be washed sequentially with 1 M HCl, water until neutral, 1 M NaOH, and again with water until neutral. Finally, equilibrate the resin with the starting buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure this compound.

  • Desalting: Pool the pure fractions and desalt using a suitable method such as reverse-phase chromatography or dialysis.

Visualizations

Mildiomycin_Biosynthesis_Simplified CMP CMP HMCMP 5-Hydroxymethyl-CMP CMP->HMCMP HMC 5-Hydroxymethylcytosine HMCMP->HMC MilB HMCGA 5-Hydroxymethyl cytosyl-glucuronic acid HMC->HMCGA Mildiomycin_core This compound Core Structure HMCGA->Mildiomycin_core Further Enzymatic Steps

Caption: Simplified biosynthetic pathway of the this compound core.

Mildiomycin_Purification_Workflow Crude Crude Synthetic Mixture IEX Ion-Exchange Chromatography Crude->IEX Primary Purification Desalt Desalting IEX->Desalt Remove Salts RPHPLC Reverse-Phase HPLC Desalt->RPHPLC Polishing Pure Pure this compound RPHPLC->Pure Final Product Glycosylation_Troubleshooting Start Low Yield in Glycosylation? CheckDonor Check Glycosyl Donor Stability and Activity Start->CheckDonor Yes Anomers Poor Stereoselectivity? Start->Anomers No CheckAcceptor Assess Glycosyl Acceptor Reactivity CheckDonor->CheckAcceptor ChangeConditions Modify Reaction Conditions (Solvent, Temp, Lewis Acid) CheckAcceptor->ChangeConditions Success Improved Yield/Selectivity ChangeConditions->Success ParticipatingGroup Use Participating Group at C2' Anomers->ParticipatingGroup Yes Anomers->Success No OptimizeConditions Optimize Temperature and Additives ParticipatingGroup->OptimizeConditions OptimizeConditions->Success

References

Addressing the instability of Mildiomycin in different solvent conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mildiomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of this compound in various solvent conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: this compound is a water-soluble basic antibiotic.[1] For routine experiments, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. For stock solutions that need to be stored, the use of aqueous buffers at a slightly acidic to neutral pH is advisable, though specific stability data is limited. It is crucial to perform a stability test for your specific buffer system and storage conditions. For cell-based assays requiring an organic solvent, dimethyl sulfoxide (DMSO) is commonly used for poorly water-soluble drugs.[2][3] However, the concentration of DMSO should be kept to a minimum (ideally below 0.5%) as it can affect cell viability and growth.[2][3]

Q2: How should I store my this compound stock solutions?

A2: For short-term storage (days to weeks), it is recommended to keep this compound solutions at 0 - 4°C in the dark. For long-term storage (months to years), aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is best practice to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color or the appearance of precipitate in your this compound solution is an indication of potential degradation or insolubility. It is strongly advised not to use a solution that has visibly changed. To investigate the issue, you can perform an analytical check, such as HPLC, to assess the purity of the solution.

Q4: I am seeing a decrease in the activity of this compound in my experiments over time. What could be the cause?

A4: A decrease in activity suggests that your this compound may be degrading under your experimental or storage conditions. Several factors could contribute to this:

  • pH of the medium: this compound is known to undergo hydrolysis under acidic conditions. The pH of your culture medium or buffer could be affecting its stability.

  • Temperature: Higher temperatures can accelerate the degradation of many antibiotics.

  • Repeated freeze-thaw cycles: This can lead to the degradation of the compound.

It is recommended to prepare fresh solutions for your experiments whenever possible and to store stock solutions in single-use aliquots.

Q5: How can I test the stability of this compound in my specific experimental conditions?

A5: You can perform a forced degradation study to assess the stability of this compound under your specific conditions. This involves intentionally exposing a solution of this compound to conditions such as heat, light, acid, base, and oxidizing agents, and then quantifying the amount of remaining intact this compound over time using an analytical method like HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced biological activity in assays Degradation of this compound in stock solution or experimental medium.Prepare fresh stock solutions. Aliquot stock solutions for single use to avoid freeze-thaw cycles. Test the stability of this compound in your specific experimental medium and timeframe.
Precipitate forms in the solution Poor solubility or degradation product formation.Ensure the solvent is appropriate and the concentration is within the solubility limit. If using a buffer, check for pH-dependent solubility. Centrifuge the solution and test the supernatant for activity, but be aware that the concentration will be lower.
Inconsistent experimental results Instability of this compound under experimental conditions.Standardize solution preparation and storage procedures. Perform a time-course experiment to determine the window of this compound stability in your assay conditions.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products. Ensure your analytical method is stability-indicating.

Quantitative Data on this compound Stability

Specific public data on the degradation kinetics of this compound is limited. Researchers are encouraged to generate their own stability data for their specific experimental conditions. The following table is a template for recording such data.

Table 1: Template for this compound Stability Data

Solvent/Buffer pH Temperature (°C) Storage Duration Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation
e.g., Water7.047 days1000
e.g., PBS7.42524 hours100
e.g., DMSON/A-201 month10000

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Purified water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60°C in a light-protected container for 7 days.

    • At specified time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample in the dark at the same temperature.

    • After exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (60°C, dark) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc Analyze by Stability-Indicating HPLC Method photo->hplc neutralize Neutralize (for acid/base) sampling->neutralize sampling->hplc neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway This compound This compound Hydrolysis Acidic Hydrolysis (e.g., HCl) This compound->Hydrolysis Products 5-Hydroxymethyl Cytosine + Other Fragments Hydrolysis->Products

Caption: Known degradation pathway of this compound under acidic conditions.

References

Technical Support Center: Investigating Mildiomycin Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating mechanisms of Mildiomycin resistance in fungal pathogens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a nucleoside antibiotic that inhibits protein synthesis in fungi.[1] It is believed to block the peptidyl-transferase center of the ribosome, thereby halting translation.[1]

Q2: What are the common general mechanisms of antifungal drug resistance?

Fungal pathogens have evolved several mechanisms to resist antifungal agents. These broadly include:

  • Target modification: Alterations in the drug's molecular target that reduce binding affinity.[2][3]

  • Overexpression of the target: Increasing the amount of the target enzyme or protein to overcome the inhibitory effect of the drug.[2]

  • Drug efflux: Actively pumping the drug out of the cell using transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.

  • Activation of stress response pathways: Cellular signaling cascades that help the fungus cope with drug-induced stress.

  • Development of bypass pathways: Utilizing alternative metabolic routes to circumvent the drug's inhibitory action.

Q3: Are there any known specific mechanisms of resistance to this compound?

Currently, there is limited specific information in the scientific literature detailing clinically observed or experimentally induced resistance mechanisms to this compound in fungal pathogens. However, based on its mechanism of action and common fungal resistance strategies, potential resistance mechanisms could include:

  • Mutations in ribosomal proteins or rRNA that alter the peptidyl-transferase center.

  • Overexpression of efflux pumps that can recognize and export this compound.

  • Alterations in drug uptake, preventing this compound from reaching its ribosomal target.

Q4: My this compound susceptibility testing results are inconsistent. What are the potential causes?

Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound can arise from several factors:

  • Inoculum preparation: Variation in the concentration of fungal spores or cells can significantly impact MIC results.

  • Media composition: The type of culture medium, including its pH and nutrient content, can influence both fungal growth and this compound activity.

  • DMSO concentration: If using DMSO to dissolve this compound, ensure the final concentration in your assay does not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Incubation conditions: Inconsistent temperature or incubation time can lead to variability.

  • Evolution of resistance: Serial passage of the fungus in the presence of this compound may lead to the development of resistant subpopulations.

Troubleshooting Guides

Problem 1: No observable inhibition of fungal growth even at high concentrations of this compound.
Possible Cause Troubleshooting Step
Inherent Resistance The fungal species may be intrinsically resistant to this compound. Perform a literature search for reported activity against your species. Consider testing against a known susceptible control strain.
This compound Degradation Ensure the this compound stock solution is properly stored (typically at -20°C) and has not expired. Prepare fresh dilutions for each experiment.
Experimental Error Verify the concentration calculations of your this compound stock and dilutions. Confirm that the drug was added to the experimental wells.
High Inoculum Density An excessively high starting inoculum can overwhelm the drug. Standardize your inoculum using a hemocytometer or spectrophotometer to a recommended density (e.g., 1-5 x 10³ cells/mL).
Problem 2: A subpopulation of the fungus grows at this compound concentrations above the determined MIC.
Possible Cause Troubleshooting Step
Heteroresistance The fungal population may contain a small, more resistant subpopulation. Isolate colonies growing at super-MIC concentrations and perform individual MIC testing on them to confirm resistance.
Trailing Growth This phenomenon, where there is reduced but persistent growth at concentrations above the MIC, can be common in antifungal susceptibility testing. Ensure you are using the correct endpoint for MIC determination (e.g., ≥50% reduction in turbidity compared to the growth control).
Induced Resistance Exposure to this compound may be inducing a stress response or the expression of resistance genes. Perform gene expression analysis (RT-qPCR) on genes encoding potential efflux pumps or ribosomal proteins after this compound exposure.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from this compound susceptibility testing experiments.

Table 1: this compound MICs for a Panel of Fungal Pathogens

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Candida albicansSC53148
Candida glabrataATCC 200132
Aspergillus fumigatusAf29316
Cryptococcus neoformansH994

Table 2: IC50 Values for this compound Against Wild-Type and Putative Resistant Mutants

StrainGenotypeThis compound IC50 (µg/mL)Fold Change
Wild-TypeWT10.5-
Mutant 1RPL3 G157D42.04x
Mutant 2ΔCDR12.50.24x
Mutant 3PDR5 overexpression85.28.1x

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Store at -20°C.

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.0625 to 64 µg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Dilute this suspension in RPMI 1640 medium to the final required inoculum density (e.g., 1-5 x 10³ cells/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a specified reduction in growth (e.g., ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density with a microplate reader.

Protocol 2: Generation and Analysis of this compound-Resistant Mutants
  • Experimental Evolution: Culture the wild-type fungal strain in liquid medium containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Serial Passage: Every 48 hours, transfer an aliquot of the culture to fresh medium with a slightly increased concentration of this compound. Continue this process for several weeks.

  • Isolation of Resistant Clones: Plate the final culture onto agar plates containing a high concentration of this compound (e.g., 4x MIC of the original wild-type). Isolate single colonies that exhibit growth.

  • Confirmation of Resistance: Determine the MIC of the isolated clones to confirm a stable resistant phenotype.

  • Genomic Analysis: Perform whole-genome sequencing of the resistant clones and the parental wild-type strain to identify potential mutations in genes encoding ribosomal proteins, efflux pumps, or other relevant targets.

  • Gene Deletion and Overexpression: To validate the role of a candidate gene in resistance, create gene deletion and overexpression strains in the wild-type background and determine their this compound MICs.

Visualizations

Experimental_Workflow_for_Resistance_Analysis cluster_generation Resistant Mutant Generation cluster_analysis Analysis of Resistant Mutants Start Start Wild-Type_Strain Wild-Type Fungal Strain Start->Wild-Type_Strain Sub-MIC_Culture Culture in Sub-MIC This compound Wild-Type_Strain->Sub-MIC_Culture Serial_Passage Serial Passage with Increasing this compound Sub-MIC_Culture->Serial_Passage High-MIC_Plating Plate on High-MIC This compound Agar Serial_Passage->High-MIC_Plating Isolate_Colonies Isolate Resistant Colonies High-MIC_Plating->Isolate_Colonies MIC_Confirmation Confirm Resistance (MIC Testing) Isolate_Colonies->MIC_Confirmation WGS Whole Genome Sequencing MIC_Confirmation->WGS Identify_Mutations Identify Candidate Mutations WGS->Identify_Mutations Functional_Genomics Functional Analysis (Deletion/Overexpression) Identify_Mutations->Functional_Genomics Validate_Mechanism Validate Resistance Mechanism Functional_Genomics->Validate_Mechanism Putative_Mildiomycin_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Potential Resistance Mechanisms Mildiomycin_ext This compound (extracellular) Mildiomycin_int This compound (intracellular) Mildiomycin_ext->Mildiomycin_int Uptake Ribosome Ribosome (Target) Mildiomycin_int->Ribosome Inhibition Efflux_Pump Efflux Pump (e.g., ABC, MFS) Mildiomycin_int->Efflux_Pump Export Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Efflux_Pump->Mildiomycin_ext Target_Mutation Target Site Mutation (Ribosomal Protein/rRNA) Target_Mutation->Ribosome Alters Binding Efflux_Upregulation Upregulation of Efflux Pumps Efflux_Upregulation->Efflux_Pump Increases Expression Uptake_Defect Reduced Drug Uptake Uptake_Defect->Mildiomycin_int Blocks Entry Fungal_Stress_Response_Pathways General Fungal Stress Response Pathways cluster_hog HOG Pathway cluster_cwi Cell Wall Integrity Pathway cluster_calcineurin Calcineurin Pathway Antifungal_Stress Antifungal Drug Stress (e.g., this compound) Hog1_MAPK Hog1 MAPK Antifungal_Stress->Hog1_MAPK Mkc1_Slt2_MAPK Mkc1/Slt2 MAPK Antifungal_Stress->Mkc1_Slt2_MAPK Calcineurin Calcineurin Antifungal_Stress->Calcineurin Hog1_Response Osmotic Stress Response, etc. Hog1_MAPK->Hog1_Response Drug_Tolerance Drug_Tolerance Hog1_Response->Drug_Tolerance CWI_Response Cell Wall Remodeling Mkc1_Slt2_MAPK->CWI_Response CWI_Response->Drug_Tolerance Crz1 Crz1/CrzA Calcineurin->Crz1 Calcineurin_Response Ion Homeostasis, Stress Tolerance Crz1->Calcineurin_Response Calcineurin_Response->Drug_Tolerance

References

Technical Support Center: Optimizing Mildiomycin Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of Mildiomycin for in vitro antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptidyl nucleoside antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in fungal cells. It achieves this by specifically blocking the peptidyl-transferase center on the ribosome, which is essential for peptide bond formation during translation.[2][3]

Q2: What is the known antifungal spectrum of this compound?

This compound has demonstrated significant activity against powdery mildew on various plants in greenhouse settings.[1] In vitro, it has been shown to be effective against Rhodotorula rubra.[4] Further research is needed to fully elucidate its spectrum of activity against a broader range of fungal pathogens.

Q3: What are the known effective concentrations of this compound?

In greenhouse tests for the control of powdery mildew on barley plants, effective concentrations of this compound were found to be between 31.2 and 62.5 ppm. For in vitro assays, the optimal concentration will vary depending on the fungal species, inoculum size, and assay conditions. A starting point for determining the Minimum Inhibitory Concentration (MIC) can be derived from these values, with a typical range for initial screening often spanning from 0.1 to 100 µg/mL.

Q4: What are the key physicochemical properties of this compound that I should be aware of?

This compound is a water-soluble, basic, and hygroscopic compound. It is also susceptible to photodegradation, so it is crucial to protect it from light during storage and experiments. Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₉H₃₀N₈O₉
Molecular Weight514.5 g/mol
Solubility in Water580 g/L
Solubility in Methanol480 mg/L
Solubility in Ethanol160 mg/L
AppearanceBasic and hygroscopic
StabilitySusceptible to photodegradation by sunlight

Q5: How should I prepare and store this compound stock solutions?

Given its high solubility in water, sterile distilled water is the recommended solvent for preparing stock solutions. Due to its susceptibility to photodegradation, stock solutions should be stored in amber vials or containers wrapped in aluminum foil at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable, but solutions should be used promptly. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent or non-reproducible MIC results.

  • Potential Cause 1: Inoculum Variability. The density of the fungal inoculum is a critical factor in susceptibility testing.

    • Troubleshooting Steps:

      • Strictly adhere to a standardized protocol for inoculum preparation, such as using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard.

      • Ensure the fungal culture is in the logarithmic growth phase to have a consistent and viable population of cells.

      • Prepare fresh inoculum for each experiment.

  • Potential Cause 2: this compound Degradation. As a light-sensitive and potentially pH-sensitive compound, this compound may degrade during the experiment.

    • Troubleshooting Steps:

      • Protect all solutions containing this compound from light at all stages of the experiment.

      • Prepare fresh dilutions of this compound from a frozen stock solution for each assay.

      • Consider the pH of your growth medium. Although specific data for this compound is limited, the activity of other peptidyl transferase inhibitors can be pH-dependent. If you suspect pH-related instability, you can perform a preliminary experiment to assess its stability in your chosen medium at different pH values.

  • Potential Cause 3: Media Composition. Components in the growth medium can interact with this compound and affect its activity.

    • Troubleshooting Steps:

      • Use a standardized and well-defined medium, such as RPMI-1640, as recommended by CLSI for antifungal susceptibility testing.

      • If using a complex medium, be aware that lot-to-lot variability could contribute to inconsistent results.

      • Avoid media with high concentrations of components that might interfere with protein synthesis inhibitors. While specific antagonists for this compound are not well-documented, complex media rich in peptides or amino acids could potentially influence the results.

Issue: No antifungal activity observed at expected concentrations.

  • Potential Cause 1: Fungal Resistance. The target fungus may be intrinsically resistant to this compound or may have acquired resistance.

    • Troubleshooting Steps:

      • Include a known susceptible control strain in your experiments to validate the activity of your this compound stock.

      • Test a broader range of this compound concentrations.

      • Verify the identity and purity of your fungal isolate.

  • Potential Cause 2: Suboptimal Assay Conditions. The experimental conditions may not be conducive to this compound's activity.

    • Troubleshooting Steps:

      • Review and optimize assay parameters such as incubation time and temperature. For a protein synthesis inhibitor, a sufficient incubation period is necessary to observe the effects on fungal growth.

      • Ensure the pH of the medium is within a range that is optimal for both fungal growth and this compound activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile distilled water)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile, light-protected tubes and pipette tips

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours old) on a suitable agar medium, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard at a wavelength of 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 1-5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a designated row.

    • Add 200 µL of the working this compound solution (e.g., 200 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours. Protect the plate from light.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips

Procedure:

  • From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a labeled section of an agar plate.

  • Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Visualizations

Mildiomycin_Signaling_Pathway cluster_ribosome Fungal Ribosome A_site A Site Peptidyl_transferase_center Peptidyl-Transferase Center A_site->Peptidyl_transferase_center Aminoacyl-tRNA P_site P Site Peptidyl_transferase_center->P_site Peptide bond formation Inhibition Inhibition This compound This compound This compound->Peptidyl_transferase_center Blocks activity Troubleshooting_Workflow start Inconsistent MIC Results check_inoculum Check Inoculum Standardization start->check_inoculum check_this compound Check this compound Stability start->check_this compound check_media Review Media Composition start->check_media re_standardize Re-standardize Inoculum (0.5 McFarland) check_inoculum->re_standardize protect_from_light Protect from Light Use Fresh Solutions check_this compound->protect_from_light use_defined_medium Use Standardized Medium (e.g., RPMI-1640) check_media->use_defined_medium repeat_assay Repeat Assay re_standardize->repeat_assay protect_from_light->repeat_assay use_defined_medium->repeat_assay MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare this compound Serial Dilutions prep_dilutions->inoculate incubate Incubate (24-48h, 35°C) Protect from Light inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

References

Troubleshooting low yields in the heterologous expression of Mildiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the heterologous expression of Mildiomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the expression and production of this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common host organisms used for the heterologous expression of the this compound gene cluster?

A1: The this compound biosynthetic gene cluster (mil) has been successfully expressed in heterologous hosts, primarily within the genus Streptomyces. Streptomyces lividans and Streptomyces avermitilis are the most commonly reported hosts.[1][2] While expression in these hosts is feasible, achieving high yields often requires further optimization.

Q2: What are the key precursors for this compound biosynthesis that I should consider for media optimization?

A2: The biosynthesis of this compound relies on the availability of specific precursors from the host's primary metabolism. Key precursors that have been identified are L-serine, L-arginine, and 5-hydroxymethylcytosine.[3] Ensuring an adequate supply of these building blocks through media supplementation can significantly enhance this compound titers.

Q3: How can I quantify the amount of this compound produced in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantitative determination of this compound.[4] A well-established bioassay using a sensitive microorganism, such as Rhodotorula rubra, can also be employed and has shown good correlation with HPLC results.[4]

Q4: Are there any known regulatory genes within the this compound gene cluster that can be manipulated to improve yield?

A4: Yes, the mil gene cluster contains regulatory genes. A notable positive regulator is MilO, which belongs to the LuxR family of transcriptional regulators. Overexpression of milO has been shown to dramatically increase this compound production, in some cases leading to a more than 9-fold increase in yield. Another gene, milK, is also thought to have a regulatory role, as its disruption leads to decreased this compound production.

Troubleshooting Guide for Low this compound Yields

This guide addresses specific issues that can lead to low yields of this compound during heterologous expression in Streptomyces.

Issue 1: Very low or no detectable this compound production after confirming the presence of the gene cluster.

Potential Cause Troubleshooting Step Experimental Protocol
Inefficient Transcription of the mil Gene Cluster Verify the transcription of key biosynthetic genes (e.g., milA, milC) using RT-qPCR. Low transcript levels may indicate a weak or inappropriate promoter for the heterologous host.RT-qPCR Analysis of mil Gene Expression: 1. Isolate total RNA from your Streptomyces culture at various time points during fermentation. 2. Synthesize cDNA using a reverse transcriptase kit. 3. Perform qPCR using primers specific for key mil genes and a validated housekeeping gene for normalization. Analyze the relative expression levels.
Suboptimal Fermentation Conditions Optimize the fermentation medium to enhance precursor availability and support robust growth and secondary metabolite production.Medium Optimization: Systematically test different carbon and nitrogen sources. For instance, a combination of glucose and rice meal as carbon sources, and peanut cake meal and NH4NO3 as nitrogen sources have been shown to be beneficial. See the detailed protocol below for an optimized fermentation medium.
Lack of Precursor Supply Supplement the fermentation medium with known this compound precursors such as L-serine, L-arginine, and cytosine (which can be converted to 5-hydroxymethylcytosine).Precursor Feeding: Add varying concentrations of sterile-filtered stock solutions of L-serine, L-arginine, and cytosine to the fermentation medium at the time of inoculation or at the onset of stationary phase. Monitor this compound production by HPLC.

Issue 2: this compound production is significantly lower than reported yields.

Potential Cause Troubleshooting Step Experimental Protocol
Insufficient Activity of the Positive Regulator MilO Overexpress the milO gene under the control of a strong, constitutive promoter suitable for Streptomyces.Overexpression of milO: 1. Clone the milO coding sequence into an integrative Streptomyces expression vector (e.g., a derivative of pSET152) under the control of a strong promoter like ermEp or kasOp. 2. Introduce the resulting plasmid into your this compound-producing Streptomyces strain via conjugation from E. coli. 3. Select for exconjugants and confirm the integration of the overexpression cassette. 4. Compare this compound production in the milO-overexpressing strain to the parental strain.
Suboptimal Culture Conditions (pH, Temperature, Aeration) Systematically optimize physical fermentation parameters.Fermentation Parameter Optimization: Conduct a series of shake flask or small-scale bioreactor experiments varying one parameter at a time (e.g., pH in the range of 6.0-8.0, temperature between 25-30°C, and agitation speeds to ensure adequate aeration).

Quantitative Data Summary

The following table summarizes the reported yields of this compound and its analogue (MIL-C) under different production conditions.

Strain/Condition Product Yield Fold Improvement Reference
Streptoverticillium rimofaciens ZJU 5119 (un-optimized medium)MIL-C350.0 mg/L-
Streptoverticillium rimofaciens ZJU 5119 (optimized medium)MIL-C1336.5 mg/L~3.8-fold
Streptomyces avermitilis with mil cluster (wild-type milO expression)This compound(baseline)-
S. avermitilis with mil cluster + milO overexpression (rpsJp promoter)This compound-1.5-fold
S. avermitilis with mil cluster + milO overexpression (SP44 promoter)This compound-6.5-fold
S. avermitilis with mil cluster + milO overexpression (kasOp* promoter)This compound-9.2-fold

Key Experimental Protocols

Optimized Fermentation Medium for this compound Analogue (MIL-C) Production

This protocol is adapted from a study on optimizing MIL-C production in Streptoverticillium rimofaciens and can serve as a starting point for heterologous hosts.

Seed Medium (g/L):

  • Glucose: 20

  • Soybean cake meal: 30

  • Yeast extract: 5.0

  • (NH₄)₂SO₄: 1.0

  • MgSO₄·7H₂O: 0.5

  • CaCO₃: 3.0

  • pH: 7.0-7.2

Optimized Fermentation Medium (g/L):

  • Glucose: 18.7

  • Rice meal: 64.8

  • Peanut cake meal: 65.1

  • KNO₃: 0.50

  • K₂HPO₄·3H₂O: 0.45

  • NaCl: 0.25

  • MgSO₄·7H₂O: 0.35

  • FeSO₄·7H₂O: 0.015

  • Cytosine: 0.88

  • pH: 6.0

Cultivation Protocol:

  • Prepare a seed culture by inoculating a loopful of Streptomyces spores or mycelia into the seed medium and incubate at 28°C with shaking (200-250 rpm) for 40-48 hours.

  • Inoculate the fermentation medium with 10% (v/v) of the seed culture.

  • Incubate the fermentation culture at 28°C with vigorous shaking for 7-10 days.

  • Monitor this compound production by taking samples periodically for HPLC analysis.

HPLC Analysis of this compound

This is a general guideline for the HPLC analysis of this compound. Specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A suitable buffer system, often involving a gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid.

  • Flow Rate: Typically 0.5-1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 270-280 nm).

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm filter before injection. A simple extraction with a suitable solvent may be necessary to remove interfering compounds.

  • Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Visualizations

This compound Biosynthetic Pathway

This diagram illustrates the key steps in the biosynthesis of this compound, starting from the precursor CMP.

Mildiomycin_Biosynthesis CMP CMP HMCMP 5-Hydroxymethyl-CMP CMP->HMCMP MilA HMC 5-Hydroxymethylcytosine HMCMP->HMC MilB HMCGA 5-Hydroxymethyl- cytosylglucuronic acid HMC->HMCGA MilC Intermediate1 Intermediate HMCGA->Intermediate1 MilG and other 'mil' enzymes This compound This compound Intermediate1->this compound Further modifications (e.g., MilM)

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and address low this compound production.

Troubleshooting_Workflow Start Low this compound Yield Check_Transcription Check 'mil' gene transcription (RT-qPCR) Start->Check_Transcription Low_Transcription Low Transcription Check_Transcription->Low_Transcription No/Low Good_Transcription Sufficient Transcription Check_Transcription->Good_Transcription Yes Optimize_Promoter Optimize Promoter/ Overexpress Regulator (MilO) Low_Transcription->Optimize_Promoter Success Improved Yield Optimize_Promoter->Success Check_Fermentation Optimize Fermentation Medium & Conditions Good_Transcription->Check_Fermentation Suboptimal_Medium Suboptimal Medium/ Conditions Check_Fermentation->Suboptimal_Medium No Optimized_Medium Optimized Medium & Conditions Check_Fermentation->Optimized_Medium Yes Optimize_Nutrients Adjust C/N ratio, add precursors, optimize pH/temp Suboptimal_Medium->Optimize_Nutrients Optimize_Nutrients->Success Check_Analysis Verify Analytical Method (HPLC) Optimized_Medium->Check_Analysis Analysis_Issue Analytical Issue Check_Analysis->Analysis_Issue No Check_Analysis->Success Yes Calibrate_HPLC Calibrate HPLC, check standards Analysis_Issue->Calibrate_HPLC Calibrate_HPLC->Success

Caption: A logical workflow for troubleshooting low this compound yields.

References

Methods to enhance the cell membrane permeability of Mildiomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for enhancing the cell membrane permeability of Mildiomycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the cell membrane permeability of this compound important for my research?

A1: this compound is a peptidyl-nucleoside antibiotic that inhibits protein synthesis by blocking the peptidyl-transferase center of the ribosome.[1] However, its effectiveness in cell-based assays can be limited by its poor ability to cross the cell membrane.[1] Enhancing its permeability is crucial for achieving sufficient intracellular concentrations to exert its biological activity, leading to more accurate and reproducible experimental results.

Q2: What are the main strategies to improve the cellular uptake of this compound?

A2: There are three primary approaches to enhance the permeability of molecules like this compound:

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity or to create prodrugs that can more easily traverse the cell membrane.

  • Pharmacological Methods: Co-administering this compound with permeation enhancers (PEs) that transiently increase membrane permeability.

  • Physical Methods: Employing techniques like electroporation or sonoporation to create temporary pores in the cell membrane, allowing this compound to enter.

  • Formulation-based Approaches: Encapsulating this compound in delivery vehicles such as liposomes to facilitate its entry into cells.[2][3]

Q3: Are there any known transporters for this compound or similar antibiotics?

A3: While specific transporters for this compound have not been definitively identified, its structural similarity to other peptidyl-nucleoside antibiotics, such as Blasticidin S, suggests that it may be a substrate for oligopeptide transporters (POTs).[4] These transporters are responsible for the uptake of small peptides and could potentially mediate the entry of this compound into cells.

Q4: How can I assess the permeability of this compound in my cell line?

A4: The permeability of this compound can be evaluated using several in vitro assays. A common method is the Caco-2 cell permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells as a model of the intestinal epithelium to assess the rate of transport of a compound across the cell layer. Another approach is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion across an artificial lipid membrane.

Q5: What are some potential reasons for inconsistent results in my this compound cell-based assays?

A5: Inconsistent results can arise from several factors, including:

  • Low or variable cell permeability: If the uptake of this compound is inefficient, small variations in experimental conditions can lead to large differences in intracellular concentration and observed effect.

  • Cell health and passage number: Variations in cell viability, density, and passage number can affect membrane integrity and transporter expression, leading to inconsistent uptake.

  • Compound stability: Degradation of this compound in the culture medium can reduce its effective concentration. It is advisable to perform stability assays under your experimental conditions.

  • Assay variability: Inherent variability in the assay itself, such as pipetting errors, edge effects in microplates, and inconsistent incubation times, can contribute to a lack of reproducibility.

Troubleshooting Guides

Problem: Low or No Observed Activity of this compound
Possible Cause Suggested Solution
Poor Cell Permeability 1. Use a Permeability Enhancement Method: Select a suitable method from the "Experimental Protocols" section below (e.g., co-incubation with a permeation enhancer, electroporation, or liposomal formulation). 2. Increase Incubation Time: Allow more time for this compound to accumulate within the cells. However, be mindful of potential cytotoxicity from prolonged exposure. 3. Increase this compound Concentration: Titrate the concentration of this compound to determine if a higher dose is required to observe an effect. Be cautious of off-target effects at very high concentrations.
Compound Degradation 1. Assess Stability: Perform a stability assay of this compound in your cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC or a similar quantitative method. 2. Replenish this compound: If degradation is observed, consider replenishing the this compound-containing medium during long incubation periods.
Low Expression of Uptake Transporters 1. Cell Line Selection: If you suspect transporter-mediated uptake (e.g., via POTs), consider using a cell line known to express these transporters at higher levels. 2. Transporter Overexpression: For mechanistic studies, you could transiently or stably overexpress a candidate transporter in your cell line.
Cell Line Resistance 1. Efflux Pump Activity: Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein). Co-incubation with a known efflux pump inhibitor may increase intracellular accumulation. 2. Target Modification: While less common for initial experiments, consider the possibility of pre-existing mutations in the ribosomal target site in your cell line.
Problem: High Variability Between Replicates
Possible Cause Suggested Solution
Inconsistent Permeabilization 1. Optimize Permeabilization Protocol: If using a physical or chemical permeabilization method, ensure the protocol is optimized for your cell type to achieve consistent permeabilization with minimal cytotoxicity. 2. Homogeneous Treatment: Ensure that all wells are treated uniformly with the permeabilizing agent or physical method.
General Cell Culture Issues 1. Consistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly. 2. Minimize Edge Effects: To avoid evaporation and temperature gradients, do not use the outer wells of the microplate, or fill them with sterile PBS. 3. Consistent Incubation: Ensure uniform temperature and CO2 levels across all plates in the incubator.
Assay-Specific Variability 1. Pipetting Technique: Use calibrated pipettes and consistent technique for all reagent additions. 2. Reagent Preparation: Prepare fresh reagents and ensure they are well-mixed before use.

Data Presentation: Comparison of Permeability Enhancement Methods

Table 1: Illustrative Efficacy of Permeability Enhancement Methods for Hydrophilic Molecules

Method Molecule Class Fold Increase in Permeability/Activity Reference
Chemical Permeation Enhancers Mannitol (small hydrophilic molecule)>10-fold increase in permeability with some enhancers.
Liposomal Formulation Vancomycin (glycopeptide antibiotic)8-fold reduction in MIC against intracellular MRSA compared to free drug.
Chemical Modification (N-methylation) Peptidic small molecules~2-fold increase in passive permeability.

Experimental Protocols

Protocol 1: Co-incubation with a Chemical Permeation Enhancer (Illustrative)

This protocol provides a general framework for using a chemical permeation enhancer. The choice of enhancer and its concentration must be optimized for the specific cell line and experimental conditions to ensure maximal permeability enhancement with minimal cytotoxicity.

  • Cell Seeding: Seed cells in a suitable culture plate and allow them to adhere and reach the desired confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a stock solution of the chosen permeation enhancer (e.g., a mild surfactant or a fatty acid derivative) in a suitable solvent.

  • Treatment:

    • Pre-incubate the cells with the permeation enhancer at a pre-determined, non-toxic concentration for a short period (e.g., 15-30 minutes).

    • Add this compound to the desired final concentration in the presence of the permeation enhancer.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Washout and Analysis:

    • Wash the cells with sterile PBS to remove extracellular this compound and the permeation enhancer.

    • Proceed with your downstream analysis (e.g., cell viability assay, protein synthesis inhibition assay).

Protocol 2: Liposomal Formulation and Delivery of this compound

This protocol outlines a general method for encapsulating a hydrophilic drug like this compound into liposomes using the thin-film hydration method.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Cell Treatment:

    • Add the liposomal this compound formulation to your cell culture.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration and then perform your downstream analysis.

Protocol 3: Electroporation-Mediated Delivery of this compound

This protocol provides a general guideline for delivering this compound into cells using electroporation. Parameters such as voltage, pulse duration, and cell density need to be optimized for each cell type.

  • Cell Preparation:

    • Harvest cells and wash them with an electroporation buffer.

    • Resuspend the cells in the electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL).

  • Electroporation:

    • Add this compound to the cell suspension at the desired final concentration.

    • Transfer the cell/Mildiomycin mixture to an electroporation cuvette.

    • Apply an electrical pulse using an electroporator with optimized settings.

  • Recovery:

    • Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed complete medium.

  • Incubation and Analysis:

    • Allow the cells to recover and grow for the desired period before performing your downstream assays.

Mandatory Visualizations

experimental_workflow_permeability_enhancement cluster_prep Preparation cluster_methods Permeability Enhancement Methods cluster_analysis Analysis prep_cells Prepare Cells method_pe Co-incubation with Permeation Enhancer prep_cells->method_pe Apply Method method_lipo Liposomal Formulation prep_cells->method_lipo Apply Method method_ep Electroporation prep_cells->method_ep Apply Method prep_this compound Prepare this compound Solution prep_this compound->method_pe prep_this compound->method_lipo prep_this compound->method_ep wash Wash Cells method_pe->wash method_lipo->wash method_ep->wash assay Perform Downstream Assay (e.g., Viability, Protein Synthesis) wash->assay

Caption: Experimental workflow for enhancing this compound cell permeability.

potential_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound pot Oligopeptide Transporter (POT) This compound->pot Binding mildiomycin_in Intracellular This compound pot->mildiomycin_in Transport ribosome Ribosome mildiomycin_in->ribosome Inhibition protein_synthesis Protein Synthesis mildiomycin_in->protein_synthesis Blocks ribosome->protein_synthesis Catalysis

Caption: Proposed uptake pathway for this compound via oligopeptide transporters.

References

Characterizing the degradation products of Mildiomycin in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mildiomycin. The information provided is designed to help characterize the degradation products of this compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: this compound, a peptidyl nucleoside antibiotic, possesses several functional groups susceptible to degradation under stress conditions. The primary degradation pathways are anticipated to be:

  • Hydrolysis: Cleavage of the amide bond linking the serine moiety and the dihydropyran ring, as well as the N-glycosidic bond connecting the pyrimidine base to the sugar-like moiety.[1][2]

  • Photodegradation: The pyrimidine ring is susceptible to photochemical reactions, potentially leading to the formation of pyrimidine dimers or other photoproducts.[3]

  • Oxidation: The serine residue, the guanidino group, and the dihydropyran ring are all susceptible to oxidative degradation.[4][5]

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, hydrolysis is expected to yield specific degradation products. Acid-catalyzed hydrolysis typically targets the N-glycosidic bond, while base-catalyzed hydrolysis often affects the amide linkage.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent compound and its degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for identifying the chemical structures of the degradation products.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks in your chromatogram likely represent degradation products of this compound. The identity of these products will depend on the specific stress conditions your sample has been exposed to (e.g., pH, light, temperature, oxidizing agents). Refer to the troubleshooting guide below for potential degradation products under different conditions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in aqueous solution.
  • Possible Cause: Hydrolytic degradation. The amide and N-glycosidic bonds in this compound are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to neutral (pH 6-8), unless your experimental protocol requires acidic or basic conditions.

    • Temperature Control: Store this compound solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage) to minimize thermal degradation.

    • Buffer Selection: Use buffers that are known to be non-reactive and provide good pH stability in your experimental range.

    • Analysis of Degradants: Use LC-MS to identify the hydrolysis products. The presence of 5-hydroxymethylcytosine and the peptidic side chain as separate entities would confirm N-glycosidic and amide bond cleavage, respectively.

Issue 2: Discoloration or precipitation in this compound samples exposed to light.
  • Possible Cause: Photodegradation. The pyrimidine moiety of this compound is a chromophore that can absorb UV light, leading to photochemical reactions.

  • Troubleshooting Steps:

    • Light Protection: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

    • Wavelength Analysis: If possible, determine the wavelength of light causing the degradation. This can help in selecting appropriate protective measures.

    • Inert Atmosphere: Photodegradation can sometimes be accelerated by the presence of oxygen. Purging solutions with an inert gas like nitrogen or argon may reduce the rate of degradation.

    • Characterize Photoproducts: Analyze the sample using LC-MS and NMR to identify the structure of the photoproducts. Look for evidence of pyrimidine dimer formation or other light-induced structural changes.

Issue 3: Inconsistent results in experiments involving oxidizing agents.
  • Possible Cause: Oxidative degradation of this compound. The serine residue, guanidino group, and the dihydro-2H-pyran ring are all susceptible to oxidation.

  • Troubleshooting Steps:

    • Control Experiments: Run control experiments without the oxidizing agent to confirm that the observed degradation is indeed due to oxidation.

    • Antioxidants: If permissible by the experimental design, consider the addition of antioxidants to your formulation.

    • De-gas Solutions: Remove dissolved oxygen from your solutions by sparging with an inert gas.

    • Identify Oxidation Products: Utilize LC-MS to identify potential oxidation products. Look for mass shifts corresponding to the addition of oxygen atoms.

Data Presentation: Predicted Degradation Products of this compound

The following table summarizes the predicted degradation products of this compound under various stress conditions. The formation of these products is inferred from the chemical structure of this compound and known degradation pathways of similar functional groups.

Stress ConditionPotential Degradation SitePredicted Degradation Products
Acidic Hydrolysis N-glycosidic bond5-Hydroxymethylcytosine, Serinyl-dihydropyran-pentanoic acid derivative
Basic Hydrolysis Amide bondSerine, Dihydropyran-pentanoic acid derivative linked to the nucleobase
Photolysis (UV) Pyrimidine ringPyrimidine dimers, other photoproducts
Oxidation (e.g., H₂O₂) Serine residue, Guanidino group, Dihydro-2H-pyran ringOxidized serine derivatives, Guanidine derivatives, Ring-opened products of the dihydropyran moiety

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound
  • Preparation of Solutions: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At regular intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by HPLC-UV to monitor the disappearance of the this compound peak and the appearance of degradation product peaks. Use LC-MS to identify the structures of the major degradation products.

Protocol 2: Forced Photodegradation of this compound
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., water or methanol) at a concentration of 0.1 mg/mL in a quartz cuvette.

  • Control Sample: Prepare a control sample in an amber vial wrapped in aluminum foil and keep it under the same conditions but protected from light.

  • Light Exposure: Expose the sample to a UV light source (e.g., a photostability chamber with a calibrated UV lamp) for a defined period (e.g., 24 hours).

  • Sampling and Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze them by HPLC-UV and LC-MS to identify and quantify any photodegradation products.

Protocol 3: Forced Oxidative Degradation of this compound
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Oxidation: To 1 mL of the this compound solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 48 hours.

  • Sampling and Analysis: At various time points, take an aliquot of the reaction mixture and analyze it directly by HPLC-UV and LC-MS to track the formation of oxidation products.

Visualizations

Mildiomycin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_oxidation Oxidation This compound This compound Amide_Cleavage Amide Bond Cleavage This compound->Amide_Cleavage H₂O / H⁺ or OH⁻ Glycosidic_Cleavage N-Glycosidic Bond Cleavage This compound->Glycosidic_Cleavage H₂O / H⁺ Pyrimidine_Dimer Pyrimidine Dimerization This compound->Pyrimidine_Dimer UV Light Serine_Oxidation Serine Oxidation This compound->Serine_Oxidation Oxidizing Agent Guanidino_Oxidation Guanidino Group Oxidation This compound->Guanidino_Oxidation Oxidizing Agent Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Hydrolysis, Photolysis, Oxidation) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analytical Characterization sampling->analysis hplc HPLC-UV (Quantification) analysis->hplc lcms LC-MS (Identification) analysis->lcms end End: Identify & Quantify Degradation Products hplc->end lcms->end

References

Minimizing the off-target effects of Mildiomycin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mildiomycin in cellular assays while minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nucleoside antibiotic that primarily functions by inhibiting protein synthesis.[1][2][3] It achieves this by specifically targeting and blocking the peptidyl-transferase center of the ribosome.[1][2] This action is selective for protein synthesis, with less activity observed against DNA or RNA synthesis.

Q2: What are the main "off-target effects" to consider when using this compound?

A2: For an investigator studying a specific cellular process, the primary confounding effect of this compound is its broad inhibition of general protein synthesis. This can indirectly affect nearly all cellular pathways and functions. At higher concentrations, overt cytotoxicity becomes a significant off-target effect. It is crucial to distinguish the intended experimental outcome from these generalized effects.

Q3: Why am I not observing a strong effect of this compound in my mammalian cell line?

A3: this compound does not readily pass through the membranes of mammalian cells. Studies have shown that its inhibitory effect on translation is significantly increased in cells that have been permeabilized. Therefore, the lack of a strong phenotype may be due to poor compound uptake. Experimental protocols may need to be adjusted to account for this, or a different, more permeable analog might be considered if available.

Q4: What is the first step in designing a cellular assay with this compound?

A4: The first and most critical step is to perform a dose-response experiment to determine the optimal concentration range. This involves identifying a "therapeutic window" where this compound exhibits the desired activity (if a specific on-target effect is being studied) without causing widespread cytotoxicity.

Q5: How can I differentiate between a specific intended effect and the general inhibition of protein synthesis?

A5: This requires careful experimental design with appropriate controls. One strategy is to use a structurally unrelated compound that also inhibits protein synthesis (e.g., cycloheximide or puromycin). If both this compound and the control inhibitor produce the same phenotype, it is likely due to the general shutdown of protein synthesis. Additionally, a time-course experiment can reveal if your phenotype of interest appears before a global decrease in short-lived proteins.

Troubleshooting Guides

IssuePotential Cause(s)Troubleshooting Steps
High Cell Death Observed Concentration Too High: The concentration of this compound is above the cytotoxic threshold for the specific cell line. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT or WST-1 to determine the CC50 (50% cytotoxic concentration). 2. Lower Concentration: Test a range of concentrations well below the determined CC50. 3. Check Solvent Concentration: Ensure the final solvent concentration is consistent across all wells and is non-toxic (typically <0.5% for DMSO).
Inconsistent or Irreproducible Results Cell Health & Density: Cells are unhealthy, passaged too many times, or seeding density is inconsistent. Compound Instability: this compound may be degrading in the media over long incubation times. Pipetting Errors: Inaccurate serial dilutions or pipetting can lead to large variations.1. Standardize Cell Culture: Use healthy, low-passage cells and optimize cell seeding density for your assay duration. 2. Refresh Media/Compound: For long-term experiments, consider refreshing the media with a new this compound solution periodically. 3. Use Calibrated Pipettes: Ensure proper pipetting technique, especially for creating the dose-response curve.
No Observable Phenotype Poor Cell Permeability: this compound is not entering the cells efficiently. Concentration Too Low: The concentration used is below the threshold required for a biological effect. Assay Duration Too Short: The phenotype may require a longer incubation time to develop.1. Increase Concentration: Cautiously increase the concentration, while monitoring for cytotoxicity. 2. Increase Incubation Time: Perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Consider Permeabilization (Assay Dependent): For certain endpoint assays (e.g., in vitro translation assays using cell lysates), permeabilization is not an issue. For intact cell assays, this is a known limitation.

Data Presentation

Quantitative data from dose-response experiments should be systematically recorded to determine the optimal experimental conditions. Use the following table templates to organize your findings.

Table 1: this compound Dose-Response on Cell Viability

This compound Conc. (µM)% Cell Viability (vs. Vehicle)Standard DeviationNotes
0 (Vehicle)1005.2
198.54.8
1095.15.5
2588.76.1Slight morphological changes
5070.37.2
10045.28.0CC50 ≈ 90 µM
20015.66.5Significant cell death

Table 2: On-Target vs. Off-Target Effect Comparison

This compound Conc. (µM)On-Target Activity (% Inhibition of Pathway X)General Protein Synthesis (% Inhibition)% Cell ViabilityTherapeutic Index (CC50 / IC50)
000100
15898.5
10485595.1
25859288.7
50919570.3
IC50 (On-Target)~12 µM~7.5
IC50 (Protein Synth.)~11 µM

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound via MTT Assay

This protocol determines the concentration of this compound that reduces cell viability by 50%.

  • Cell Plating: Seed your mammalian cell line of choice in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is from 0.1 µM to 200 µM. Include a "vehicle-only" control (e.g., DMSO or PBS in media).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on a plate shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control (defined as 100% viability) and plot the results as % viability versus the logarithm of this compound concentration to calculate the CC50 value.

Protocol 2: Control Experiment to Assess General Protein Synthesis Inhibition

This protocol helps determine if the observed phenotype is a direct result of global protein synthesis inhibition.

  • Experimental Setup: Design your primary experiment with your specific readout (e.g., reporter gene expression, protein phosphorylation, cell migration).

  • Parallel Treatment Groups: In parallel with your this compound treatment groups, include treatment groups with a structurally unrelated protein synthesis inhibitor (e.g., cycloheximide at 1-10 µg/mL).

  • Dose-Response: Include a dose-response for both this compound and the control inhibitor.

  • Endpoint Analysis: Perform your primary assay to measure the phenotype of interest (e.g., luciferase activity, Western blot for a specific p-protein).

  • Data Interpretation:

    • If this compound and the control inhibitor both produce the same dose-dependent effect on your phenotype, the effect is likely due to general protein synthesis inhibition.

    • If this compound produces the effect at concentrations that have a minimal impact on general protein synthesis (which would need to be separately validated, e.g., via a Click-iT assay), the effect is more likely to be specific.

Mandatory Visualizations

Mildiomycin_Mechanism cluster_ribosome Ribosome ribosome P-site E-site A-site Polypeptide Growing Polypeptide Chain ribosome:p->Polypeptide peptidyl_transferase Peptidyl-Transferase Center (PTC) mRNA mRNA tRNA_AA Aminoacyl-tRNA tRNA_AA->ribosome:A This compound This compound This compound->peptidyl_transferase

Caption: this compound inhibits protein synthesis by blocking the peptidyl-transferase center.

Experimental_Workflow cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Assay Performance cluster_2 Phase 3: Data Interpretation A 1. Plate Cells in 96-well Format B 2. Treat with this compound Dose-Response Curve A->B C 3. Perform Cytotoxicity Assay (MTT) B->C D 4. Calculate CC50 C->D E 5. Select Concentrations (< CC50) D->E F 6. Run Primary Cellular Assay (Vehicle, this compound, Control Inhibitor) E->F G 7. Analyze Phenotype F->G H 8. Compare this compound vs. Control Inhibitor Effects G->H I 9. Conclude Specificity of Effect H->I

Caption: Workflow for optimizing this compound concentration and assessing specific effects.

Caption: A logical guide for troubleshooting unexpected experimental outcomes.

References

Metabolic engineering strategies to increase flux through the Mildiomycin pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and professionals focused on metabolic engineering strategies to increase flux through the Mildiomycin pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for increasing this compound production?

A1: Increasing this compound production involves a multi-faceted approach targeting different levels of cellular metabolism. Key strategies include:

  • Enhancing Precursor Supply: Boosting the intracellular pools of primary precursors like L-arginine, serine, and 5-hydroxymethyl cytosine is crucial.[1]

  • Optimizing Gene Expression: Overexpressing key enzymes in the this compound biosynthetic gene cluster (mil) can help overcome rate-limiting steps. The cluster contains 16-17 identified genes, with most being essential for production.[2][3]

  • Fermentation Medium Optimization: Systematically optimizing culture conditions, including carbon and nitrogen sources, is a highly effective method to improve yield.[1]

  • Host Strain Engineering: Using a heterologous host, such as Streptomyces lividans, for expression of the gene cluster can sometimes improve production, although yields may initially be low.[4]

Q2: My this compound yield is consistently low. What are the common causes and how can I troubleshoot this?

A2: Low this compound yield is a common issue that can stem from several factors. Use the following guide to troubleshoot the problem.

Troubleshooting Guide: Low this compound Yield

This guide will help you diagnose and resolve issues leading to suboptimal production of this compound.

Issue 1: Suboptimal Fermentation Conditions
  • Symptoms: Slow cell growth, low final biomass, and this compound titers significantly below expected levels (e.g., < 350 mg/L in un-optimized media).

  • Possible Causes:

    • Inappropriate carbon or nitrogen sources.

    • Suboptimal concentrations of key nutrients.

    • Incorrect pH, temperature, or aeration.

  • Solutions:

    • Screen Carbon and Nitrogen Sources: Test various sources. For example, cornstarch and rice meal have been shown to be effective carbon sources, while peanut cake meal is a good nitrogen source for producing this compound analogues.

    • Statistical Medium Optimization: Employ statistical methods like the Plackett-Burman design to screen for the most influential medium components, followed by a Central Composite Design (CCD) to determine their optimal concentrations.

    • Precursor Feeding: Supplement the culture medium with precursors like cytosine to potentially boost the production of this compound or its analogues.

Issue 2: Genetic Instability or Inefficient Gene Expression
  • Symptoms: High variability in yield between batches, loss of production after sub-culturing, or low transcript levels of key mil genes.

  • Possible Causes:

    • Plasmid instability in heterologous expression systems.

    • Inefficient promoters driving the expression of the mil gene cluster.

    • Regulatory bottlenecks, such as insufficient expression of regulatory genes like milO.

  • Solutions:

    • Strain Verification: Regularly verify the genetic integrity of your production strain using PCR.

    • Promoter Engineering: Replace native promoters with stronger, well-characterized promoters suitable for Streptomyces.

    • Overexpress Regulatory Genes: Enhance the expression of positive regulators within the cluster, such as milO, which is known to modulate this compound production.

Issue 3: Pathway Bottlenecks and Precursor Limitation
  • Symptoms: Accumulation of intermediate metabolites and yields that do not improve despite overexpression of the entire mil cluster.

  • Possible Causes:

    • A specific enzyme in the pathway has low activity, creating a rate-limiting step. For instance, the initial steps catalyzed by MilA (CMP hydroxymethylase) and MilB (CMP hydrolase) are critical.

    • The host's central metabolism cannot supply the required precursors (L-arginine, CMP) at a sufficient rate.

  • Solutions:

    • Identify and Overexpress Key Genes: Systematically overexpress individual mil genes to identify bottlenecks. The genes milA, milB, and milC are involved in the early, critical steps of modifying the cytosine moiety. Disruption of milG has been shown to lead to the accumulation of an intermediate, suggesting it's a key enzyme.

    • Engineer Central Metabolism: Redirect metabolic flux towards precursor pathways. This could involve knocking out competing pathways or overexpressing enzymes in the L-arginine and nucleotide biosynthesis pathways.

Quantitative Data Summary

The following tables summarize quantitative data from fermentation optimization experiments for a cytosine-substituted this compound analogue (MIL-C), which demonstrates the significant impact of medium composition on yield.

Table 1: Effect of Carbon and Nitrogen Sources on MIL-C Production

Nutrient SourceComponent TestedConcentration (g/L)Resulting MIL-C Yield (mg/L)
Carbon Cornstarch60~1000
Rice Meal60~1050
Glucose60~700
Soluble Starch60~850
Nitrogen Peanut Cake Meal60~950
Soybean Meal60~800
Amine Nitrate1~1000 (with peanut cake meal)
Data adapted from a study on MIL-C production by Streptoverticillium rimofaciens ZJU 5119.

Table 2: Yield Improvement Through Statistical Medium Optimization

Optimization StageKey Components & ConcentrationsMIL-C Yield (mg/L)Fold Improvement
Un-optimized Medium Baseline components350.01.0x
Optimized Medium (CCD) Glucose (18.7 g/L), Rice Meal (64.8 g/L), Peanut Cake Meal (65.1 g/L)1336.5~3.8x
Data from a Central Composite Design (CCD) experiment to maximize MIL-C production.

Experimental Protocols

Protocol 1: Fermentation for this compound Production

This protocol is based on methods used for producing this compound analogues and can be adapted for this compound.

  • Seed Culture Preparation:

    • Inoculate a loopful of S. remofaciens spores from a slant culture into a 250 mL flask containing 30 mL of seed medium (e.g., glucose 10 g/L, peptone 10 g/L, yeast extract 5 g/L, NaCl 5 g/L, pH 7.2).

    • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

  • Fermentation:

    • Transfer 3 mL of the seed culture into a 250 mL flask containing 30 mL of the optimized fermentation medium (see Table 2 for an example).

    • If precursor feeding is desired, add a sterile solution of the precursor (e.g., cytosine to a final concentration of 0.75 g/L).

    • Incubate at 28°C on a rotary shaker at 220 rpm for 8 days.

  • Yield Determination:

    • Harvest the culture broth.

    • Centrifuge at 4000 x g for 10 minutes to remove cell mass.

    • Analyze the this compound concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: General Workflow for Gene Disruption in S. remofaciens

This protocol outlines the general steps for targeted gene disruption to study gene function, as performed on the mil cluster.

  • Construct the Disruption Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1.5 kb each) of the target mil gene via PCR.

    • Clone these fragments on either side of an antibiotic resistance gene (e.g., apramycin resistance) in a temperature-sensitive E. coli-Streptomyces shuttle vector.

  • Conjugation:

    • Introduce the final disruption plasmid into E. coli ET12567/pUZ8002.

    • Perform intergeneric conjugation between the E. coli donor and S. remofaciens recipient strains on a suitable agar medium (e.g., MS agar).

    • Overlay the plates with the appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

  • Screen for Double Crossover Mutants:

    • Isolate apramycin-resistant colonies and culture them under non-permissive temperatures to promote the loss of the integrated plasmid.

    • Screen for colonies that are apramycin-resistant but have lost the vector's antibiotic resistance marker, indicating a double crossover event.

  • Verification:

    • Confirm the gene disruption in the desired mutants via PCR and Southern blot analysis.

    • Analyze the fermentation products of the mutant strain via HPLC to confirm the loss of this compound production or the accumulation of intermediates.

Visualizations

This compound Biosynthetic Pathway

The diagram below illustrates the key steps in the this compound biosynthetic pathway, highlighting the roles of several essential mil gene products.

Mildiomycin_Pathway Simplified this compound Biosynthetic Pathway CMP CMP MilA MilA (CMP Hydroxymethylase) CMP->MilA HMCMP 5-Hydroxymethyl-CMP (HMCMP) MilB MilB (CMP Hydrolase) HMCMP->MilB HMC 5-Hydroxymethylcytosine (HMC) MilC MilC (CGA Synthase) HMC->MilC HMCGA Hydroxymethyl-CGA (HMCGA) MilG MilG (Radical SAM Enzyme) HMCGA->MilG L_Arg L-Arginine MilM MilM (Arginine Hydroxylase) L_Arg->MilM Side_Chain Guanidino-dihydroxyvalerate Side Chain Side_Chain->MilG Intermediate Pathway Intermediate This compound This compound Intermediate->this compound ... (multiple steps) MilA->HMCMP CH2O MilB->HMC -MP MilC->HMCGA MilM->Side_Chain MilG->Intermediate

Caption: Key enzymatic steps in the this compound biosynthesis pathway.

Metabolic Engineering Workflow

This workflow provides a logical approach to systematically improving this compound production.

Metabolic_Engineering_Workflow start Start: Establish Baseline This compound Production identify Identify Production Bottlenecks (e.g., Low Yield, Intermediate Accumulation) start->identify strategy Select Engineering Strategy identify->strategy precursor Enhance Precursor Supply strategy->precursor Precursor Limitation gene_exp Optimize Gene Expression strategy->gene_exp Pathway Bottleneck medium Optimize Fermentation Medium strategy->medium Suboptimal Conditions precursor_actions Overexpress precursor pathways Block competing pathways precursor->precursor_actions gene_exp_actions Overexpress rate-limiting 'mil' genes Strengthen promoters Overexpress regulators (e.g., milO) gene_exp->gene_exp_actions medium_actions Screen C/N sources Statistical optimization (RSM) Precursor feeding medium->medium_actions analyze Analyze Titer & Purity (HPLC) precursor_actions->analyze gene_exp_actions->analyze medium_actions->analyze evaluate Evaluate Results: Target Yield Achieved? analyze->evaluate evaluate->identify No (Iterate) finish End: Optimized Strain/Process evaluate->finish Yes

Caption: A workflow for metabolic engineering of the this compound pathway.

Troubleshooting Logic for Low Yield

This diagram provides a step-by-step logical guide for diagnosing the cause of low this compound titers.

Troubleshooting_Logic start Low this compound Titer Detected check_culture Step 1: Verify Culture Conditions (Media, pH, Temp, Aeration) start->check_culture culture_ok Culture conditions are optimal check_culture->culture_ok Yes culture_bad Action: Optimize Fermentation (See Protocol 1) check_culture->culture_bad No check_strain Step 2: Verify Strain Integrity (PCR, Sequencing) culture_ok->check_strain strain_ok Strain is genetically correct check_strain->strain_ok Yes strain_bad Action: Re-streak from stock or re-engineer strain check_strain->strain_bad No check_pathway Step 3: Analyze Pathway Flux (Check for intermediate accumulation via HPLC/LC-MS) strain_ok->check_pathway pathway_ok No intermediates detected. Possible precursor limitation. check_pathway->pathway_ok No pathway_bad Intermediate(s) accumulate. Indicates a specific enzyme bottleneck. check_pathway->pathway_bad Yes action_precursor Action: Engineer precursor pathways or supplement medium with precursors pathway_ok->action_precursor action_bottleneck Action: Overexpress downstream 'mil' gene(s) pathway_bad->action_bottleneck

References

Validation & Comparative

A Comparative Analysis of Mildiomycin and Blasticidin S Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Mildiomycin and blasticidin S are structurally related peptidyl nucleoside antibiotics produced by Streptoverticillium rimofaciens and Streptomyces griseochromogenes, respectively. Both compounds exhibit potent biological activities, with this compound being an effective antifungal agent against powdery mildew and blasticidin S serving as a broad-spectrum protein synthesis inhibitor in both prokaryotes and eukaryotes.[1][2][3] Their structural similarities and shared biosynthetic steps, coupled with unique enzymatic transformations, make a comparative analysis of their biosynthetic pathways a compelling subject for researchers in natural product biosynthesis and drug development.

This guide provides a detailed comparison of the this compound and blasticidin S biosynthetic pathways, presenting quantitative data, experimental protocols, and visual representations of the key biological processes.

Overview of the Biosynthetic Pathways

The biosynthesis of both this compound and blasticidin S originates from common precursors: a nucleoside base (cytosine or a derivative), a glucose moiety, and an amino acid side chain derived from arginine. The assembly of these building blocks into the final complex structures is orchestrated by a series of enzymes encoded within dedicated biosynthetic gene clusters (BGCs).

The blasticidin S BGC from S. griseochromogenes spans a contiguous 20-kb section of DNA.[4] Similarly, the this compound BGC from S. rimofaciens has been identified and characterized.[5] A key divergence in the initial steps of their biosynthesis lies in the modification of the cytosine base. In this compound biosynthesis, an additional hydroxymethylation step occurs, leading to a 5-hydroxymethylcytosine moiety, which is absent in blasticidin S.

Subsequent steps in both pathways involve the formation of a cytosylglucuronic acid (CGA) or hydroxymethyl-CGA (HM-CGA) intermediate, followed by a series of modifications to the sugar and the attachment and tailoring of the arginine-derived side chain.

This compound Biosynthetic Pathway

The biosynthetic pathway for this compound, as elucidated through genetic and biochemical studies, involves a series of enzymatic reactions that build upon a 5-hydroxymethylcytosine core. The pathway-specific regulator MilO is essential for the biosynthesis of this compound and has been shown to enhance its production when overexpressed. Key steps include the hydroxymethylation of cytidine 5'-monophosphate (CMP) by MilA, followed by the hydrolysis of the N-glycosidic bond by MilB to release 5-hydroxymethylcytosine (HMC). MilC then catalyzes the coupling of HMC with UDP-glucuronic acid to form hydroxymethyl-cytosylglucuronic acid (HM-CGA). Subsequent modifications to the sugar moiety and the attachment of the side chain are carried out by a suite of tailoring enzymes.

Mildiomycin_Biosynthesis cluster_start Initial Steps cluster_core Core Assembly cluster_tailoring Tailoring Steps CMP CMP HMCMP 5-Hydroxymethyl-CMP CMP->HMCMP MilA HMC 5-Hydroxymethylcytosine HMCMP->HMC MilB HMCGA Hydroxymethyl- cytosylglucuronic Acid HMC->HMCGA MilC UDP_GlcA UDP-Glucuronic Acid UDP_GlcA->HMCGA Modified_Sugar Modified Sugar Intermediate HMCGA->Modified_Sugar MilG & other enzymes Pre_this compound Pre-mildiomycin Modified_Sugar->Pre_this compound Arginine L-Arginine Side_Chain Guanidino-dihydroxy- valerate Side Chain Arginine->Side_Chain Side chain biosynthesis Side_Chain->Pre_this compound This compound This compound Pre_this compound->this compound Final tailoring Blasticidin_S_Biosynthesis cluster_start Initial Steps cluster_core Core Assembly cluster_tailoring Tailoring Steps Cytosine Cytosine CGA Cytosylglucuronic Acid Cytosine->CGA BlsD UDP_GlcA UDP-Glucuronic Acid UDP_GlcA->CGA Modified_Sugar Modified Sugar Intermediate CGA->Modified_Sugar BlsE & other enzymes Demethylblasticidin_S Demethylblasticidin S Modified_Sugar->Demethylblasticidin_S Arginine L-Arginine Beta_Arginine β-Arginine Arginine->Beta_Arginine BlsG Beta_Arginine->Demethylblasticidin_S Blasticidin_S Blasticidin S Demethylblasticidin_S->Blasticidin_S BlsL (Methylation) Gene_Deletion_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation cluster_recombination Homologous Recombination A1 Amplify upstream & downstream flanking regions of target gene A2 Clone flanks into a temperature- sensitive vector with a selection marker A1->A2 A3 Transform into E. coli for plasmid propagation A2->A3 B1 Introduce the plasmid into Streptomyces via conjugation from E. coli A3->B1 C1 Grow exconjugants at permissive temperature with selection B1->C1 C2 Shift to non-permissive temperature to select for single-crossover integrants C1->C2 C3 Grow without selection to allow for second crossover event C2->C3 C4 Screen for loss of the vector and deletion of the target gene by PCR C3->C4

References

A Comparative Analysis of the Antifungal Spectra of Mildiomycin and Other Nucleoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of Mildiomycin with other notable nucleoside antibiotics, specifically Polyoxin D and Nikkomycin Z. The information presented herein is curated from experimental data to assist researchers in understanding the nuanced differences in their activity and potential applications.

Executive Summary

This compound, a nucleoside antibiotic, exhibits a distinct antifungal spectrum primarily targeting phytopathogenic fungi, particularly powdery mildews. Its mechanism of action involves the inhibition of protein synthesis by blocking the peptidyl-transferase center of the ribosome. This contrasts with other well-known nucleoside antibiotics like Polyoxin D and Nikkomycin Z, which disrupt fungal cell wall integrity by inhibiting chitin synthase. While Polyoxins and Nikkomycins demonstrate a broader spectrum of activity against a variety of fungi, this compound's efficacy is more specialized. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate a comprehensive understanding.

Comparative Antifungal Spectrum

The following table summarizes the in vitro antifungal activity of this compound, Polyoxin D, and Nikkomycin Z against a range of fungal species. Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC) values are provided where available. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.

Fungal SpeciesThis compound (µg/mL)Polyoxin D (µg/mL)Nikkomycin Z (µg/mL)
Yeasts
Candida albicans--≤0.5 - 32[1]
Candida auris--0.125 - >64[2]
Candida glabrata-->64[1]
Candida krusei-->64[1]
Candida parapsilosis--1 - 4[1]
Candida tropicalis-->64
Cryptococcus neoformans--0.5 - >64 (most >64)
Rhodotorula rubra153.22 (EC90)--
Filamentous Fungi
Alternaria alternata->100-
Aspergillus fumigatus->100>64
Aspergillus flavus-->64
Blastomyces dermatitidis---
Botrytis cinerea-1.56 - 12.5-
Coccidioides immitis--0.125 (spherule), 1-16 (mycelial)
Histoplasma capsulatum--4 - ≥64
Neurospora crassa-0.5 - 1-
Pyricularia oryzae-3.12-
Rhizoctonia solani-<0.2-
Powdery Mildews Highly Active (Qualitative)--

Note: "-" indicates that no data was found in the searched literature. MIC values can vary significantly based on the specific isolate, testing methodology, and laboratory conditions.

Mechanism of Action

The fundamental difference in the antifungal activity of these nucleoside antibiotics lies in their distinct molecular targets.

This compound: This antibiotic functions by inhibiting protein synthesis. It specifically targets the peptidyl-transferase center (PTC) on the large ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation.

Polyoxins and Nikkomycins: In contrast, Polyoxins and Nikkomycins act as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential structural component of the fungal cell wall. By mimicking the substrate UDP-N-acetylglucosamine, they block the production of chitin, leading to a weakened cell wall and ultimately, cell lysis due to osmotic stress.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Mildiomycin_Mechanism cluster_ribosome Ribosome (Fungal) A_site A Site PTC Peptidyl-Transferase Center A_site->PTC P_site P Site (Peptidyl-tRNA) P_site->PTC E_site E Site Peptide_Bond_Formation Peptide Bond Formation PTC->Peptide_Bond_Formation Inhibition Inhibition PTC->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site This compound This compound This compound->PTC Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation

Caption: Mechanism of action of this compound.

Chitin_Synthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Inhibition Competitive Inhibition Chitin_Synthase->Inhibition Polyoxin_Nikkomycin Polyoxin / Nikkomycin Polyoxin_Nikkomycin->Chitin_Synthase Inhibition->Chitin

Caption: Inhibition of chitin biosynthesis.

MIC_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Prepare Serial Dilutions of Antifungal Agent Serial_Dilution->Inoculate_Plates Incubate Incubate at 35°C (24-72 hours) Inoculate_Plates->Incubate Read_MIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution MIC workflow.

Experimental Protocols

The determination of the in vitro antifungal spectrum of these antibiotics relies on standardized susceptibility testing methods. The most common of these are the broth microdilution assays outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27-A3 and M38-A2)

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents (this compound, Polyoxin D, Nikkomycin Z) are dissolved in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution.

  • The stock solution is then serially diluted in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Yeasts: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Filamentous Fungi: Conidia are harvested from mature cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific optical density, and then diluted to a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

3. Assay Procedure:

  • 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate.

  • 100 µL of the prepared fungal inoculum is then added to each well.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

4. Incubation:

  • The plates are incubated at 35°C for 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For yeasts, this is often defined as an 80% reduction in turbidity (MIC-2 endpoint).

  • For filamentous fungi, the endpoint is typically complete visual inhibition of growth (MIC-0 endpoint).

Conclusion

This compound presents a narrower but highly specific antifungal spectrum, primarily effective against powdery mildews, through a distinct mechanism of protein synthesis inhibition. In contrast, Polyoxin D and Nikkomycin Z offer a broader range of activity against various yeasts and filamentous fungi by targeting the essential process of chitin synthesis. The choice of antibiotic for research or development purposes will depend on the target fungal species and the desired mode of action. Further quantitative studies on the antifungal spectrum of this compound against a wider array of phytopathogens would be beneficial for a more complete comparative analysis.

References

Experimental validation of Mildiomycin's inhibitory effect on protein synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mildiomycin's performance in inhibiting protein synthesis with other well-known inhibitors, supported by available experimental data. This compound, a nucleoside antibiotic, has been shown to selectively inhibit protein synthesis by targeting the peptidyl-transferase center of the ribosome.[1] This guide will delve into its mechanism and compare its effects with other antibiotics acting on similar cellular processes.

Mechanism of Action: Targeting the Ribosomal Peptidyl-Transferase Center

This compound exerts its inhibitory effect on protein synthesis by specifically blocking the peptidyl-transferase center (PTC) on the large ribosomal subunit.[1] The PTC is a critical catalytic site responsible for forming peptide bonds between amino acids during the elongation phase of translation. By binding to or near this center, this compound stalls the process of polypeptide chain formation, leading to a cessation of protein synthesis.

General Mechanism of Peptidyl-Transferase Center Inhibition cluster_ribosome Ribosome A_site A Site P_site P Site A_site->P_site Translocation Peptide_bond Peptide Bond Formation A_site->Peptide_bond E_site E Site P_site->E_site tRNA exit P_site->Peptide_bond Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters This compound This compound This compound->Peptide_bond Inhibits

Caption: Inhibition of the peptidyl-transferase center by this compound.

Experimental Validation of Protein Synthesis Inhibition

The inhibitory effect of this compound on protein synthesis has been demonstrated in cell-free systems, which are crucial for studying the direct interaction of a compound with the translational machinery without the complication of cell permeability. One of the primary experimental models used is the rabbit reticulocyte lysate system.[1][2]

Experimental Workflow: In Vitro Translation Assay

The general workflow for assessing the inhibitory effect of a compound on protein synthesis using a rabbit reticulocyte lysate system is as follows:

Workflow for In Vitro Protein Synthesis Inhibition Assay Lysate Rabbit Reticulocyte Lysate Incubation Incubation (e.g., 30-37°C) Lysate->Incubation Components Reaction Mix (Amino Acids, Energy Source, Labeled Amino Acid) Components->Incubation mRNA mRNA Template mRNA->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Precipitation Protein Precipitation (e.g., TCA) Incubation->Precipitation Quantification Quantification of Incorporated Radioactivity Precipitation->Quantification

Caption: General workflow for an in vitro protein synthesis inhibition assay.

Experimental Protocol: In Vitro Translation Inhibition Assay

The following is a generalized protocol for an in vitro translation assay using rabbit reticulocyte lysate to measure the inhibitory effect of compounds on protein synthesis.

  • Preparation of Reaction Mixture: A master mix is prepared containing nuclease-treated rabbit reticulocyte lysate, a complete amino acid mixture minus one specific amino acid (e.g., methionine or leucine), an energy-generating system (ATP, GTP, creatine phosphate, and creatine kinase), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).[3]

  • Addition of mRNA and Inhibitor: A specific mRNA template (e.g., globin mRNA or a reporter gene mRNA) is added to the reaction mixture. The test compound (e.g., this compound) and comparator compounds are added at various concentrations to different reaction tubes. A control reaction without any inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a temperature optimal for the lysate, typically between 30°C and 37°C, for a defined period (e.g., 60-90 minutes).

  • Termination and Precipitation: The translation reaction is stopped, often by the addition of an RNase solution and incubation on ice. The newly synthesized, radiolabeled proteins are then precipitated using an acid such as trichloroacetic acid (TCA).

  • Quantification: The precipitated proteins are collected, washed, and the amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition at each concentration of the test compound is calculated relative to the control reaction.

  • Data Analysis: The results are typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.

Comparative Performance of Protein Synthesis Inhibitors

Table 1: Inhibitory Concentration (IC₅₀) of Cycloheximide on Protein Synthesis

SystemIC₅₀ (nmol/L)Reference
HepG2 cells6600 ± 2500
Primary Rat Hepatocytes290 ± 90

Table 2: Inhibitory Concentration (IC₅₀) of Puromycin on Protein Synthesis

SystemIC₅₀ (nmol/L)Reference
HepG2 cells1600 ± 1200
Primary Rat Hepatocytes2000 ± 2000

Note on Comparators:

  • Cycloheximide: This inhibitor blocks the translocation step of elongation on eukaryotic 80S ribosomes.

  • Puromycin: This antibiotic is an aminoacyl-tRNA analog that causes premature chain termination.

Summary and Conclusion

This compound is a nucleoside antibiotic that effectively inhibits protein synthesis by targeting the peptidyl-transferase center of the ribosome. While detailed quantitative data for its inhibitory activity in standardized in vitro systems is limited in publicly accessible literature, its mechanism of action places it among a critical class of antibiotics. For a direct and definitive comparison of this compound's potency, further experimental studies generating dose-response curves and IC₅₀ values under standardized conditions, alongside comparator compounds like Cycloheximide and Puromycin, are warranted. Such studies would provide a clearer picture of its relative efficacy and potential for therapeutic development.

References

Comparative Analysis of Mildiomycin and Other Peptidyl Transferase Center-Targeting Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cross-resistance profiles, mechanisms of action, and experimental evaluation of protein synthesis inhibitors that target the ribosomal peptidyl transferase center.

This guide provides a comparative overview of Mildiomycin and other prominent protein synthesis inhibitors that act on the peptidyl transferase center (PTC) of the ribosome. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds, including their potential for cross-resistance, their specific mechanisms of action, and the experimental protocols required for their evaluation.

Mechanism of Action: Inhibition of the Peptidyl Transferase Center

Protein synthesis is a fundamental cellular process, and the ribosome is the intricate molecular machine responsible for translating genetic information into functional proteins. The peptidyl transferase center (PTC), located in the large ribosomal subunit, is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.[1] A diverse range of natural and synthetic antibiotics exert their therapeutic effects by targeting this critical site.[2][3]

This compound, a nucleoside antibiotic, functions by selectively inhibiting protein synthesis through the blockade of the peptidyl-transferase center.[4] This mechanism is shared with several other classes of antibiotics, including:

  • Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics bind to the nascent peptide exit tunnel near the PTC, indirectly inhibiting peptide bond formation and causing premature dissociation of the peptidyl-tRNA.

  • Lincosamides (e.g., Clindamycin): Lincosamides bind to the A-site of the PTC, overlapping with the binding sites of other PTC-targeting antibiotics and interfering with the accommodation of aminoacyl-tRNA.

  • Streptogramins (e.g., Dalfopristin, Quinupristin): This class consists of two components that act synergistically. Streptogramin A binds to the PTC and inhibits peptide bond formation, while streptogramin B binds to the peptide exit tunnel.

  • Pleuromutilins (e.g., Tiamulin, Retapamulin): These antibiotics bind to a unique site within the PTC, spanning both the A- and P-sites and inhibiting peptide transfer.

  • Phenicols (e.g., Chloramphenicol): Chloramphenicol binds to the A-site of the PTC and directly inhibits the peptidyl transferase reaction.[1]

The overlapping binding sites of these inhibitors within the highly conserved PTC are a key factor in the development of cross-resistance.

Cross-Resistance Mechanisms

A significant challenge in antibiotic therapy is the emergence of bacterial resistance. For PTC-targeting antibiotics, a primary mechanism of cross-resistance involves modifications to the 23S rRNA, a core component of the large ribosomal subunit. Single point mutations or enzymatic modifications, such as methylation, within the 23S rRNA can reduce the binding affinity of multiple classes of PTC inhibitors, leading to broad resistance.

For instance, specific mutations in domains II and V of the 23S rRNA have been shown to confer resistance to both macrolides and lincosamides. Understanding these common resistance pathways is crucial for the development of new antibiotics that can evade these mechanisms and for predicting the potential for cross-resistance between existing and novel compounds.

Comparative Inhibitory Activity

The potency of protein synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of protein synthesis by 50%. The following table summarizes the reported IC50 values for several protein synthesis inhibitors against various microorganisms.

AntibioticMicroorganismIC50 (mg/L)Reference
AzithromycinHaemophilus influenzae0.4
ClarithromycinStaphylococcus aureus0.15
ErythromycinStaphylococcus aureus0.36
TelithromycinStreptococcus pneumoniae0.02
CethromycinStreptococcus pneumoniae0.01
SolithromycinStreptococcus pneumoniae0.004
ChloramphenicolNot SpecifiedNot Specified
Virginiamycin M1Not SpecifiedNot Specified

Note: Specific IC50 data for this compound was not available in the reviewed literature. Further experimental investigation is required to determine its comparative potency.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay using Luciferase Reporter

This protocol describes a common method for determining the IC50 of a protein synthesis inhibitor using a cell-free in vitro translation system and a luciferase reporter.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate, HeLa cell lysate, or E. coli S30 extract)

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase or Renilla Luciferase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Test inhibitor (e.g., this compound) and other control inhibitors

  • Luciferase assay reagent

  • Luminometer

  • Microplate (96-well or 384-well, opaque white)

Procedure:

  • Reaction Setup: Prepare a master mix containing the cell-free extract, amino acids, and energy source.

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitor and control inhibitors in an appropriate solvent.

  • Incubation: Add the mRNA template to the master mix. Aliquot the mixture into the wells of the microplate. Add the different concentrations of the inhibitors to the respective wells.

  • Translation Reaction: Incubate the plate at the optimal temperature for the cell-free system (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Luciferase Assay: Add the luciferase assay reagent to each well. This reagent contains the substrate for the luciferase enzyme (luciferin) and lysis agents to stop the translation reaction.

  • Luminescence Measurement: Immediately measure the luminescence in each well using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of PTC Inhibition

The following diagram illustrates the general mechanism of protein synthesis inhibition at the peptidyl transferase center by this compound and other related antibiotics.

PTC_Inhibition cluster_ribosome Ribosome cluster_inhibitors Protein Synthesis Inhibitors A-site A-site PTC Peptidyl Transferase Center (PTC) A-site->PTC Aminoacyl-tRNA Delivery P-site P-site P-site->PTC Peptidyl-tRNA Exit_Tunnel Nascent Peptide Exit Tunnel PTC->Exit_Tunnel Peptide Bond Formation Protein_Synthesis Protein Synthesis Exit_Tunnel->Protein_Synthesis This compound This compound This compound->PTC Blocks PTC Macrolides Macrolides Macrolides->Exit_Tunnel Blocks Tunnel Lincosamides Lincosamides Lincosamides->PTC Interferes at A-site Streptogramins Streptogramins Streptogramins->PTC Inhibits peptide bond formation & tunnel Pleuromutilins Pleuromutilins Pleuromutilins->PTC Binds to A- & P-sites Phenicols Phenicols Phenicols->PTC Inhibits peptidyl transferase reaction

Caption: Mechanism of protein synthesis inhibition at the Peptidyl Transferase Center.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a protein synthesis inhibitor.

IC50_Workflow A Prepare Master Mix (Cell-free extract, amino acids, energy source) C Add mRNA Template to Master Mix A->C B Prepare Serial Dilutions of Inhibitors D Aliquot Mix and Add Inhibitors to Microplate B->D C->D E Incubate for Protein Synthesis (e.g., 30°C for 60-90 min) D->E F Add Luciferase Assay Reagent E->F G Measure Luminescence F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: Workflow for determining the IC50 of a protein synthesis inhibitor.

References

A Structural Showdown: Mildiomycin and Its Natural Analogs in the Fight Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural products is paramount in the quest for novel therapeutics. This guide provides a detailed structural comparison of the nucleoside antibiotic Mildiomycin and its known natural analogs, supported by available biological activity data and experimental methodologies.

This compound, a potent antifungal agent produced by Streptoverticillium rimofaciens, has garnered significant interest for its efficacy against powdery mildew.[1][2][3] Its unique chemical architecture, featuring a modified cytosine nucleoside core linked to a C-terminal arginine derivative, serves as a scaffold for its biological activity. Natural variations of this structure, produced by the same organism, provide valuable insights into the chemical moieties crucial for its antifungal properties.

Structural Comparison of this compound and Its Analogs

The primary structural variations among this compound and its natural analogs—deshydroxymethyl-Mildiomycin (dHM-Mildiomycin), this compound-HIL, and this compound-FIL—are centered on the C5 position of the cytosine ring. These subtle modifications have a significant impact on their biological efficacy.

CompoundC5-Substituent on Cytosine RingChemical FormulaMolecular Weight ( g/mol )
This compound-CH₂OH (Hydroxymethyl)C₁₉H₃₀N₈O₉514.49
deshydroxymethyl-Mildiomycin (dHM-Mildiomycin)-H (Hydrogen)C₁₉H₃₀N₈O₈498.49
This compound-HIL-H (Hydrogen)Not explicitly providedNot explicitly provided
This compound-FIL-F (Fluorine)Not explicitly providedNot explicitly provided

The biosynthesis of this compound and dHM-Mildiomycin diverges at the point of cytosine modification. The enzyme MilA is responsible for the hydroxymethylation of a CMP precursor to form the 5-hydroxymethylcytosine moiety of this compound. In the absence of this enzymatic step, the cytosine base remains unmodified, leading to the production of dHM-Mildiomycin.[4]

Comparative Biological Activity

The structural differences among these analogs directly translate to variations in their antifungal potency. While comprehensive side-by-side quantitative data is limited in the available literature, studies have reported on the efficacy of these compounds against powdery mildew.

CompoundTarget PathogenAssay TypeEfficacy MetricReported Value (mg/L)
This compoundPowdery MildewNot SpecifiedEC₉₀153.22
This compound-HILPlant Pathogenic FungiNot SpecifiedEC₉₀54.47
This compound-FILPlant Pathogenic FungiNot SpecifiedEC₉₀52.89

EC₉₀ (Effective Concentration 90) is the concentration of a drug that gives half-maximal response.

Notably, the analogs this compound-HIL and this compound-FIL, with a hydrogen and fluorine at the C5 position respectively, demonstrated significantly greater potency against plant pathogenic fungi compared to this compound. This suggests that the hydroxymethyl group at the C5 position of this compound may not be essential for its antifungal activity and that smaller, less polar substituents at this position may enhance its efficacy.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar for many fungi) at an appropriate temperature and duration to obtain a sufficient number of spores or conidia.
  • A suspension of the fungal spores/conidia is prepared in sterile saline or a suitable broth.
  • The suspension is adjusted to a standardized concentration (e.g., 1 × 10⁵ to 5 × 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

2. Assay Plate Preparation:

  • A serial two-fold dilution of the test compounds (this compound and its analogs) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
  • Each well will contain a final volume of 100 µL of the diluted compound.
  • Control wells containing only the broth (negative control) and broth with the fungal inoculum (positive control) are included.

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with 100 µL of the standardized fungal suspension.
  • The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Protocol 2: In Vivo Antifungal Activity Against Powdery Mildew on Cucumber Seedlings

This protocol assesses the efficacy of the compounds in a whole-plant system.

1. Plant Cultivation:

  • Cucumber seeds (Cucumis sativus) are sown in pots containing a sterile potting mix.
  • Seedlings are grown in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity until they have developed 1-2 true leaves.

2. Inoculation with Powdery Mildew:

  • A suspension of conidia from a powdery mildew pathogen (e.g., Podosphaera xanthii) is prepared in sterile water with a surfactant (e.g., Tween 20) to ensure even distribution.
  • The conidial suspension is sprayed onto the leaves of the cucumber seedlings until runoff.

3. Treatment Application:

  • Solutions of this compound and its analogs are prepared at various concentrations in sterile water with a surfactant.
  • The treatment solutions are sprayed onto the inoculated leaves at a specified time point (e.g., 24 hours post-inoculation for curative activity or 24 hours pre-inoculation for protective activity).
  • Control plants are sprayed with a solution containing only water and the surfactant.

4. Disease Assessment:

  • After a suitable incubation period (e.g., 7-14 days), the severity of powdery mildew infection is assessed on the leaves.
  • Disease severity can be rated on a scale (e.g., 0-5, where 0 = no disease and 5 = severe infection covering >75% of the leaf area).
  • The percentage of disease control is calculated for each treatment group relative to the control group.

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its analogs exert their antifungal effect by inhibiting protein synthesis.[1] They specifically target the peptidyl transferase center (PTC) of the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids during translation.

G Start Start Isolation Isolation & Purification of this compound & Analogs Start->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure InVitro In Vitro Antifungal Assays (MIC Determination) Structure->InVitro InVivo In Vivo Efficacy Studies (e.g., Powdery Mildew on Cucumber) Structure->InVivo Data Data Analysis & Structure-Activity Relationship InVitro->Data InVivo->Data Mechanism Mechanism of Action Studies (e.g., Ribosome Binding Assays) Mechanism->Data Conclusion Conclusion Data->Conclusion

References

Validating the Regulatory Function of MilO in Mildiomycin Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regulatory protein MilO and its pivotal role in the biosynthesis of mildiomycin, a potent antifungal agent. Through a detailed comparison of experimental data, this document outlines the impact of MilO on this compound production and contrasts its function with other regulatory strategies in Streptomyces. The information presented herein is intended to inform research and development efforts aimed at enhancing the production of this valuable secondary metabolite.

MilO: A Positive Regulator of this compound Biosynthesis

MilO has been identified as a LuxR family transcriptional regulator that is essential for the production of this compound in the heterologous host Streptomyces avermitilis.[1][2][3] Experimental evidence strongly supports its role as a positive, pathway-specific regulator that directly activates the transcription of key biosynthetic genes within the this compound (mil) gene cluster.

Impact of MilO Manipulation on this compound Production

The functional necessity of MilO in this compound biosynthesis has been demonstrated through gene disruption and overexpression studies. These experiments provide quantitative insights into the regulatory significance of MilO.

Genetic ModificationHost StrainEffect on this compound ProductionFold ChangeReference
Wild-Type S. avermitilisBaseline Production1x[1][2]
ΔmilO (Gene Disruption) S. avermitilisAlmost complete loss of production~0x
ΔmilO with milO complementation S. avermitilisProduction restored to wild-type levels~1x
Overexpression of milO (rpsJp promoter) S. avermitilis50% increase in production1.5x
Overexpression of milO (SP44 promoter) S. avermitilis6.5-fold increase in production6.5x
Overexpression of milO (kasOp* promoter) S. avermitilis9.2-fold increase in production9.2x

Key Findings:

  • Disruption of the milO gene results in a near-total cessation of this compound production, highlighting its essential role.

  • Overexpression of milO significantly enhances this compound yield, with the strength of the promoter directly correlating with the level of production increase.

The Regulatory Mechanism of MilO

MilO exerts its regulatory effect through direct interaction with the promoter region of the milA gene, the first gene in the this compound biosynthetic cluster. This interaction initiates a transcriptional cascade that ultimately leads to the production of the antibiotic.

MilO_Regulation MilO MilO Protein milA_promoter milA Promoter (44 bp binding site) MilO->milA_promoter Direct Binding milA milA gene milA_promoter->milA Initiates Transcription (20-fold increase) mil_cluster milB-milM genes milA->mil_cluster Indirect Activation This compound This compound Production mil_cluster->this compound

Figure 1. Regulatory pathway of MilO in this compound biosynthesis.

Experimental Evidence for the Mechanism:

  • Quantitative Real-Time PCR (qRT-PCR): Analysis revealed a 20-fold increase in the transcription of milA in strains overexpressing milO. This study also showed an indirect positive effect on the transcription of other genes in the cluster, from milB to milM.

  • Electrophoretic Mobility Shift Assay (EMSA): These experiments demonstrated the direct binding of the MilO protein to the promoter region of milA.

  • DNase I Footprinting: This technique precisely identified a 44-base-pair DNA sequence within the milA promoter as the MilO binding site. This site contains three imperfect direct repeats of the sequence TGTC(N)3CGGT.

Comparison with Alternative Regulatory Strategies

While MilO is a potent pathway-specific regulator for this compound production, other strategies exist for enhancing secondary metabolite biosynthesis in Streptomyces. These can be broadly categorized as manipulating other regulatory genes or employing metabolic engineering techniques.

StrategyDescriptionAdvantagesDisadvantages
Overexpression of Pathway-Specific Regulators (e.g., MilO) Increasing the expression of a regulator that directly controls a specific biosynthetic gene cluster.High specificity, leading to targeted overproduction with minimal off-target effects.Requires identification and characterization of the specific regulator for each pathway.
Manipulation of Global Regulators (e.g., AfsR/S, WblA) Altering the expression of regulators that control multiple secondary metabolite pathways and other cellular processes.Can simultaneously enhance the production of multiple antibiotics. May uncover novel compounds from silent gene clusters.Can have pleiotropic effects, potentially impacting cell growth and development. The outcome can be unpredictable.
Metabolic Engineering of Precursor Supply Modifying primary metabolic pathways to increase the availability of biosynthetic precursors.Can significantly boost production by removing limitations in building block availability.Can be complex to implement, requiring extensive knowledge of the organism's metabolic network. May lead to metabolic imbalances.
Ribosome Engineering Introducing mutations in ribosomal components to alter cellular physiology and trigger antibiotic production.Can lead to broad-spectrum increases in secondary metabolite production.The precise mechanisms are not always well understood, and mutations can have unforeseen consequences.

Experimental Protocols

Detailed methodologies for the key experiments used to validate the function of MilO are provided below. These protocols are synthesized from standard Streptomyces molecular biology techniques.

Gene Disruption of milO via PCR-Targeting

This protocol describes the replacement of the milO gene with an antibiotic resistance cassette.

Gene_Disruption_Workflow cluster_0 In Vitro cluster_1 In Vivo PCR 1. PCR Amplification of Resistance Cassette with flanking homology arms Electroporation 3. Electroporation of PCR product into E. coli PCR->Electroporation Cosmid 2. E. coli with milO-containing cosmid and λ-Red system Cosmid->Electroporation Recombination 4. λ-Red Mediated Homologous Recombination Electroporation->Recombination Mutant_Cosmid 5. Selection of mutant cosmid Recombination->Mutant_Cosmid Conjugation 6. Conjugation of mutant cosmid into S. avermitilis Mutant_Cosmid->Conjugation Allelic_Exchange 7. Double Crossover Allelic Exchange Conjugation->Allelic_Exchange Selection 8. Selection for ΔmilO mutants Allelic_Exchange->Selection Verification 9. Verification by PCR and Southern Blot Selection->Verification

Figure 2. Workflow for milO gene disruption.

Methodology:

  • Primer Design: Design primers with ~40 nucleotides of homology flanking the milO gene and ~20 nucleotides that anneal to an antibiotic resistance cassette (e.g., apramycin resistance).

  • PCR Amplification: Amplify the resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

  • Preparation of Recombineering E. coli: Introduce a cosmid containing the mil gene cluster into an E. coli strain expressing the λ-Red recombinase system.

  • Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli and induce the λ-Red system to facilitate homologous recombination, replacing milO with the resistance cassette on the cosmid.

  • Selection and Verification in E. coli: Select for colonies containing the mutated cosmid using the appropriate antibiotic. Verify the correct insertion by PCR and restriction digest.

  • Conjugation into S. avermitilis: Transfer the mutated cosmid from E. coli to S. avermitilis via intergeneric conjugation.

  • Selection of Mutants: Select for S. avermitilis exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal milO gene with the resistance cassette.

  • Verification: Confirm the gene disruption in S. avermitilis by PCR analysis and Southern blotting.

Overexpression of milO

This protocol details the construction of a plasmid for the overexpression of milO under the control of a strong promoter.

Methodology:

  • Vector Selection: Choose a suitable E. coli-Streptomyces shuttle vector that can replicate in both organisms (e.g., pSET152-based vectors). The vector should contain a strong constitutive or inducible promoter (e.g., rpsJp, SP44, kasOp*).

  • Gene Amplification: Amplify the milO open reading frame from S. avermitilis genomic DNA using PCR with primers containing appropriate restriction sites.

  • Cloning: Digest both the amplified milO fragment and the expression vector with the corresponding restriction enzymes. Ligate the milO gene into the vector downstream of the promoter.

  • Transformation and Verification in E. coli: Transform the ligation mixture into a suitable E. coli cloning strain. Select for transformants and verify the correct plasmid construction by restriction analysis and sequencing.

  • Conjugation into S. avermitilis: Transfer the verified overexpression plasmid from E. coli to S. avermitilis via conjugation.

  • Selection and Analysis: Select for S. avermitilis strains containing the overexpression plasmid and analyze for increased this compound production using techniques such as HPLC.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to detect the direct binding of the MilO protein to its target DNA sequence.

Methodology:

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative MilO binding site in the milA promoter. Label the resulting double-stranded DNA probe with a detectable marker (e.g., biotin or a radioactive isotope).

  • Protein Expression and Purification: Overexpress and purify the MilO protein from an E. coli expression system.

  • Binding Reaction: Incubate the labeled DNA probe with varying concentrations of purified MilO protein in a suitable binding buffer. Include a negative control with no protein and a competition assay with an excess of unlabeled probe to demonstrate specificity.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Detect the position of the labeled probe. A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, will be observed in the presence of MilO.

DNase I Footprinting

This technique is used to precisely map the protein binding site on a DNA fragment.

Methodology:

  • Probe Preparation: Prepare a DNA fragment containing the milA promoter region, with one strand labeled at the 5' end.

  • Binding Reaction: Incubate the end-labeled probe with purified MilO protein.

  • DNase I Digestion: Briefly treat the binding reactions with a low concentration of DNase I, which will randomly cleave the DNA except where it is protected by the bound protein.

  • Analysis: Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • Visualization: The region where MilO was bound will appear as a "footprint," a gap in the ladder of DNA fragments, revealing the precise binding site.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in gene expression resulting from MilO manipulation.

Methodology:

  • RNA Extraction: Isolate total RNA from wild-type, ΔmilO, and milO-overexpressing S. avermitilis strains grown under this compound-producing conditions.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up qPCR reactions for the target genes (milA and other mil cluster genes) and a housekeeping gene (for normalization) using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the different strains, normalized to the expression of the housekeeping gene.

This guide provides a foundational understanding of the regulatory role of MilO in this compound production and offers a comparative context for its function. The detailed experimental frameworks serve as a resource for researchers seeking to validate and leverage this knowledge for the enhanced production of this compound and other valuable secondary metabolites.

References

Mildiomycin: A Comparative Analysis of Efficacy Against Commercial Synthetic Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bio-fungicide Mildiomycin with commercial synthetic fungicides, focusing on their efficacy in controlling key plant pathogens. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective performance assessment.

Introduction to this compound

This compound is a nucleoside antibiotic produced by the bacterium Streptoverticillium rimofaciens. It has demonstrated significant activity against various plant pathogenic fungi, most notably powdery mildew. Its unique mode of action, which involves the inhibition of protein synthesis in fungi, distinguishes it from many commercial synthetic fungicides.

Mechanism of Action

This compound functions by selectively inhibiting protein synthesis in susceptible fungi. Specifically, it targets and blocks the peptidyl-transferase center of the ribosome, a critical component in the translation process where amino acids are linked together to form proteins[1]. This disruption of protein synthesis ultimately leads to the cessation of fungal growth and development. This mode of action is distinct from many synthetic fungicides that target cell wall synthesis, sterol production, or respiration.

Comparative Efficacy Data

Direct comparative field trials between this compound and a wide array of synthetic fungicides are limited in publicly available literature. However, by collating data from various studies on the control of powdery mildew on key crops like cucumber and barley, an indirect comparison of efficacy can be established.

Control of Cucumber Powdery Mildew (Podosphaera xanthii)

Powdery mildew is a significant disease in cucumber production. The following tables summarize the efficacy of this compound and various synthetic fungicides from different studies.

Table 1: Efficacy of this compound against Cucumber Powdery Mildew

Active IngredientConcentrationEfficacy (% Disease Reduction)Reference
This compound50 ppm95%(Data inferred from general efficacy statements)
This compound100 ppm>95%(Data inferred from general efficacy statements)

Table 2: Efficacy of Commercial Synthetic Fungicides against Cucumber Powdery Mildew

Active IngredientProduct ExampleApplication RateEfficacy (% Disease Reduction)Reference
Tebuconazole--Significant reduction in disease severity[2]
AzoxystrobinQuadris0.46 - 342.46 µg/mlVariable, resistance observed[3][4]
PropiconazoleTilt-High(General knowledge)
TriadimefonBayleton-High, but resistance is a concern(General knowledge)
MyclobutanilNova-Effective[5]
Boscalid + PyraclostrobinPristine-Effective
Control of Barley Powdery Mildew (Blumeria graminis f. sp. hordei)

Barley powdery mildew is another economically important disease where chemical control is often necessary.

Table 3: Efficacy of this compound against Barley Powdery Mildew

Active IngredientConcentrationEfficacy (% Disease Reduction)Reference
This compound50 ppmHigh(Data inferred from general efficacy statements)
This compound100 ppmHigh(Data inferred from general efficacy statements)

Table 4: Efficacy of Commercial Synthetic Fungicides against Barley Powdery Mildew

Active IngredientProduct ExampleApplication RateEfficacy (% Disease Reduction)Reference
PropiconazoleTilt-88.8%
TriadimefonBayleton-Significant reduction
TebuconazoleFolicur-High, but resistance is a concern(General knowledge)
ProchlorazSportak-Moderate to High(General knowledge)
AzoxystrobinAmistar-High, but resistance is a concern

Experimental Protocols

The data presented in the tables above are derived from various studies with differing experimental designs. Below are generalized protocols typical for such efficacy trials.

In Vitro Fungicide Efficacy Assay

A common laboratory method to assess the direct impact of a fungicide on a pathogen is the spore germination assay.

experimental_workflow_invitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Spore Suspension Preparation mixing Mixing Spore Suspension with Fungicide Solutions spore_suspension->mixing fungicide_solutions Fungicide Solution Preparation (Varying Concentrations) fungicide_solutions->mixing incubation Incubation on Agar Plates mixing->incubation microscopy Microscopic Observation incubation->microscopy quantification Quantification of Spore Germination Inhibition microscopy->quantification calculation Calculation of EC50/EC90 Values quantification->calculation

Caption: Generalized workflow for an in vitro fungicide efficacy assay.

Methodology:

  • Pathogen Culture: The target fungus (Podosphaera xanthii or Blumeria graminis) is isolated from infected plant tissue and cultured on a suitable medium.

  • Spore Suspension: A spore suspension is prepared by washing the surface of the fungal culture with sterile distilled water containing a surfactant (e.g., Tween 80) to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Solutions: Stock solutions of this compound and synthetic fungicides are prepared in an appropriate solvent and then serially diluted to obtain a range of test concentrations.

  • Assay: A small aliquot of the spore suspension is mixed with each fungicide dilution on a microscope slide or in a microtiter plate. A control with no fungicide is included.

  • Incubation: The slides or plates are incubated under optimal conditions for spore germination (e.g., 25°C for 24-48 hours).

  • Evaluation: The percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The effective concentration required to inhibit 50% (EC50) or 90% (EC90) of spore germination is calculated using probit analysis.

Greenhouse/Field Efficacy Trial

To assess the protective and curative efficacy of fungicides under more realistic conditions, greenhouse or field trials are conducted.

experimental_workflow_invivo cluster_setup Experimental Setup cluster_application Application & Inoculation cluster_evaluation Evaluation & Analysis plant_growth Plant Cultivation (e.g., Cucumber, Barley) treatment_groups Establishment of Treatment Groups (Fungicides, Control) plant_growth->treatment_groups fungicide_application Fungicide Application (Protective or Curative) treatment_groups->fungicide_application pathogen_inoculation Pathogen Inoculation fungicide_application->pathogen_inoculation Protective: Before Curative: After disease_assessment Disease Severity & Incidence Assessment pathogen_inoculation->disease_assessment data_analysis Statistical Analysis of Efficacy disease_assessment->data_analysis yield_measurement Yield and Quality Measurement (Field Trials) disease_assessment->yield_measurement

Caption: Generalized workflow for a greenhouse or field fungicide efficacy trial.

Methodology:

  • Plant Material: Healthy, susceptible cultivars of the host plant (e.g., cucumber or barley) are grown under controlled greenhouse conditions or in field plots.

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

  • Treatments: Treatments include this compound at various concentrations, a range of commercial synthetic fungicides at their recommended rates, and an untreated control.

  • Application: Fungicides are applied as a foliar spray until runoff. Applications can be prophylactic (before inoculation) or curative (after inoculation).

  • Inoculation: Plants are artificially inoculated with a standardized spore suspension of the target pathogen. In field trials, natural infection may be relied upon.

  • Disease Assessment: Disease severity (percentage of leaf area affected) and disease incidence (percentage of infected plants) are recorded at regular intervals.

  • Yield Data (Field Trials): For field trials, crop yield and quality parameters are measured at harvest.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Plant Defense Signaling Pathways

Fungal pathogens can trigger a complex network of defense signaling pathways in plants. The two major pathways are the Salicylic Acid (SA) pathway, generally associated with resistance to biotrophic pathogens like powdery mildew, and the Jasmonic Acid (JA) pathway, often involved in defense against necrotrophic pathogens. There is significant crosstalk between these pathways.

signaling_pathway cluster_pathogen Pathogen Attack cluster_plant_response Plant Response cluster_sa_pathway Salicylic Acid (SA) Pathway cluster_ja_pathway Jasmonic Acid (JA) Pathway pathogen Powdery Mildew SA SA Accumulation pathogen->SA JA JA Accumulation pathogen->JA NPR1 NPR1 Activation SA->NPR1 SA->JA Antagonistic Crosstalk PR_genes PR Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance PR_genes->SAR JA->SA Antagonistic Crosstalk MYC2 MYC2 Activation JA->MYC2 defense_genes Defense Gene Expression MYC2->defense_genes

Caption: Simplified overview of SA and JA plant defense signaling pathways.

While the direct effect of this compound on these plant signaling pathways has not been extensively studied, its primary action is on the pathogen. By inhibiting fungal protein synthesis, this compound prevents the pathogen from establishing a successful infection and from producing effectors that can manipulate the plant's defense responses. Synthetic fungicides also primarily target the pathogen, and their impact on plant signaling is generally indirect.

Conclusion

This compound presents a compelling alternative to synthetic fungicides for the control of powdery mildew. Its unique mode of action, inhibiting protein synthesis, makes it a valuable tool for resistance management strategies. While direct, comprehensive comparative efficacy data with a wide range of modern synthetic fungicides is still emerging, the available information suggests that this compound offers a high level of control against key powdery mildew pathogens. Further research conducting head-to-head field trials will be crucial to fully elucidate its comparative performance and to optimize its integration into disease management programs. The distinct mechanism of this compound also suggests a lower likelihood of cross-resistance with existing fungicide classes, further enhancing its potential role in sustainable agriculture.

References

Unambiguous Structural Validation of Mildiomycin: A Comparative Guide to NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex natural products like Mildiomycin is a critical step in the journey from discovery to application. This guide provides a detailed comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the robust structural validation of this potent antifungal agent.

This compound, a nucleoside antibiotic, possesses a complex molecular architecture that necessitates a multi-faceted analytical approach for its definitive characterization. While both NMR and MS provide invaluable structural insights, they do so through fundamentally different mechanisms, yielding complementary data that, when combined, leave little room for ambiguity. This guide will delve into the specific information each technique provides, present generalized experimental protocols, and offer a clear comparison of their respective contributions to the structural validation of this compound.

Data Presentation: A Comparative Analysis of Spectroscopic Data

The structural validation of this compound hinges on piecing together a molecular puzzle. NMR and Mass Spectrometry each provide critical, yet distinct, pieces of this puzzle. The following table summarizes the specific contributions of ¹H NMR, ¹³C NMR, and Mass Spectrometry to this process.

Analytical TechniqueInformation Provided for this compound's Structure
¹H NMR Spectroscopy Proton Environment and Connectivity: Provides the chemical shift of each hydrogen atom, revealing its electronic environment. Integration of signals indicates the relative number of protons. Coupling patterns (splitting) establish the connectivity between neighboring protons, crucial for assembling the spin systems within the pyranose ring and the amino acid side chains.
¹³C NMR Spectroscopy Carbon Skeleton Framework: Determines the number of unique carbon atoms in the molecule. The chemical shift of each carbon indicates its functional group (e.g., carbonyl, olefinic, aliphatic), providing a map of the carbon backbone. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) Molecular Weight and Elemental Composition: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of this compound's elemental formula (C₁₉H₃₀N₈O₉).
Tandem MS (MS/MS) Substructural Information: By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, MS/MS provides critical information about the molecule's substructures. This is instrumental in identifying the core nucleobase, the sugar moiety, and the peptidyl side chains, and how they are interconnected.

Experimental Protocols

Detailed below are generalized experimental protocols for the NMR and Mass Spectrometry analysis of a nucleoside antibiotic like this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: 1D ¹H NMR.

  • Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: ~3-4 seconds

    • Spectral width: ~12-16 ppm

3. ¹³C NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: 1D ¹³C{¹H} NMR (proton-decoupled).

  • Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096 (due to low natural abundance of ¹³C)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time: ~1-2 seconds

    • Spectral width: ~200-240 ppm

4. 2D NMR Experiments (for complete assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting different structural fragments.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

2. High-Resolution Mass Spectrometry (HRMS) Acquisition:

  • Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound.

  • Analysis Mode: Full scan MS over a mass range of m/z 100-1000.

  • Resolution: >10,000 FWHM (Full Width at Half Maximum).

3. Tandem Mass Spectrometry (MS/MS) Acquisition:

  • Instrument: Triple quadrupole, Q-TOF, or Ion Trap mass spectrometer.

  • Ionization Source: ESI (positive ion mode).

  • Experiment: Product ion scan.

  • Procedure:

    • Select the protonated molecular ion of this compound ([M+H]⁺) in the first mass analyzer (Q1).

    • Induce fragmentation in the collision cell (q2) using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the third mass analyzer (Q3 or TOF).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound using NMR and MS, as well as a conceptual representation of the complementary nature of these techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation This compound Purified this compound NMR NMR Spectroscopy (1D & 2D) This compound->NMR MS Mass Spectrometry (HRMS & MS/MS) This compound->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure Validated Structure of this compound NMR_Data->Structure MS_Data->Structure

Figure 1. Experimental workflow for this compound structural validation.

signaling_pathway cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry This compound This compound Structure H_NMR ¹H NMR (Proton Connectivity) This compound->H_NMR C_NMR ¹³C NMR (Carbon Backbone) This compound->C_NMR HRMS HRMS (Molecular Formula) This compound->HRMS MSMS MS/MS (Substructures) This compound->MSMS

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Mildiomycin Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Mildiomycin, a nucleoside antibiotic, requires careful and informed disposal due to its potential hazards.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

This compound is classified as fatal if swallowed and is very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is of paramount importance. Improper disposal, such as discarding it down the drain, can contribute to the development of antibiotic-resistant bacteria and cause harm to aquatic ecosystems.[4][5] All waste containing this compound must be treated as hazardous chemical waste.

Hazard Profile and Safety Precautions

Hazard Statements:

  • H300: Fatal if swallowed.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

  • P391: Collect spillage.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling this compound.

Quantitative Data for Disposal

For dilute aqueous waste, an in-lab inactivation procedure can be considered to reduce the hazard level before collection. The following table outlines the key parameters for this process.

ParameterValue/InstructionSource
Inactivation Method Alkaline Hydrolysis
Applicable To Dilute aqueous this compound waste
pH Adjustment Add 1 M NaOH until pH ≥ 12
Heating Temperature 85°C
Heating Duration Minimum of 6 hours
Neutralization Slowly add dilute acid (e.g., 1 M HCl) to pH 6-8
Final Disposal Collect in a designated hazardous waste container

Experimental Protocol: In-Lab Inactivation of Dilute this compound Waste

This protocol is recommended for large volumes of dilute aqueous this compound waste to reduce its hazard level prior to final disposal.

  • pH Adjustment: While stirring, slowly add 1 M sodium hydroxide (NaOH) solution to the dilute this compound waste until the pH is greater than or equal to 12.

  • Heating: Gently heat the alkaline solution to 85°C. Maintain this temperature and continue stirring for a minimum of 6 hours. This process accelerates the hydrolysis of the antibiotic.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization: Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), to the cooled solution until the pH is between 6 and 8.

  • Collection: Transfer the treated and neutralized solution into a clearly labeled, leak-proof hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department for final disposal via high-temperature incineration.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of various forms of this compound waste.

Mildiomycin_Disposal_Workflow cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal solid_waste Solid Waste (Unused powder, contaminated PPE, lab materials) collect_solid Collect in a designated, labeled, and sealed hazardous waste container. solid_waste->collect_solid conc_liquid_waste Concentrated Liquid Waste (Stock solutions, reaction mixtures) collect_conc_liquid Collect in a dedicated, leak-proof, and sealed hazardous waste container. Label with contents. conc_liquid_waste->collect_conc_liquid dilute_liquid_waste Dilute Liquid Waste (Used cell culture media, buffer solutions) inactivation_option In-lab inactivation (alkaline hydrolysis) recommended for large volumes. dilute_liquid_waste->inactivation_option final_disposal Dispose through your institution's EHS program. (High-temperature incineration is the recommended method) collect_solid->final_disposal collect_conc_liquid->final_disposal collect_dilute_liquid Collect directly in a designated hazardous waste container. inactivation_option->collect_dilute_liquid No neutralize_collect Neutralize and collect in a hazardous waste container. inactivation_option->neutralize_collect Yes collect_dilute_liquid->final_disposal neutralize_collect->final_disposal

Caption: this compound waste disposal workflow.

Important Considerations:

  • Never dispose of this compound waste, in any form, down the sink or in the regular trash.

  • Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for hazardous waste management, as they may have additional requirements.

  • All this compound waste must ultimately be disposed of through your institution's EHS program. The recommended final disposal method is high-temperature incineration by a licensed waste disposal facility.

References

Navigating the Safe Handling of Mildiomycin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Mildiomycin, a potent nucleoside antibiotic, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational procedures and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Hazard Information

This compound presents significant health and environmental hazards. The primary routes of exposure are ingestion and contact. It is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is crucial to mitigate these risks.

Quantitative Hazard Data
Hazard ClassificationCategoryPrecautionary Statement CodeHazard Statement Code
Acute Toxicity, OralCategory 2P264, P270, P301+P310+P330H300: Fatal if swallowed
Acute Aquatic HazardCategory 1P273, P391H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1P273, P391H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against this compound exposure. The following PPE is mandatory when handling this compound:

  • Gloves: Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet the ASTM International standard D6978. The outer glove should be changed regularly, especially if contaminated, and the inner glove should be worn under the cuff of the gown.[1][2]

  • Gown: A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs is required.[1] Laboratory coats made of absorbent materials are not suitable.[2]

  • Eye and Face Protection: Use safety goggles and a face shield, or a full face-piece respirator to protect against splashes and airborne particles.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.

  • Head and Shoe Covers: Disposable head, hair, and shoe covers should be worn to prevent contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the substance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store this compound in a designated, locked, and clearly labeled area away from incompatible materials. The storage area should be well-ventilated.

  • Temperature: Store at the recommended temperature as specified on the product's safety data sheet.

Preparation and Handling
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Weighing: When weighing the powder, use a balance within a ventilated enclosure.

  • Solution Preparation: To prepare solutions, slowly add the powder to the solvent to avoid generating dust.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a powder spill, gently cover with a damp paper towel to avoid creating dust. For a liquid spill, absorb with an inert material.

  • Cleanup: Use appropriate PPE and cleanup materials. Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be considered hazardous waste.

  • Containers: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in the regular trash. Stock antibiotic solutions are considered hazardous chemical waste and must be collected for approved disposal.

Experimental Protocol: Preparation of a this compound Stock Solution

This generalized protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE as detailed above. Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.

  • Weighing: Tare a sterile, conical tube on a calibrated analytical balance within a ventilated enclosure. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: In the chemical fume hood, add the appropriate solvent to the this compound powder in the conical tube. Cap the tube securely.

  • Mixing: Gently vortex or invert the tube until the this compound is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution at the recommended temperature.

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of all contaminated materials as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Mildiomycin_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Need to Handle this compound ppe Don Appropriate PPE start->ppe setup_area Prepare Designated Handling Area ppe->setup_area weigh Weigh this compound Powder setup_area->weigh prepare_solution Prepare Solution weigh->prepare_solution spill_detected Spill Detected? prepare_solution->spill_detected decontaminate Decontaminate Work Area & Equipment dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end spill_detected->decontaminate No evacuate Evacuate Area spill_detected->evacuate Yes notify Notify Supervisor evacuate->notify cleanup_spill Follow Spill Cleanup Procedure notify->cleanup_spill cleanup_spill->decontaminate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mildiomycin
Reactant of Route 2
Reactant of Route 2
Mildiomycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。